molecular formula C17H21BrN4O4S B1200731 5-Br-PAPS CAS No. 81608-06-2

5-Br-PAPS

Cat. No.: B1200731
CAS No.: 81608-06-2
M. Wt: 457.3 g/mol
InChI Key: BZRWWAYVITZYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Br-PAPS, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrN4O4S and its molecular weight is 457.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81608-06-2

Molecular Formula

C17H21BrN4O4S

Molecular Weight

457.3 g/mol

IUPAC Name

3-[4-[(5-bromo-2-pyridinyl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonic acid

InChI

InChI=1S/C17H21BrN4O4S/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26)

InChI Key

BZRWWAYVITZYRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O

Synonyms

2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol
5-Br-PAPS

Origin of Product

United States

Foundational & Exploratory

5-Br-PAPS full chemical name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Br-PAPS: Properties, Protocols, and Applications

Introduction

This technical guide provides a comprehensive overview of this compound, a highly sensitive chromogenic reagent utilized extensively in analytical chemistry, clinical diagnostics, and molecular biology. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical identity, quantitative characteristics, experimental applications, and the underlying principles of its action.

Full Chemical Name and Structure

  • Chemical Name: 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate[1][2][3][4]

  • IUPAC Name: disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate[5]

  • Synonyms: 5-Bromo-PAPS

This compound is a water-soluble pyridylazo dye, a derivative of 5-Br-PADAP, engineered to overcome the poor aqueous solubility of its predecessor.[5] Its structure, featuring a brominated pyridine (B92270) ring, an azo group (-N=N-), and a substituted phenol, confers its potent chelating and chromogenic properties.[6]

Quantitative Data Presentation

The key physicochemical and performance characteristics of this compound are summarized in the table below, providing essential data for its application in quantitative assays.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O (Dihydrate)[1][3][4][5]
Molecular Weight 537.34 g/mol (Dihydrate)[1][3][4][5]
CAS Number 158905-17-0[3]
Appearance Orange to reddish-brown crystalline powder[1][3][5]
Solubility Water soluble, forms a clear, reddish-orange solution[1][3][6]
λmax (Uncomplexed) ~449 nm[1][5]
λmax (Zn²⁺ Complex) 552 - 560 nm[1][2][4]
Molar Absorptivity (ε) of Zn²⁺ Complex 1.30 - 1.33 x 10⁵ L·mol⁻¹·cm⁻¹[1][2][5]
Optimal pH for Zn²⁺ Chelation 7.5 - 9.8[1][2][4]
Assay Linearity Limit (Zinc) Up to 400 µg/dL (61.2 µmol/L)[2]
Assay Detection Limit (Zinc) 20 µg/dL[2]
Assay Precision (CV) Within-run: < 4%; Between-run: < 5%[2]

Experimental Protocols

This compound is primarily used in two key experimental applications: the colorimetric determination of metal ions and the detection of pyrophosphate in nucleic acid amplification assays.

Colorimetric Determination of Zinc

This protocol describes a generalized method for the quantitative determination of zinc in biological samples (e.g., serum, plasma) using a 96-well plate format.[2]

Principle: In an alkaline buffer, zinc ions (Zn²⁺) react with this compound to form a stable, red-colored chelate complex.[2][7][8] The intensity of the color, measured by absorbance, is directly proportional to the zinc concentration in the sample.[2][7]

Reagents and Materials:

  • Working Reagent: 0.02 mmol/L this compound in 200 mmol/L Bicarbonate buffer (pH 9.8), containing 170 mmol/L Sodium Citrate, 4 mmol/L Dimethylglyoxime, and 1% detergent.[8]

  • Zinc Standard: 200 µg/dL (30.6 µmol/L) zinc solution.[8]

  • Samples: Serum, plasma (heparinized, avoid EDTA), or urine.[2][8][9]

  • Blank: Deionized water.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 560 nm.[2]

Procedure:

  • Reagent Dispensing: Add 230 µL of the Working Reagent to each well designated for blanks, standards, and samples.[2]

  • Sample Addition: Add 12 µL of the blank, zinc standard, or sample to the appropriate wells.[2]

  • Incubation: Mix the contents gently and incubate for 5 minutes at 37°C or 10 minutes at 25°C.[2]

  • Measurement: Measure the absorbance of each well at 560 nm against the reagent blank.[2][10]

Calculation: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard (µg/dL).[2]

Pyrophosphate Detection in Nucleic Acid Amplification (LAMP)

This method provides a colorimetric endpoint for detecting the success of nucleic acid amplification by measuring its byproduct, pyrophosphate (PPi).

Principle: This assay indirectly detects PPi. First, PPi is used to generate hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound, a specific metal chelator, forms a colored complex with the resulting Fe³⁺, which can be quantified by spectrophotometry.[11] This technique has been successfully applied to detect PPi in samples amplified using the Loop-Mediated Isothermal Amplification (LAMP) method within 10 minutes.[11]

Reagents and Materials:

  • Post-amplification sample containing PPi.

  • Reagent 1: Containing components to derive H₂O₂ from PPi and Fe²⁺.

  • Reagent 2: Containing this compound.

  • Automated analyzer or spectrophotometer.

Procedure:

  • Reaction Initiation: The post-amplification sample is mixed with Reagent 1.

  • Color Development: Reagent 2 (this compound solution) is added.

  • Measurement: The absorbance is measured at the λmax of the Fe³⁺-5-Br-PAPS complex.

Mandatory Visualizations

Logical Relationship for Metal Ion Detection

The diagram below illustrates the core principle of using this compound for the colorimetric quantification of metal ions like zinc.

cluster_0 Chelation Reaction cluster_1 Spectrophotometric Measurement Metal_Ion Metal Ion (e.g., Zn²⁺) Complex Stable Red Chelate Complex Metal_Ion->Complex + PAPS This compound Reagent (Yellowish) PAPS->Complex Absorbance Measure Absorbance (e.g., at 560 nm) Complex->Absorbance leads to Concentration Calculate Ion Concentration Absorbance->Concentration proportional to

Caption: Principle of this compound-based colorimetric metal ion detection.

Experimental Workflow for Zinc Quantification

This diagram outlines the sequential steps involved in a typical this compound assay for measuring zinc concentration.

cluster_prep 1. Preparation cluster_exec 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_reagent Prepare Working Reagent pipette_reagent Pipette 230 µL Working Reagent prep_reagent->pipette_reagent prep_samples Prepare Samples, Standards, Blank add_sample Add 12 µL Sample/ Standard/Blank prep_samples->add_sample pipette_reagent->add_sample mix_incubate Mix and Incubate (e.g., 5 min @ 37°C) add_sample->mix_incubate read_abs Read Absorbance at 560 nm mix_incubate->read_abs calculate Calculate Zinc Concentration read_abs->calculate

Caption: Generalized experimental workflow for the this compound zinc assay.

References

5-Br-PAPS: A Technical Guide to its Mechanism of Action in Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive and water-soluble chromogenic reagent. It is widely utilized in analytical chemistry for the spectrophotometric determination of various metal ions.[1] As a derivative of 5-Br-PADAP, it overcomes the solubility limitations of its predecessor, offering enhanced utility in aqueous systems.[1][2] This document details the compound's chemical principles, quantitative data, and experimental protocols for its principal applications in metal detection.

Core Mechanism of Action: Chelation and Colorimetric Response

The primary mechanism of action of 5-Br-PAPS in metal detection is chelation. The molecule functions as a terdentate ligand, meaning it binds to a central metal ion at three points to form a stable chelate complex.[1] This interaction, facilitated by the pyridylazo functional group, alters the electronic structure of the molecule's chromophore.[3]

Upon complexation with a metal ion, a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength occurs, a phenomenon known as a bathochromic or red shift.[1][4] This shift is responsible for the distinct color change that forms the basis of colorimetric quantification.[5] An uncomplexed this compound solution is typically yellow, whereas the metal complexes exhibit colors ranging from red to green, depending on the specific metal ion.[1][6] The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample.[4]

The formation of these stable metal complexes is highly dependent on the pH of the solution. The optimal pH for complex formation varies for different metal ions, which allows for a degree of selectivity in their determination.[1]

Chelation_Mechanism cluster_reactants Reactants cluster_product Product cluster_observation Spectrophotometric Observation 5BrPAPS This compound (Free Ligand, Yellow) Complex This compound-Metal Chelate (Colored Complex, e.g., Red) 5BrPAPS->Complex MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex Chelation Observation Bathochromic Shift (Δλmax) Absorbance ∝ [Metal Ion] Complex->Observation Results in

Caption: Chelation of a metal ion by this compound to form a colored complex.[1]

Data Presentation: Spectrophotometric Characteristics

The following tables summarize the key quantitative parameters for the complexation of this compound with various divalent metal ions. While the reagent is known to react with a range of metals, detailed quantitative data for some complexes is not extensively available in the reviewed literature.[1][6]

Table 1: Spectrophotometric Properties of this compound and its Zinc Complex

Analyte λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Optimal pH
This compound (Free Ligand) ~449[6] Not Specified Not Applicable

| Zn(II) Complex | 552 - 560[6][7] | 1.30 x 10⁵ - 1.33 x 10⁵[2][6][7] | 7.5 - 9.8[5][6][7] |

Table 2: Other Metal Ions Detected by this compound

Metal Ion
Copper (Cu²⁺)[7]
Iron (Fe²⁺)[7]
Nickel (Ni²⁺)[7]
Cobalt (Co²⁺)[7]
Platinum (Pt²⁺)[7]
Ruthenium (Ru²⁺)[7]

| Rhodium (Rh²⁺)[7] |

Experimental Protocols

This section provides a general framework for the spectrophotometric determination of zinc concentration using this compound. This methodology can be adapted for other metal ions by optimizing the pH and wavelength of measurement.[1]

Principle

Zinc in the sample reacts with this compound in a buffered alkaline solution to form a stable, colored chelate. The intensity of the color is directly proportional to the zinc concentration and is measured spectrophotometrically.[6]

Reagent Preparation

  • This compound Solution : Prepare a stock solution of this compound in deionized water. A typical concentration for a color reagent is 0.05 mmol/L.[1][6] The concentration should be optimized based on the expected range of the metal ion concentration.[1]

  • Buffer Solution : Prepare a buffer solution to maintain the optimal pH for the complexation reaction. For zinc, a bicarbonate buffer with a pH of 9.8 or a borate/Tris buffer with a pH of 8.5-9.5 is suitable.[1][6]

  • Metal Standard Solutions : Prepare a series of standard solutions of the metal ion of interest (e.g., Zinc) with known concentrations for calibration.[1]

  • Masking Agents (if necessary) : If interfering ions are present, prepare solutions of appropriate masking agents. For zinc determination in serum, sodium citrate (B86180) or citric acid can be used to mask iron, while dimethylglyoxime (B607122) or 2-mercaptobenzothiazole (B37678) can mask nickel and copper, respectively.[5][6][7]

Experimental Procedure

  • Pipette known volumes of the sample, standard solutions, and a blank (deionized water) into a set of test tubes.

  • Add the buffer solution to each test tube to adjust the pH to the optimal range.

  • If necessary, add the masking agent solution(s) and mix well.

  • Add the this compound solution to each test tube, mix thoroughly, and allow the color to develop. Incubation time may vary depending on the metal ion and temperature.[1]

  • Measure the absorbance of each solution at the λmax of the metal-5-Br-PAPS complex (e.g., 552-560 nm for zinc) using a spectrophotometer. Use the reagent blank (containing all reagents except the metal ion) to zero the instrument.[1]

Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.[1]

  • Alternatively, for a single standard, the concentration can be calculated using the formula:

    • Metal Conc. = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: 1. This compound Solution 2. Buffer (e.g., pH 9.8) 3. Metal Standards 4. Masking Agents B Prepare Samples: - Blank - Standards - Unknowns C Add Buffer to all tubes B->C D Add Masking Agents (if needed) C->D E Add this compound Solution D->E F Incubate for Color Development E->F G Measure Absorbance at λmax (e.g., 560 nm) F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: General experimental workflow for metal determination using this compound.

Selectivity and the Use of Masking Agents

While highly sensitive, this compound is not entirely selective for a single metal ion and can react with several divalent metals.[5] To improve the selectivity of an assay, masking agents are employed. These agents form stable, colorless complexes with interfering ions, preventing them from reacting with this compound and ensuring that the observed color change is specific to the metal ion of interest.[5]

Masking_Logic cluster_pathways Sample Sample (Target Metal + Interfering Ions) Target Target Metal Sample->Target Interfering Interfering Ion Sample->Interfering Reagent This compound Result Accurate Measurement of Target Metal Reagent->Result Mask Masking Agent (e.g., Citrate) Target->Reagent Forms Colored Complex Interfering->Reagent Reaction Blocked Interfering->Mask Forms Colorless Complex (Masked)

Caption: Logical diagram illustrating the use of masking agents for selective detection.[4]

Alternative Application: Indirect Pyrophosphate Detection

A novel application of this compound is in molecular diagnostics for the real-time detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification reactions like Loop-Mediated Isothermal Amplification (LAMP).[6][8] In this method, a metal ion (e.g., Mn²⁺ or Fe³⁺) is pre-complexed with this compound, resulting in a colored solution. During amplification, the generated PPi, which has a higher affinity for the metal ion, sequesters the metal from the dye complex. This releases the free this compound, restoring its original color and providing a visual endpoint for a positive amplification reaction.[8][9]

PPi_Detection cluster_process Nucleic Acid Amplification (LAMP) cluster_detection Colorimetric Detection System dNTPs dNTPs Polymerase DNA Polymerase dNTPs->Polymerase Incorporation PPi Pyrophosphate (PPi) (Byproduct) Polymerase->PPi Incorporation MetalComplex Metal-5-Br-PAPS (Colored) PPi->MetalComplex Competes for Metal Ion MetalPPi Metal-PPi Complex FreeDye Free this compound (Original Color) MetalComplex->FreeDye Metal Ion Sequestered

Caption: Indirect detection of nucleic acid amplification via PPi.[6]

References

An In-depth Technical Guide to the 5-Br-PAPS Zinc Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the 5-Br-PAPS zinc colorimetric assay. This widely utilized method offers a sensitive and reliable means for the quantitative determination of zinc in a variety of biological samples.

Core Principle

The this compound zinc colorimetric assay is a direct measurement method that operates on the principle of chelation.[1][2] The key reagent, 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol, commonly known as this compound, is a highly specific metallochromic indicator for zinc ions (Zn²⁺).[3]

The chemical reaction underlying the this compound assay is a robust and sensitive method for zinc determination. The formation of the colored complex allows for straightforward colorimetric quantification.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_measurement Measurement Zn Zinc Ions (Zn²⁺) in Sample Complex Zn²⁺-5-Br-PAPS Red Chelate Complex Zn->Complex PAPS This compound Reagent (Colorless/Yellowish) PAPS->Complex Condition Alkaline pH (e.g., pH 8.6 - 9.8) Condition->Complex facilitates Measurement Measure Absorbance at 560 nm Complex->Measurement results in

Chemical principle of the this compound assay.

Quantitative Data Summary

The this compound assay is characterized by its high sensitivity and wide measurement range. The following tables summarize key quantitative parameters and performance characteristics gathered from various sources.

Table 1: Key Quantitative Parameters

ParameterValueSource(s)
Molar Absorptivity130,000 L·mol⁻¹·cm⁻¹[9]
Measurement Wavelength560 nm (Range: 546 - 580 nm)[2][5][6]
Linearity LimitUp to 400 µg/dL (61.2 µmol/L)[4][5]
Lower Detection Limit4 µg/dL[1]
pH Optimum8.6 - 9.8[1][4][5]

Table 2: Typical Reagent Composition

ComponentConcentrationSource(s)
This compound0.02 mmol/L[1][4][5]
Bicarbonate Buffer (pH 9.8)200 mmol/L[1][4][5]
Sodium Citrate170 mmol/L[1][4][5]
Dimethylglyoxime4 mmol/L[1][4][5]
Detergent1%[1][4][5]

Table 3: Performance Characteristics

CharacteristicDetailsSource(s)
Precision (Intra-assay) Mean (µg/dL): 76.7, 198, 307SD: 2.29, 4.60, 3.38CV (%): 2.95, 2.27, 1.13[10]
Precision (Inter-assay) Mean (µg/dL): 77.5, 202, 300SD: 1.14, 0.90, 3.27CV (%): 1.46, 0.45, 1.09[10]
Accuracy Correlation coefficient (r) with other commercial reagents: 0.99Regression Equation: y = 1.027x + 2.7873[10]
Interferences EDTA anticoagulant masks the reaction.[1] No significant interference from bilirubin (B190676) (up to 15 mg/dL), hemoglobin (up to 500 mg/dL), or triglycerides (up to 1000 mg/dL).[1][4][5][1][4][5]

Experimental Protocols

The following section outlines a generalized experimental protocol for the determination of zinc concentration in serum or plasma samples. Specific volumes and incubation times may vary depending on the commercial kit and sample type.

Reagent Preparation

The reagents are typically supplied ready-to-use.[4][5] If provided in separate buffer and chromogen solutions, they should be mixed according to the manufacturer's instructions to prepare the working reagent.

Sample Preparation
  • Serum or Plasma: Samples should be free of particulates. If necessary, centrifuge to remove any insoluble matter.[2] It is critical to avoid using EDTA as an anticoagulant as it will interfere with the assay.[1][2]

  • Other Biological Fluids (e.g., urine, cell lysates, tissue extracts): If the sample is turbid, it should be clarified by centrifugation.[2] For certain sample types, a deproteinization step using trichloroacetic acid (TCA) may be necessary if high concentrations of proteins or lipids are present.[2]

Assay Procedure (Microplate Format)
  • Prepare the Microplate: Add standards, samples, and a reagent blank to separate wells of a 96-well microplate.

  • Dispense Reagents:

    • Add 1000 µL of the this compound working reagent to each well designated for a sample, standard, or blank.[1]

    • Add 50 µL of the sample to the corresponding sample wells.[1]

    • Add 50 µL of the zinc standard to the corresponding standard wells.[1]

    • The reagent blank well will contain only the working reagent.

  • Incubation: Mix the contents of the wells and incubate for a specified period at a controlled temperature. Typical incubation conditions are 10 minutes at 25°C or 5 minutes at 37°C.[1][5]

  • Absorbance Measurement: Measure the absorbance of each well at 560 nm using a microplate reader. The absorbance should be read against the reagent blank.[2][5]

Calculation of Results

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[5]

The following diagram illustrates a typical workflow for the this compound zinc assay.

G start Start prep Sample and Reagent Preparation start->prep dispense Dispense Reagents, Sample, and Standard into Microplate prep->dispense incubate Incubate at Controlled Temperature dispense->incubate measure Measure Absorbance at 560 nm incubate->measure calculate Calculate Zinc Concentration measure->calculate end End calculate->end

Experimental workflow for the this compound zinc assay.

Mandatory Precautions

  • To avoid contamination, use disposable test tubes and glassware that have been washed with a 1M HCl or 1M HNO₃ solution followed by distilled water.[2]

  • Gloves, caps, and other rubber labware may be a source of zinc contamination and should be used with care.[2]

  • Ensure the accuracy of pipetting, as this can significantly affect the assay's performance.[2]

  • The reaction temperature can influence the optical density reading; therefore, maintain a consistent incubation temperature.[2]

References

The Core of Pyrophosphate Detection: A Technical Guide to 5-Br-PAPS in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) for the sensitive colorimetric detection of inorganic pyrophosphate (PPi) in a variety of enzymatic reactions. This powerful tool offers a non-radioactive alternative for monitoring the activity of enzymes that produce PPi, such as DNA and RNA polymerases, ATP sulfurylases, and other nucleotidyltransferases. This guide provides a comprehensive overview of the detection principles, detailed experimental protocols, and key quantitative data to facilitate the successful implementation of this compound-based assays in your research and development workflows.

Core Principles of Pyrophosphate Detection with this compound

This compound is a highly sensitive metallochromic indicator that enables the quantification of PPi through two primary indirect colorimetric methods: a manganese-based chelation competition assay and an iron-based enzymatic cascade assay.

1. Manganese (Mn²⁺) Chelation Method: This method relies on the competitive binding of PPi and this compound to manganese ions. Initially, this compound is complexed with Mn²⁺, forming a colored solution (typically red).[1] In the presence of PPi, which has a higher affinity for Mn²⁺, the manganese ions are sequestered from the this compound complex.[1] This disruption of the this compound-Mn²⁺ complex results in a distinct color change, with the solution reverting to the original color of free this compound (typically yellow).[1] The magnitude of this color change is directly proportional to the concentration of PPi produced in the enzymatic reaction.

2. Iron (Fe³⁺) Chelation Method: This is a more complex, enzyme-coupled method that involves the conversion of PPi to a detectable signal. First, the PPi generated in the enzymatic reaction is used to produce hydrogen peroxide (H₂O₂). Subsequently, the H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[2][3] this compound then forms a colored complex with the newly formed Fe³⁺, leading to a measurable change in absorbance.[2][3] This method can offer high sensitivity for PPi detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the two primary this compound pyrophosphate detection methods.

Table 1: Manganese (Mn²⁺) Chelation Method - Key Parameters

ParameterValueNotes
This compound Concentration75 µM (final)Optimal concentration may vary depending on the specific application.
MnCl₂ Concentration100 µM (final)A slight excess relative to this compound is typically used.
Absorbance Max (Free this compound)~450 nm[1]
Absorbance Max (this compound-Mn²⁺ Complex)~550 nm[1]
Reaction TimeTypically endpoint, can be monitored kineticallyDependent on the enzymatic reaction rate.

Table 2: Iron (Fe³⁺) Chelation Method - Key Parameters

ParameterValueNotes
Detection Limit0.075 µmol/L[2][3]
Within-Run Reproducibility< 3.67% (n=20)[2][3]
Detection TimeAs low as 10 minutes[2][3]
PrincipleEnzymatic cascade leading to Fe³⁺ formationIndirect detection of PPi.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures, the following diagrams have been created using the DOT language.

cluster_manganese Manganese (Mn²⁺) Chelation Method This compound-Mn²⁺_Complex This compound-Mn²⁺ Complex (Red) Free_this compound Free this compound (Yellow) This compound-Mn²⁺_Complex->Free_this compound releases Mn²⁺-PPi_Complex Mn²⁺-PPi Complex PPi Pyrophosphate (PPi) (from enzymatic reaction) PPi->Mn²⁺-PPi_Complex sequesters Mn²⁺

Diagram 1: Manganese Chelation Method Signaling Pathway.

cluster_iron Iron (Fe³⁺) Chelation Method PPi Pyrophosphate (PPi) (from enzymatic reaction) H2O2 Hydrogen Peroxide (H₂O₂) PPi->H2O2 enzymatic conversion Fe3 Fe³⁺ (Ferric Iron) H2O2->Fe3 oxidizes Fe2 Fe²⁺ (Ferrous Iron) Colored_Complex This compound-Fe³⁺ Complex (Colored) Fe3->Colored_Complex This compound This compound This compound->Colored_Complex

Diagram 2: Iron Chelation Method Signaling Pathway.

cluster_workflow General Experimental Workflow Start Start Enzymatic_Reaction Perform Enzymatic Reaction (generates PPi) Start->Enzymatic_Reaction Stop_Reaction Stop Enzymatic Reaction (optional, e.g., heat inactivation) Enzymatic_Reaction->Stop_Reaction Add_Detection_Reagents Add this compound Detection Reagents (Mn²⁺ or Fe³⁺ method components) Stop_Reaction->Add_Detection_Reagents Incubate Incubate (allow for color development) Add_Detection_Reagents->Incubate Measure_Absorbance Measure Absorbance (spectrophotometer) Incubate->Measure_Absorbance Analyze_Data Analyze Data (correlate absorbance to PPi concentration) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 3: General Experimental Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound for pyrophosphate detection.

Protocol 1: PPi Detection in Loop-Mediated Isothermal Amplification (LAMP) using the Manganese Chelation Method

This protocol is adapted for the endpoint detection of PPi generated during a LAMP reaction.

1. Reagent Preparation:

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound disodium (B8443419) salt dihydrate in nuclease-free water. Store protected from light at 4°C.

  • Manganese Chloride (MnCl₂) Stock Solution (100 mM): Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.

2. Assay Procedure:

  • To your standard LAMP reaction mix, add the this compound stock solution to a final concentration of 75 µM and the MnCl₂ stock solution to a final concentration of 100 µM.

  • Note: The optimal concentrations may need to be empirically determined for your specific reaction conditions.

  • Perform the LAMP reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes).

  • During the reaction, as the DNA polymerase incorporates dNTPs, PPi is generated. The newly formed PPi will chelate the Mn²⁺ ions, releasing the free this compound.

  • Visually inspect the color change (e.g., from red to yellow) for a qualitative assessment of amplification.

  • For quantitative analysis, measure the absorbance at approximately 450 nm (free this compound) and 550 nm (this compound-Mn²⁺ complex). The ratio of absorbance at these two wavelengths can be used for quantification.[1]

Protocol 2: General Enzymatic Assay for Pyrophosphate Detection using the Iron Chelation Method (Conceptual Outline)

This protocol provides a conceptual framework for adapting the iron chelation method to a generic enzyme that produces PPi.

1. Reagent Preparation:

  • Enzyme and Substrate: Prepare the enzyme of interest and its corresponding substrate that generates PPi (e.g., a glycosyltransferase and its sugar donor and acceptor).

  • Pyrophosphate Conversion Reagents: These reagents are required to convert PPi to hydrogen peroxide. The specific composition may vary and can be sourced from commercial kits or based on literature.

  • Ferrous Iron Solution: Prepare a solution of a ferrous salt (e.g., ferrous ammonium (B1175870) sulfate).

  • This compound Solution: Prepare a working solution of this compound.

2. Assay Procedure:

  • Perform the enzymatic reaction in a suitable buffer and for a sufficient time to generate a detectable amount of PPi.

  • Stop the enzymatic reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Add the pyrophosphate conversion reagents to the reaction mixture to produce hydrogen peroxide in a stoichiometric ratio to the PPi.

  • Introduce the ferrous iron solution. The hydrogen peroxide will oxidize Fe(II) to Fe(III).

  • Finally, add the this compound solution. The this compound will form a colored complex with the generated Fe(III).

  • Measure the absorbance at the appropriate wavelength for the this compound-Fe(III) complex to quantify the amount of PPi produced in the initial enzymatic reaction.

Application to Other Enzymatic Reactions

While detailed protocols for every enzyme class are beyond the scope of this guide, the principles outlined above can be adapted for various PPi-generating enzymes.

  • Glycosyltransferase Assays: Glycosyltransferases catalyze the transfer of a sugar moiety from a donor to an acceptor, often producing a nucleoside diphosphate (B83284) (e.g., UDP, GDP) and, in some cases, PPi. For enzymes that directly produce PPi, the this compound assays can be applied. It is crucial to ensure that the assay components do not interfere with the glycosyltransferase activity.

  • Sulfotransferase Assays: Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor substrate. While this compound is not a direct substrate for SULTs, its structural similarity to the PAPS cofactor is noteworthy. The primary product of the SULT reaction is 3'-phosphoadenosine-5'-phosphate (PAP), not PPi. Therefore, direct detection of SULT activity using this PPi-dependent method is not feasible. However, in coupled enzyme systems where PPi is generated downstream, this assay could potentially be applied.

Conclusion

The this compound-based colorimetric assays provide a sensitive, convenient, and non-radioactive method for the detection and quantification of pyrophosphate in enzymatic reactions. The choice between the manganese and iron chelation methods will depend on the specific requirements of the assay, such as the desired sensitivity and the complexity of the experimental setup. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful tool to advance their studies of PPi-generating enzymes.

References

5-Bromo-PAPS: A Comprehensive Technical Guide to its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive chromogenic reagent. This document delves into its core characteristics, experimental applications, and underlying reaction mechanisms to support its effective utilization in research and development.

Core Chemical and Physical Properties

5-Bromo-PAPS is a water-soluble pyridylazo dye, recognized for its utility in forming stable, colored complexes with various metal ions.[1][2] It is a derivative of 5-Bromo-PADAP, engineered to overcome the poor aqueous solubility of its predecessor.[3][4] The compound's structure, featuring a brominated pyridine (B92270) ring, an azo group, and a substituted phenol, is central to its potent chromogenic and chelating capabilities.[2] It is typically available as a reddish-brown crystalline powder.[3][5][6]

For accurate preparation of standard solutions, it is crucial to consider that 5-Bromo-PAPS can exist in both anhydrous and dihydrate forms, which may account for discrepancies in reported molecular weights and CAS numbers.[1][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-Bromo-PAPS:

PropertyValueReference(s)
Systematic Name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol[3]
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate[7][8]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S (Anhydrous)[3][8][9]
C₁₇H₁₉BrN₄Na₂O₄S·2H₂O (Dihydrate)[3][5][7]
Molecular Weight 501.3 g/mol (Anhydrous)[1][3][8][9]
537.34 g/mol (Dihydrate)[3][5][6][7]
CAS Number 158905-17-0 (likely dihydrate)[5][6][7][10]
679787-08-7 (likely anhydrous)[1][3][8][9]
81608-06-2 (Free acid)[3]
Appearance Reddish-brown crystalline powder[3][5][6][7]
Solubility in Water 50 g/100 mL; yields a clear, reddish-orange solution[4][5][6]
Storage Conditions 2-8 °C, protected from moisture and light[2][5][6]
Stability At least 12 months at 2-8°C[4][5][6]
Molar Absorptivity (ε) 1.33 x 10⁵ M⁻¹cm⁻¹ (with Zinc at 552 nm)[4][11]
1.30 x 10⁵ L mol⁻¹ cm⁻¹[12]

Chemical Reactivity and Mechanism of Action

The primary chemical reactivity of 5-Bromo-PAPS involves two main types of reactions: complexation and substitution.[7]

  • Complexation Reactions : This is the fundamental reaction for its application as a colorimetric reagent. 5-Bromo-PAPS forms stable coordination complexes with a variety of metal ions, including zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium.[7][8] This chelation process alters the electronic structure of the chromophore, resulting in a measurable shift in its light absorption spectrum.[2][7] For instance, the complex with zinc ions is a vivid red color.[3]

  • Substitution Reactions : The bromine atom on the pyridine ring can be substituted by nucleophiles, such as thiols or amines, under mild conditions.[7]

Visualizations

Chemical Structure of 5-Bromo-PAPS

G Chemical Structure of 5-Bromo-PAPS cluster_pyridine Pyridine Ring cluster_azo Azo Group cluster_phenol Phenol Ring cluster_sidechain Side Chain N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C5->N1 N2 N C5->N2 N3 N N2->N3 C6 C N3->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 N4 N C8->N4 C10 C C9->C10 C11 C C10->C11 C11->C6 O1 O C11->O1 C12 CH2 N4->C12 C15 CH2 N4->C15 C13 CH2 C12->C13 C14 CH3 C13->C14 C16 CH2 C15->C16 C17 CH2 C16->C17 S1 S C17->S1 O2 O S1->O2 O3 O S1->O3 O4 O S1->O4

Caption: Chemical structure of 5-Bromo-PAPS.

Signaling Pathway for Metal Ion Detection

The primary application of 5-Bromo-PAPS is in the colorimetric determination of metal ions. The mechanism involves the formation of a stable chelate complex, which induces a conformational change in the molecule's chromophore, leading to a distinct and measurable shift in its light absorption spectrum.[3]

metal_detection_pathway PAPS 5-Bromo-PAPS (Yellow Solution) Complex [Metal(5-Bromo-PAPS)₂] Complex (Red Solution) PAPS->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Measurement Spectrophotometric Measurement Complex->Measurement Absorbance at λmax (e.g., 552 nm for Zn²⁺) Concentration Metal Ion Concentration Measurement->Concentration Proportional Relationship

Caption: Metal ion detection using 5-Bromo-PAPS.

Signaling Pathway for Pyrophosphate Detection

A novel application of 5-Bromo-PAPS is in the detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification. This method provides a visual, colorimetric endpoint for these reactions.[3] The assay indirectly measures PPi by coupling its enzymatic conversion to the formation of a colored complex with 5-Bromo-PAPS.[13]

pyrophosphate_detection_pathway cluster_amplification Nucleic Acid Amplification (e.g., LAMP) cluster_detection Colorimetric Detection NA Nucleic Acid Amplification PPi Pyrophosphate (PPi) Byproduct NA->PPi H2O2 Hydrogen Peroxide (H₂O₂) PPi->H2O2 Enzymatic Reactions Fe3 Fe(III) H2O2->Fe3 Oxidation Fe2 Fe(II) Fe2->Fe3 PAPS_Fe_Complex 5-Bromo-PAPS-Fe(III) Complex (Colored) Fe3->PAPS_Fe_Complex Chelation Measurement Spectrophotometric Measurement PAPS_Fe_Complex->Measurement PAPS 5-Bromo-PAPS PAPS->PAPS_Fe_Complex

References

In-Depth Technical Guide to 5-Br-PAPS: Absorbance Spectrum and Molar Absorptivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as 5-Br-PAPS. This highly sensitive and water-soluble chromogenic reagent is a valuable tool in analytical chemistry and biochemistry for the quantitative determination of various metal ions.

Core Principles: Chelation and Colorimetric Response

This compound is a pyridylazo dye that functions as a terdentate ligand, capable of forming stable, colored chelate complexes with metal ions. The formation of these complexes leads to a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength, a phenomenon known as a bathochromic shift. This distinct color change upon chelation is the foundation of its use in colorimetric assays. The uncomplexed this compound solution is typically yellow, while its metal complexes exhibit different colors, for instance, a red color for the zinc complex.[1]

The high molar absorptivity of these metal complexes contributes to the high sensitivity of analytical methods employing this reagent. The stability and formation of these complexes are influenced by factors such as pH, with optimal conditions varying for different metal ions, which allows for a degree of selectivity in their determination.

Spectrophotometric Data

Analyteλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH Range
This compound (Free Ligand) ~449Not specifiedNot applicable
Zn(II) Complex 552 - 5601.30 x 10⁵ - 1.33 x 10⁵7.5 - 9.8
Cu(II) Complex Not specifiedNot specifiedNot specified
Fe(II) Complex Not specifiedNot specifiedNot specified
Ni(II) Complex Not specifiedNot specifiedNot specified
Co(II) Complex Not specifiedNot specifiedNot specified

Experimental Protocols

This section details a generalized experimental protocol for the spectrophotometric determination of Zinc (Zn(II)) in serum, a common application of this compound.

Principle

Zinc in a sample reacts with this compound in a buffered alkaline solution to form a stable, red-colored chelate. The intensity of the color, which is directly proportional to the zinc concentration, is measured spectrophotometrically.

Reagents and Materials
  • This compound Reagent Solution: A solution containing this compound (e.g., 0.02 - 0.05 mmol/L).

  • Buffer Solution: A buffer to maintain the optimal pH (e.g., Bicarbonate buffer, pH 9.8).

  • Zinc Standard Solution: A certified standard solution of known zinc concentration.

  • Masking Agents (Optional): To prevent interference from other metal ions. For example, citric acid can be used to mask iron ions.[2]

  • Spectrophotometer

  • Cuvettes or 96-well microplate

  • Micropipettes

  • Deionized Water

Procedure
  • Sample Preparation: Serum or plasma samples should be used. Avoid using EDTA-plasma as EDTA will interfere with the assay.

  • Assay Setup: Prepare three sets of tubes or wells:

    • Blank: Add the buffer solution and deionized water.

    • Standard: Add the buffer solution and a known concentration of the Zinc Standard Solution.

    • Sample: Add the buffer solution and the sample to be analyzed.

  • Reaction Initiation: Add the this compound reagent solution to all tubes/wells.

  • Incubation: Mix the contents thoroughly and incubate for a specified time and temperature to allow for color development (e.g., 5-10 minutes at room temperature or 37°C).

  • Measurement: Set the spectrophotometer to the λmax of the Zn(II)-5-Br-PAPS complex (typically between 552 nm and 560 nm). Zero the instrument using the "Blank" solution. Measure the absorbance of the "Standard" and "Sample" solutions.

  • Calculation: The concentration of zinc in the sample can be calculated using the following formula:

    Concentration of Zinc = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Visualizations

Signaling Pathway of Metal Ion Detection

The following diagram illustrates the fundamental principle of metal ion detection using this compound.

metal_detection Metal_Ion Metal Ion (e.g., Zn²⁺) Complex Metal-5-Br-PAPS Complex (Colored Solution) Metal_Ion->Complex Chelation PAPS This compound (Yellow Solution) PAPS->Complex Measurement Spectrophotometric Measurement at λmax Complex->Measurement Color Intensity ∝ [Metal Ion]

Caption: Chelation of a metal ion by this compound forms a colored complex for spectrophotometric analysis.

Experimental Workflow for Zinc Determination

The diagram below outlines the general workflow for the spectrophotometric determination of zinc using this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound) Mix Mix Sample/Standard with Reagents Reagents->Mix Samples Prepare Samples (Standards, Unknowns) Samples->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax (552-560 nm) Incubate->Measure Calculate Calculate Zinc Concentration Measure->Calculate

Caption: A generalized workflow for the spectrophotometric determination of zinc using this compound.

References

Water-Soluble Pyridylazo Dyes for Metal Ion Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble pyridylazo dyes are a class of chromogenic reagents extensively utilized in analytical chemistry for the spectrophotometric determination of a wide array of metal ions. Their utility stems from their ability to form stable, intensely colored complexes with metal ions in aqueous solutions. This property allows for sensitive and selective quantification of metals in various matrices, including environmental, biological, and pharmaceutical samples. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical applications of key water-soluble pyridylazo dyes, including 1-(2-Pyridylazo)-2-naphthol (PAN), 4-(2-Pyridylazo)resorcinol (B72590) (PAR), and 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS). Detailed experimental protocols for both dye synthesis and metal ion analysis are provided, along with a summary of key quantitative data and a visualization of the underlying chemical principles.

Core Mechanism of Action: Chelation and Colorimetric Response

The fundamental principle behind the use of pyridylazo dyes for metal ion detection is the formation of a stable chelate complex. These dyes act as terdentate ligands, binding to a central metal ion at three coordination sites: the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of a hydroxyl or amino group. This chelation results in the formation of a five- or six-membered ring structure, which significantly stabilizes the complex.

Upon complexation, there is a notable change in the electronic structure of the dye molecule. This leads to a shift in the maximum absorbance wavelength (λmax) of the dye to a longer wavelength, a phenomenon known as a bathochromic or red shift. The uncomplexed dyes are typically yellow or orange, while their metal complexes exhibit intense red, violet, or green colors. The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for quantitative spectrophotometric analysis.

Metal_Chelation cluster_reactants Reactants cluster_product Product cluster_spectra Spectrophotometric Response Metal_Ion Metal Ion (Mn+) Metal_Complex Colored Metal-Dye Complex Metal_Ion->Metal_Complex Chelation Pyridylazo_Dye Pyridylazo Dye Pyridylazo_Dye->Metal_Complex Uncomplexed_Spectrum Low λmax (e.g., Yellow) Pyridylazo_Dye->Uncomplexed_Spectrum Complexed_Spectrum High λmax (e.g., Red) Metal_Complex->Complexed_Spectrum Uncomplexed_Spectrum->Complexed_Spectrum Bathochromic Shift

Chelation of a metal ion by a pyridylazo dye leading to a color change.

Quantitative Data for Metal-Pyridylazo Dye Complexes

The following tables summarize key quantitative parameters for the complexation of various metal ions with commonly used water-soluble pyridylazo dyes. These parameters are crucial for developing and validating analytical methods.

Table 1: Molar Absorptivity (ε) of Metal-Dye Complexes

DyeMetal Ionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)pHReference
PARZn(II)49271,5007.4[1]
PARCu(II)506--[2]
PARPb(II)515--[3]
5-Br-PADAPU(VI)57874,0007.6[4]
This compoundZn(II)552130,000-[5]
PANCu(II)555-5.62[6]

Table 2: Formation Constants (log K) of Metal-Dye Complexes

DyeMetal IonStoichiometry (Metal:Dye)log KpHReference
PARZn(II)1:212.5 (log β₂)7.4[1]
PARCu(II)1:212.31 (log β₂)-[7]
PANCu(II)1:2-5.62[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key water-soluble pyridylazo dyes and a general protocol for their application in the spectrophotometric determination of metal ions.

Synthesis Protocols

Protocol 1: Synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (this compound) [8]

This synthesis involves a two-step process: diazotization followed by azo coupling.

Step 1: Diazotization of 5-bromo-2-aminopyridine

  • Dissolve 5-bromo-2-aminopyridine in a cooled, dilute hydrochloric acid solution.

  • Slowly add a chilled aqueous solution of sodium nitrite (B80452) while maintaining the temperature between 0-5 °C with an ice bath. This reaction forms the diazonium salt.

  • Monitor the reaction for the complete consumption of the starting amine.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 5-[N-propyl-N-(3-sulfopropyl)amino]phenol in an alkaline solution (e.g., sodium hydroxide).

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Allow the reaction to proceed until the coupling is complete, which is often indicated by a distinct color change.

  • The final product, this compound, can be precipitated by adjusting the pH and purified by recrystallization from a suitable solvent mixture, such as ethanol-water.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 5-bromo-2-aminopyridine in HCl (0-5 °C) B Add NaNO₂ solution A->B C Diazonium Salt Formation B->C E Couple with Diazonium Salt C->E D 5-[N-propyl-N-(3-sulfopropyl)amino]phenol in NaOH (0-5 °C) D->E F This compound Formation E->F G Precipitation (pH adjustment) F->G H Recrystallization G->H I Pure this compound H->I

General workflow for the synthesis of this compound.
Metal Ion Analysis Protocol

Protocol 2: Spectrophotometric Determination of Zinc(II) using this compound [9][10][11][12]

This protocol outlines the steps for the quantification of zinc in a sample using a microplate reader.

1. Reagent Preparation:

  • Color Developer Solution: Prepare a working solution containing this compound, a buffer to maintain the optimal pH (e.g., bicarbonate buffer, pH 9.8), and any necessary masking agents to prevent interference from other metal ions.[12]

  • Zinc Calibrator: A standard solution of known zinc concentration.

  • Blank: Purified water.

2. Sample Preparation:

  • For serum or plasma, remove any insoluble material by centrifugation.[9]

  • For tissue extracts or cell lysates, clarify by centrifugation. If necessary, adjust the pH to 2.0-3.0 with dilute HCl.[9]

  • For tissue samples, deproteinize using 5% trichloroacetic acid (TCA), followed by centrifugation to collect the supernatant.[9]

3. Assay Procedure (Microplate Format):

  • Pipette 230 µL of the prepared Color Developer Solution into each well of a microplate.[9]

  • Add 12 µL of the Blank, Zinc Calibrator, or Sample to the respective wells.[9]

  • Mix gently and incubate at room temperature for 5 minutes.[9]

  • Measure the absorbance at 560 nm (primary wavelength) and 700 nm (secondary/subtractive wavelength for background correction).[9]

4. Calculation:

  • Subtract the absorbance of the Blank from the absorbance of the Calibrator and the Samples.

  • Calculate the zinc concentration in the sample using the following formula: Zinc Concentration = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

Analysis_Workflow start Start prep_reagents Prepare Reagents (Color Developer, Calibrator, Blank) start->prep_reagents prep_sample Prepare Sample (Centrifuge, pH adjust, Deproteinize) start->prep_sample pipette_reagent Pipette Color Developer into Microplate Wells prep_reagents->pipette_reagent add_samples Add Blank, Calibrator, and Samples to Wells prep_sample->add_samples pipette_reagent->add_samples incubate Incubate at Room Temperature (5 minutes) add_samples->incubate measure_abs Measure Absorbance (560 nm and 700 nm) incubate->measure_abs calculate Calculate Zinc Concentration measure_abs->calculate end End calculate->end

Experimental workflow for the spectrophotometric analysis of zinc using this compound.

Conclusion

Water-soluble pyridylazo dyes are powerful tools for the sensitive and selective determination of metal ions. Their ease of use, coupled with the high molar absorptivities of their metal complexes, makes them suitable for a wide range of applications in research and development. This guide has provided an in-depth overview of the core principles, quantitative data, and detailed experimental protocols associated with these important analytical reagents. By understanding the synthesis, mechanism of action, and analytical procedures, researchers can effectively employ these dyes for accurate metal ion quantification.

References

5-Br-PAPS as a Visual Indicator in LAMP Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful nucleic acid amplification technique, prized for its rapidity, high sensitivity, and specificity, all conducted at a constant temperature. A key feature of LAMP is the robust production of pyrophosphate (PPi) as a byproduct of DNA polymerization. This accumulation of PPi serves as an excellent indicator of a successful amplification reaction. The metallochromic indicator, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, or 5-Br-PAPS, offers a simple, cost-effective, and visually discernible method for endpoint analysis of LAMP assays by detecting this PPi byproduct. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound-based colorimetric detection in LAMP assays.

Core Principle: Metal Ion Chelation

The versatility of this compound as a visual indicator in LAMP assays is rooted in its strong affinity for metal ions and the distinct color change that occurs upon chelation. The fundamental principle involves a competitive binding reaction between this compound, a metal ion, and the pyrophosphate generated during the LAMP reaction. Initially, this compound is pre-complexed with a specific metal ion, resulting in a solution with a distinct color. As the LAMP reaction progresses and pyrophosphate is produced, its high affinity for the metal ion disrupts the this compound-metal complex. This sequestration of the metal ion by pyrophosphate releases the free this compound dye, leading to a clear and observable color change that signals a positive amplification reaction. Several metal ions can be employed, each with its own specific protocol and characteristics.

Signaling Pathways and Experimental Workflows

The detection of pyrophosphate using this compound in LAMP assays can be achieved through several distinct mechanisms, primarily involving manganese (Mn²⁺), zinc (Zn²⁺), or iron (Fe³⁺) ions. Each method offers a unique approach to achieving a visual readout.

Manganese (Mn²⁺) Chelation Method

In this direct method, this compound is pre-complexed with manganese ions (Mn²⁺), forming a red-colored solution. The pyrophosphate generated during a positive LAMP reaction acts as a potent chelator, sequestering the Mn²⁺ ions from the this compound complex. This releases the free this compound dye, causing the solution to revert to its original yellow color.[1] This red-to-yellow color change provides a straightforward visual confirmation of amplification.

cluster_pre Pre-LAMP Reaction cluster_post Post-LAMP Reaction (Positive) 5BrPAPS_Mn This compound-Mn²⁺ Complex LAMP_Reaction LAMP Amplification 5BrPAPS_Mn->LAMP_Reaction Free_5BrPAPS Free this compound (Yellow) Free_5BrPAPS->5BrPAPS_Mn + Mn²⁺ Mn2 Mn²⁺ PPi Pyrophosphate (PPi) PPi_Mn PPi-Mn²⁺ Complex PPi->PPi_Mn Released_5BrPAPS Free this compound (Yellow) 5BrPAPS_Mn_post This compound-Mn²⁺ Complex 5BrPAPS_Mn_post->Released_5BrPAPS PPi sequesters Mn²⁺ LAMP_Reaction->PPi produces

Caption: Workflow of the this compound Mn²⁺ Chelation Method.
Zinc (Zn²⁺) Chelation Method

Similar to the manganese method, this approach utilizes a pre-formed complex of this compound and zinc ions (Zn²⁺), which imparts a bright magenta color to the solution.[2][3] Upon successful LAMP amplification, the generated pyrophosphate displaces the Zn²⁺ from the complex.[2][3] This leads to a distinct color shift from magenta to yellow or orange-yellow, indicating a positive result.[2][3] This method is noted for its vibrant and easily discernible color change.

cluster_pre Pre-LAMP Reaction cluster_post Post-LAMP Reaction (Positive) 5BrPAPS_Zn This compound-Zn²⁺ Complex (Magenta) Released_5BrPAPS Free this compound (Yellow/Orange) 5BrPAPS_Zn->Released_5BrPAPS PPi sequesters Zn²⁺ LAMP_Reaction LAMP Amplification PPi Pyrophosphate (PPi) LAMP_Reaction->PPi produces

Caption: Workflow of the this compound Zn²⁺ Chelation Method.
Iron (Fe³⁺) Chelation Method

This is an indirect, two-step enzymatic method.[1] First, the pyrophosphate produced during the LAMP reaction is enzymatically converted to hydrogen peroxide (H₂O₂). Subsequently, the generated H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound then specifically forms a colored complex with the newly produced Fe³⁺, resulting in a detectable color change.[1][4]

LAMP LAMP Amplification PPi Pyrophosphate (PPi) LAMP->PPi produces H2O2 Hydrogen Peroxide (H₂O₂) PPi->H2O2 Enzymatic Conversion Fe3 Ferric Ions (Fe³⁺) H2O2->Fe3 oxidizes Fe²⁺ Fe2 Ferrous Ions (Fe²⁺) ColoredComplex This compound-Fe³⁺ Complex (Colored) Fe3->ColoredComplex 5BrPAPS This compound 5BrPAPS->ColoredComplex

Caption: Workflow of the this compound Fe³⁺ Chelation Method.

Quantitative Data Summary

The performance of this compound-based LAMP assays can be quantified by several key parameters. The following tables summarize the available data for the different detection methods.

Table 1: Performance Characteristics of this compound Detection Methods

ParameterManganese (Mn²⁺) Chelation MethodIron (Fe³⁺) Chelation MethodReference
Visual Readout Color change from red to yellowDetectable color change upon Fe³⁺ complexation[1]
Detection Limit (PPi) Not specified0.075 µmol/L[4]
Within-Run Reproducibility (CV) Not specified< 3.67%[4]
Time to Detection (LAMP) Not specifiedAs low as 10 minutes[4]

Table 2: General Characteristics of this compound Metal Ion Complexes

Metal IonComplex ColorpH Range for Formation
Zn²⁺ Red7.5 - 9.5
Mn²⁺ Red/Purple-brownNeutral to slightly alkaline
Fe³⁺ Colored complexNot specified in detail
Cu²⁺ Colored complexNot specified in detail

Experimental Protocols

Protocol 1: Colorimetric Detection of Pyrophosphate using the Manganese (Mn²⁺) Chelation Method

This protocol is designed for the endpoint detection of pyrophosphate generated during a LAMP reaction.

1. Reagent Preparation:

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound disodium (B8443419) salt dihydrate in nuclease-free water. Store protected from light at 4°C.

  • Manganese Chloride (MnCl₂) Stock Solution (100 mM): Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.

  • Amplification Reaction Mix: Prepare your standard LAMP reaction mix. It is crucial to optimize the magnesium sulfate (B86663) (MgSO₄) concentration as both Mg²⁺ and Mn²⁺ will be present.

2. Assay Procedure:

  • To your amplification reaction mix, add this compound and MnCl₂ to final concentrations of 75 µM and 100 µM, respectively. Note that the optimal concentrations may need to be determined empirically for your specific reaction conditions.

  • Perform the nucleic acid amplification reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes for LAMP).

  • During the reaction, as DNA polymerase incorporates dNTPs, pyrophosphate is generated. The newly formed pyrophosphate will chelate the Mn²⁺ ions, releasing the free this compound.

3. Data Analysis:

  • Visual Detection: A positive reaction is indicated by a color change from red to yellow. A negative reaction will remain red.

  • Quantitative Analysis: For quantitative analysis, the absorbance can be measured. The free this compound has an absorbance maximum around 450 nm, while the Mn²⁺ complex absorbs at a longer wavelength (around 550 nm).

Protocol 2: Colorimetric Detection of Pyrophosphate using the Zinc (Zn²⁺) Chelation Method

This protocol outlines the use of a Zn²⁺/5-Br-PAPS complex for visual detection.

1. Reagent Preparation:

  • Zn²⁺/5-Br-PAPS (ZBP) Reagent: Prepare a stock solution containing a low micromolar concentration of Zn²⁺ and a highly specific Zn²⁺ metallochromic indicator, this compound.[3] The exact concentrations may require optimization for your specific LAMP master mix.

2. Assay Procedure:

  • Add the ZBP reagent to the LAMP reaction mix before amplification.

  • Perform the LAMP reaction at the optimal temperature for your target and primers (typically 60-65°C).

  • As pyrophosphate is produced, it will sequester the Zn²⁺ ions from the this compound complex.

3. Data Analysis:

  • Visual Detection: A positive reaction is indicated by a color change from magenta to orange-yellow.[3]

  • Spectrophotometric Analysis: The absorbance spectrum will show a decrease at the 560 nm peak and an increase at the 448 nm peak with increasing pyrophosphate concentration.[3]

Protocol 3: Colorimetric Detection of Pyrophosphate using the Iron (Fe³⁺) Chelation Method

This protocol involves a two-reagent enzymatic cascade for the detection of pyrophosphate.

1. Reagent Preparation:

  • Reagent 1: A solution containing the necessary enzymes to convert pyrophosphate to hydrogen peroxide.

  • Reagent 2: A solution containing ferrous ions (Fe²⁺) and this compound.

2. Assay Procedure:

  • Following the LAMP reaction, add Reagent 1 to the reaction tube and incubate to allow for the conversion of PPi to H₂O₂.

  • Add Reagent 2 to the tube. The H₂O₂ will oxidize Fe²⁺ to Fe³⁺, which will then form a colored complex with this compound.

3. Data Analysis:

  • Visual Detection: The formation of a colored complex indicates a positive LAMP reaction.

  • Quantitative Analysis: The absorbance of the colored Fe³⁺-5-Br-PAPS complex can be measured using a spectrophotometer. This method has a reported detection limit of 0.075 μmol/L for pyrophosphate.[4]

Conclusion

This compound provides a versatile and robust platform for the visual detection of LAMP amplification products. The various methods, based on chelation with manganese, zinc, or iron, offer flexibility in assay design and can be tailored to specific experimental needs. The clear colorimetric readouts eliminate the need for complex instrumentation, making this compound an ideal indicator for point-of-care and resource-limited settings. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively implement this powerful detection method in their LAMP assays.

References

Methodological & Application

Application Notes and Protocols for Serum Zinc Quantification using the 5-Br-PAPS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, immune function, and protein synthesis. Accurate quantification of serum zinc levels is vital in clinical diagnostics and various research fields. The 5-Br-PAPS assay is a direct colorimetric method for the quantitative determination of zinc in biological samples, offering a simple and sensitive alternative to atomic absorption spectrometry.[1][2][3] This method relies on the formation of a stable, colored complex between zinc and the chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol (this compound).[4][5] The intensity of the resulting color is directly proportional to the zinc concentration in the sample.[4][5][6][7]

Principle of the Method

In a buffered alkaline solution, zinc ions react with this compound to form a red chelate complex.[4][5] The increase in absorbance, measured spectrophotometrically at a wavelength between 550 nm and 580 nm (typically 560 nm), corresponds to the amount of zinc present in the sample.[1][7][8] This direct colorimetric measurement does not require a deproteinization step for serum or plasma samples.[6][7]

Quantitative Data Summary

The performance characteristics of the this compound assay for serum zinc quantification are summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterValueReference
Measuring Range4 - 2000 µg/dL[6]
Lower Detection Limit4 µg/dL[6]
Wavelength546 nm or 560 nm[6][7][8]
Molar Absorptivity~130,000 L mol⁻¹ cm⁻¹[2][3]
Within-Run CV< 4%[3]
Between-Run CV< 5%[3]

Table 2: Reagent Composition (Example)

ComponentConcentrationReference
This compound0.02 mmol/L[4][5][6]
Bicarbonate Buffer (pH 9.8)200 mmol/L[4][5][6]
Sodium Citrate170 mmol/L[4][5][6]
Dimethylglyoxime4 mmol/L[4][5][6]
Detergent1%[4][5][6]

Table 3: Potential Interfering Substances

SubstanceThresholdNoteReference
Conjugated & Non-conjugated Bilirubinup to 15 mg/dLNo significant interference[6][8]
Hemoglobinup to 500 mg/dLNo significant interference[6][8]
Triglyceridesup to 1000 mg/dLNo significant interference[6][8]
EDTA-Interferes with the assay[6][7][8]

Experimental Protocols

Materials and Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.

  • Matched cuvettes (1 cm light path) or 96-well microplates.[1][8]

  • Precision pipettes and tips.

  • Disposable test tubes.[7]

  • Zinc standards (e.g., 200 µg/dL).[4][5][6]

  • This compound reagent solution.

  • Serum, plasma (heparinized), or urine samples.[6][8]

  • Deionized or distilled water.

  • Hydrochloric acid (1N) or Nitric acid (1M) for washing glassware.[7]

Reagent Preparation

Commercially available kits provide ready-to-use reagents. If preparing from individual components, a typical formulation is provided in Table 2. The working reagent is generally stable for a specified period when stored at 2-8°C.[4][5][6][8]

Sample Handling
  • Use serum, heparinized plasma, or urine.[6][8] Do not use EDTA plasma as it chelates zinc and interferes with the assay. [6][7][8]

  • Samples should be free of hemolysis.[8]

  • If samples are turbid, they should be clarified by centrifugation.[7]

  • Glassware and plasticware should be acid-washed to prevent zinc contamination.[7][9]

Manual Assay Protocol (Cuvette Method)
  • Assay Setup : Label test tubes for Reagent Blank, Standard, and Samples.

  • Pipetting :

    • Reagent Blank : Add 1.0 mL of the this compound reagent.[5]

    • Standard : Add 1.0 mL of the this compound reagent and 50 µL of the Zinc Standard.[5][6][8]

    • Sample : Add 1.0 mL of the this compound reagent and 50 µL of the serum sample.[5][6][8]

  • Incubation : Mix the contents of each tube and incubate for 5 minutes at 37°C or 10 minutes at 25°C.[5][6]

  • Measurement : Set the spectrophotometer to zero with the Reagent Blank at 560 nm. Measure the absorbance of the Standard (A_Standard) and each Sample (A_Sample).

Microplate Assay Protocol
  • Assay Setup : Designate wells in a 96-well plate for Blank, Standard, and Samples.

  • Pipetting :

    • Blank : Add 12 µL of purified water.[1][7]

    • Standard : Add 12 µL of Zinc Calibrator.[1][7]

    • Sample : Add 12 µL of the sample.[1][7]

  • Add Color Developer : Add 230 µL of the prepared Color Developer Solution (this compound reagent) to each well.[1][7]

  • Incubation : Mix gently and incubate for 5 minutes at room temperature.[1][7]

  • Measurement : Read the absorbance at 560 nm (main) and a reference wavelength of 700 nm (subtracted from the main reading).[1][7]

Calculation of Results

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (A_Sample / A_Standard) x Concentration of Standard (µg/dL) [1]

Visualizations

Experimental Workflow

G This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare/Equilibrate This compound Reagent pipette Pipette Reagent, Blank, Standard, and Samples reagent_prep->pipette sample_prep Prepare Serum/Plasma Sample (Avoid EDTA) sample_prep->pipette incubate Incubate (e.g., 5 min @ RT) pipette->incubate Mix measure Measure Absorbance at 560 nm incubate->measure calculate Calculate Zinc Concentration measure->calculate

Caption: Workflow of the this compound assay for serum zinc quantification.

Chemical Reaction Pathway

G This compound and Zinc Complex Formation Zn Zn²⁺ Complex Zn-(this compound)₂ Complex (Red) Zn->Complex + 2 PAPS This compound (Colorless) PAPS->Complex

Caption: Reaction of zinc with this compound to form a colored complex.

References

Application Notes and Protocols for the Determination of Zinc Using 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is a vital trace element essential for a myriad of physiological processes, including enzymatic activity, immune function, and cellular metabolism. Accurate quantification of zinc concentrations in biological samples is crucial for research, clinical diagnostics, and drug development. The 5-Br-PAPS assay is a sensitive and reliable colorimetric method for the determination of zinc. This document provides a comprehensive, step-by-step guide for utilizing 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) for zinc analysis.

Principle of the Method

The this compound assay is based on a direct colorimetric reaction. In an alkaline environment, zinc ions (Zn²⁺) react with the water-soluble chromogen this compound to form a stable, deeply colored red chelate complex.[1][2][3][4][5][6] The intensity of the color, measured spectrophotometrically at approximately 560 nm, is directly proportional to the zinc concentration in the sample.[2][3][5][6] This method is highly specific and does not typically require sample deproteinization.[2][3]

Quantitative Data Summary

The this compound method for zinc analysis is characterized by its high sensitivity and wide analytical range. The key performance characteristics are summarized in the table below for easy comparison.

ParameterValueReferences
Molar Absorptivity130,000 L·mol⁻¹·cm⁻¹[7]
Measurement Wavelength552 nm - 580 nm (typically 560 nm)[1][2]
Linearity LimitUp to 400 µg/dL[5][6]
Lower Detection Limit4 µg/dL[3]
Measuring Range4 - 2000 µg/dL[3]
Precision (CV)
Within-run< 4%[7]
Between-run< 5%[7]
Sample Types Serum, Plasma (heparin), Urine, Saliva, Cell Lysates, Tissue Extracts, Water[3][8]
Interferences EDTA is a significant interferent and should be avoided.[2][3][8]
No significant interference from high levels of triglycerides, hemoglobin, or bilirubin.[3][5][6]

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the step-by-step analysis of zinc in various samples.

Reagent Preparation (Non-Proprietary Formulation)

The following protocol is based on a publicly available formulation and can be prepared in the laboratory.

Coloring Reagent Solution (pH 9.5)

ComponentConcentrationAmount per 1 Liter
This compound0.05 mmol/L~26.9 mg
Sodium Citrate33 g/L33 g
Salicylaldoxime (Masking Agent)1 g/L1 g
Borax (Sodium Borate)0.03 mol/L~11.4 g
Brij-35 (Detergent)10 g/L10 g
Distilled, Deionized Water-Up to 1 L
Hydrochloric Acid (HCl)-As needed for pH adjustment

Preparation Steps:

  • To a 1-liter volumetric flask, add approximately 800 mL of distilled, deionized water.

  • Sequentially dissolve the this compound, sodium citrate, salicylaldoxime, borax, and Brij-35 in the water. Ensure each component is fully dissolved before adding the next.

  • Adjust the pH of the solution to 9.5 using hydrochloric acid.

  • Bring the final volume to 1 liter with distilled, deionized water and mix thoroughly.

  • Store the reagent in a dark, airtight container at 2-8°C. The solution is typically stable for at least one month.

Sample Preparation

Proper sample handling is critical to avoid contamination and interference.

  • General Precautions : Use disposable, zinc-free labware whenever possible. If using glassware, it should be washed with 1M HCl or 1M HNO₃, followed by a thorough rinsing with distilled, deionized water.[2]

  • Serum and Plasma : Collect blood using heparin as an anticoagulant. Avoid EDTA, as it will chelate zinc and interfere with the assay.[2][3] Centrifuge the blood sample to separate the serum or plasma. The supernatant can be used directly for the assay.

  • Urine : Urine samples can typically be used directly. If the sample is turbid, centrifuge to remove any particulate matter.

  • Tissue Extracts and Cell Lysates :

    • Homogenize the tissue or lyse the cells in a suitable buffer.

    • To deproteinize the sample, add an equal volume of 5% Trichloroacetic Acid (TCA) solution.

    • Vortex for 1 minute and incubate at 4-8°C for 30 minutes.

    • Centrifuge at 6,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

    • Collect the supernatant for the zinc assay. The pH of the sample should be between 2.0 and 8.0.[2]

Assay Protocol (Microplate Method)

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening.

  • Prepare the Microplate :

    • Pipette 12 µL of blank (purified water), zinc calibrator (standard), and samples into separate wells of a 96-well microplate.[2]

  • Add Coloring Reagent :

    • Add 230 µL of the prepared Coloring Reagent Solution to each well.[2]

  • Incubation :

    • Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles.

    • Incubate the plate at room temperature for 5 minutes or at 37°C for 5 minutes.[2][5][6]

  • Absorbance Measurement :

    • Read the optical density (absorbance) at 560 nm using a microplate reader.[2] It is also recommended to measure a reference wavelength at 700 nm to correct for background absorbance.[2]

  • Calculation :

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Construct a standard curve by plotting the absorbance of the zinc calibrators against their known concentrations.

    • Determine the zinc concentration of the samples from the standard curve.

Visual Representations

Zinc Chelation by this compound

The following diagram illustrates the fundamental chemical reaction of the this compound assay, where the this compound molecule chelates a zinc ion, resulting in the formation of a colored complex.

G Chelation of Zinc by this compound cluster_reactants Reactants cluster_product Product This compound This compound (Colorless) plus1 + This compound->plus1 Zn Zn²⁺ Complex [Zn-(this compound)₂] Complex (Red) Zn->Complex Alkaline pH plus1->Zn

Caption: Chelation reaction of this compound with a zinc ion.

Experimental Workflow for Zinc Analysis

This diagram outlines the logical steps involved in performing the this compound zinc assay, from sample preparation to data analysis.

G Experimental Workflow for this compound Zinc Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Serum, Urine, Lysates, etc.) Plate_Setup Pipette Blank, Standards, and Samples into Microplate Sample_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Coloring Reagent, Standards) Reagent_Prep->Plate_Setup Add_Reagent Add this compound Coloring Reagent Plate_Setup->Add_Reagent Incubate Incubate at RT or 37°C Add_Reagent->Incubate Measure_Abs Measure Absorbance at 560 nm Incubate->Measure_Abs Calc_Conc Calculate Zinc Concentration Measure_Abs->Calc_Conc

Caption: Step-by-step workflow for zinc analysis using this compound.

References

Preparation of 5-Br-PAPS Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive and water-soluble chromogenic reagent widely utilized in biochemical, clinical, and environmental research.[1][2] Its primary application lies in the colorimetric determination of various metal ions, most notably zinc.[1][3] The fundamental principle of its utility is its ability to form stable and distinctly colored chelate complexes with metal ions in an alkaline environment.[1][4] The intensity of the resulting color is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[1][5] This document provides detailed protocols for the preparation of 5-Br-PAPS stock and working solutions to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate[6][7]
Molecular FormulaC₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1][6][7]
Molecular Weight537.34 g/mol [1][6][7]
AppearanceReddish-brown crystalline powder[1][6][7]
SolubilityWater-soluble[1][2]
Optimal pH Range for Zinc Chelation7.5 - 9.8[1][2][5]
Maximum Absorbance (λmax) of Zinc Complex~552 - 560 nm[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of both a stock solution and a working solution of this compound. The preparation of a stock solution is recommended for routine use to ensure consistency across multiple experiments, while the direct preparation of a working solution is suitable for immediate experimental needs.

Preparation of 1.1 mM this compound Stock Solution

This protocol outlines the steps to prepare a 1.1 mM stock solution, which can be stored and subsequently diluted as needed for various applications.

Materials:

  • This compound powder (MW: 537.34 g/mol )

  • Deionized or distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound: Using the molecular weight of 537.34 g/mol , weigh out the appropriate amount of this compound powder. For example, to prepare 100 mL of a 1.1 mM solution, you would need:

    • 0.0011 mol/L * 0.1 L * 537.34 g/mol = 0.0591 g

  • Dissolution: Transfer the weighed powder to a clean volumetric flask. Add approximately 70-80% of the final volume of deionized or distilled water.

  • Mixing: Gently swirl the flask or use a magnetic stirrer to ensure the powder is completely dissolved.

  • Final Volume Adjustment: Once the powder is fully dissolved, add deionized or distilled water to bring the solution to the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.[6][7] For longer-term storage, aliquots can be stored at -20°C for up to one month.

Preparation of 0.02 mM this compound Working Solution

This working solution is commonly used for the colorimetric determination of zinc. It can be prepared either by diluting the stock solution or by direct weighing.

Materials:

  • 1.1 mM this compound stock solution (if using the dilution method)

  • This compound powder (if using the direct preparation method)

  • Alkaline buffer (e.g., 200 mmol/L Bicarbonate buffer, pH 9.8)[1][8][9]

  • Volumetric flask

  • Pipettes

Procedure (Dilution from Stock Solution):

  • Calculate the required volume of stock solution: To prepare 10 mL of a 0.02 mM working solution from a 1.1 mM stock solution, use the formula M1V1 = M2V2:

    • (1.1 mM) * V1 = (0.02 mM) * (10 mL)

    • V1 = 0.182 mL of the stock solution.

  • Dilution: Add 0.182 mL of the 1.1 mM stock solution to 9.818 mL of the alkaline buffer. Mix thoroughly.

Procedure (Direct Preparation):

  • Calculate the required mass of this compound: To directly prepare 100 mL of a 0.02 mM working solution, weigh out:

    • 0.00002 mol/L * 0.1 L * 537.34 g/mol = 0.00107 g of this compound powder.

  • Dissolution: Dissolve this amount in the prepared 200 mmol/L Bicarbonate buffer (pH 9.8) and bring it to a final volume of 100 mL.[1]

Stability of Working Solution: The reconstituted working reagent is stable for up to 30 days when stored at 2-8°C.[10] Do not use if the solution appears turbid.[8][10]

Summary of Solution Preparations

SolutionConcentrationPreparation MethodSolventStorageStability
Stock Solution1.1 mMDirect WeighingDeionized/Distilled Water2-8°C, protected from lightAt least 12 months (solid), up to 1 month (-20°C, solution)[6][7]
Working Solution0.02 mMDilution from Stock or Direct WeighingAlkaline Buffer (e.g., Bicarbonate buffer, pH 9.8)2-8°CUp to 30 days[10]

Application: Colorimetric Determination of Zinc

The primary application of the this compound working solution is in the colorimetric determination of metal ions, particularly zinc. The underlying principle involves a chelation reaction that results in a measurable color change.[1][5] In an alkaline environment, zinc ions react with this compound to form a stable, red-colored complex.[5] The intensity of this color, measured at approximately 560 nm, is directly proportional to the zinc concentration in the sample.[5][11]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (1.1 mM) cluster_working Working Solution Preparation (0.02 mM) weigh Weigh 0.0591 g of This compound Powder dissolve Dissolve in ~80 mL of Deionized Water weigh->dissolve volume Adjust to Final Volume of 100 mL dissolve->volume store_stock Store at 2-8°C or -20°C volume->store_stock start_working dilute Dilute 0.182 mL of Stock Solution with 9.818 mL of Alkaline Buffer start_working->dilute From Stock direct_weigh Alternatively, weigh 0.00107 g of this compound and dissolve in 100 mL of Alkaline Buffer start_working->direct_weigh Direct store_working Store at 2-8°C dilute->store_working direct_weigh->store_working

Caption: Workflow for this compound Stock and Working Solution Preparation.

signaling_pathway cluster_reaction Chelation Reaction Zn Zn²⁺ Ion Complex Zn²⁺-5-Br-PAPS Complex (Red Colored) Zn->Complex PAPS This compound (Colorless/Slightly Colored) PAPS->Complex Spectro Spectrophotometric Measurement (560 nm) Complex->Spectro Absorbance ∝ [Zn²⁺]

Caption: Principle of Zinc Detection using this compound.

References

Application Notes and Protocols for Colorimetric Determination of Zinc in Plasma using 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of the Method

At an alkaline pH, zinc ions (Zn²⁺) react with the 5-Br-PAPS chromogen to form a stable chelate complex. The formation of this complex results in a color change, and the absorbance of the solution is measured at a wavelength of approximately 560 nm. The concentration of zinc in the sample is then determined by comparing its absorbance to that of a known zinc standard.[3][6]

Quantitative Data Summary

The performance characteristics of the this compound assay for zinc determination are summarized in the tables below. Data has been compiled from various commercially available kits and literature.

Table 1: Assay Performance Characteristics

ParameterTypical ValueSource
Linearity Upper Limit200 - 400 µg/dL[1][4]
Lower Detection Limit4 - 20 µg/dL[1][2][4]
Wavelength560 nm (acceptable range 550-580 nm)[1][5][6]
Molar Absorptivity~130,000 L·mol⁻¹·cm⁻¹[8][9]

Table 2: Precision of the Assay

Precision TypeMean (µg/dL)Coefficient of Variation (CV%)Source
Intra-assay76.72.95%[1]
Intra-assay1982.27%[1]
Inter-assay77.51.46%[1]
Inter-assay2020.45%[1]
Within-run CVNot specified< 4%[8][9]
Between-run CVNot specified< 5%[8][9]

Table 3: Reference Values

PopulationReference Range (µg/dL)Reference Range (µmol/L)Source
Serum/Plasma68 - 10710.4 - 16.4[1]
Newborn49.5 - 99.77.6 - 15.3[10]

Note: These values are for orientation purposes. Clinical significance should be evaluated in conjunction with other laboratory and clinical data.[1]

Experimental Protocols

Materials and Reagents
  • This compound Reagent: A solution containing this compound (e.g., 0.02 mmol/L), typically in a bicarbonate (pH 9.8) or Good's buffer (pH 8.6).[1][2][3] This may also contain masking agents like sodium citrate (B86180) and dimethylglyoxime (B607122) to prevent interference from other metal ions.[2][3]

  • Zinc Standard: A certified standard solution of zinc (e.g., 200 µg/dL).[1][2][3] The standard's value should be traceable to a reference standard like NIST.[2]

  • Control Sera: Normal and pathological control sera with known zinc concentrations.[1]

  • Deionized Water

  • Saline Solution (0.9% NaCl): For sample dilution if necessary.[1]

  • Hydrochloric Acid (1N) or Nitric Acid (1M): For washing glassware.[2][6]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.[1][6]

  • Calibrated pipettes and disposable tips.

  • Disposable cuvettes or microplates.

Sample Collection and Handling
  • Sample Type: Serum or plasma.[1][4]

  • Anticoagulant: Use only heparin (sodium or lithium salt) for plasma collection. EDTA must be avoided as it is a strong chelating agent and will interfere with the assay.[1][2][6]

  • Hemolysis: Samples should not be hemolyzed, as this can affect results.[1]

  • Storage: Samples are stable for up to 7 days when stored at 2-8°C.[1]

  • Glassware: All glassware should be washed with 1N HCl or 1M HNO₃ and rinsed thoroughly with deionized water to prevent zinc contamination.[2][6] Be cautious of contamination from gloves, caps, and other labware.[6]

Assay Procedure (Manual Method)
  • Reagent Preparation: Allow all reagents and samples to reach room temperature before use.[1][6]

  • Assay Setup: Label three cuvettes for Blank, Standard, and Sample.

  • Pipetting:

    • Blank: Add 1.0 mL of the this compound reagent and 50 µL of deionized water.

    • Standard: Add 1.0 mL of the this compound reagent and 50 µL of the Zinc Standard (200 µg/dL).[3][4]

    • Sample: Add 1.0 mL of the this compound reagent and 50 µL of the plasma sample.[3][4]

  • Incubation: Mix the contents of each cuvette thoroughly and incubate for 5 minutes at 37°C or 10 minutes at 25°C.[3][4] The color is stable for at least one hour.[1]

  • Measurement: Set the spectrophotometer to zero with the Reagent Blank at 560 nm. Measure the absorbance of the Standard (AStandard) and the Sample (ASample).[3][4]

Calculations

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (ASample / AStandard) x Standard Concentration (µg/dL) [4]

For samples that were diluted, multiply the result by the dilution factor.[1] To convert the units to µmol/L, use the following conversion factor: µg/dL x 0.153 = µmol/L.[1]

Visualizations

Logical Relationship of the Assay Principle

Assay_Principle cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_measurement Measurement Zinc Zinc (Zn²⁺) in Plasma Complex Stable Colored Zn²⁺-5-Br-PAPS Complex Zinc->Complex PAPS This compound Reagent PAPS->Complex Condition Alkaline pH (e.g., pH 8.6 - 9.8) Condition->Complex Measurement Measure Absorbance at 560 nm Complex->Measurement

Caption: The principle of the this compound zinc assay.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Collection (Heparinized Plasma) Pipette Pipette Reagents and Samples (Blank, Standard, Sample) SamplePrep->Pipette ReagentPrep Reagent Equilibration (Room Temperature) ReagentPrep->Pipette Incubate Incubate (e.g., 5 min at 37°C) Pipette->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate Concentration Measure->Calculate QC Quality Control Check Calculate->QC

References

Application Notes: High-Throughput Colorimetric Assay for Urinary Zinc Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of a 5-Br-PAPS based assay for the quantitative determination of zinc in urine samples. This direct colorimetric method offers a simple, rapid, and reliable alternative to traditional atomic absorption spectrometry, making it suitable for high-throughput screening in clinical research and drug development.

Introduction

Principle of the Method

Experimental Protocols

1. Reagents and Materials

  • This compound Reagent Solution: Contains this compound, a buffer to maintain an alkaline pH (e.g., Bicarbonate buffer pH 9.8), a chelating agent for interfering ions (e.g., Sodium Citrate, Dimethylglyoxime), and a detergent.[1][2][6]

  • Zinc Standard: A solution of known zinc concentration (e.g., 200 µg/dL).[1][2][6]

  • Control Sera: Normal and abnormal control sera with known zinc concentrations.[2][9]

  • Urine Samples: Collected from subjects.

  • Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 560 nm.[7][8]

  • Pipettes and disposable tips.

  • Test tubes or microplates.

  • Hydrochloric acid (1N) or Nitric acid (1M): For washing glassware.[6][7]

  • Distilled or deionized water.

  • Saline solution (0.9% NaCl): For sample dilution.[6]

2. Sample Preparation

  • Urine samples should be collected in clean, metal-free containers.

  • To prevent precipitation, urine samples may require acidification. If necessary, add a small amount of 6M HCl to adjust the pH to between 2.0 and 3.0.[7]

  • If the urine sample is turbid, centrifuge at 6,000 rpm for 15 minutes and use the clear supernatant for the assay.[7]

  • Samples with expected high zinc concentrations should be diluted with normal saline.[6]

3. Assay Procedure (Manual Method)

  • Label three test tubes as "Blank," "Standard," and "Sample."

  • Pipette 1.0 mL of the this compound reagent into each tube.[1][9]

  • Add 50 µL of distilled water to the "Blank" tube.[9]

  • Add 50 µL of the Zinc Standard to the "Standard" tube.[1][9]

  • Add 50 µL of the urine sample to the "Sample" tube.[1][9]

  • Mix the contents of each tube thoroughly.

  • Incubate the tubes for 5 minutes at 37°C or 10 minutes at 25°C.[1][2][6][9]

  • Set the spectrophotometer to zero absorbance at 560 nm using the "Blank."

  • Measure the absorbance of the "Standard" (A_Standard) and the "Sample" (A_Sample).

4. Assay Procedure (Microplate Method)

  • Add 230 µL of the working reagent (a mixture of buffer and this compound chelate color solution) to the appropriate wells of a 96-well plate.[8]

  • Add 12 µL of distilled water (Blank), Zinc Standard, or urine sample to the respective wells.[8]

  • Mix gently for a few seconds.

  • Incubate at room temperature for 5 minutes.[7][8]

  • Read the absorbance at 560 nm (primary wavelength) and 700 nm (secondary wavelength for background correction).[7][8]

5. Calculation of Results

Calculate the zinc concentration in the urine sample using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)[9]

If the sample was diluted, multiply the result by the dilution factor.

Quantitative Data Summary

The performance characteristics of the this compound assay for zinc determination can vary slightly between different commercial kits. The following table summarizes typical quantitative data.

ParameterValueReference
Linearity Up to 400 µg/dL[1][2][9]
Up to 2000 µg/dL[5][6]
Lower Detection Limit 4 µg/dL[6]
20 µg/dL[2][9]
Wavelength 546 nm or 560 nm[1][6][7][8]
Incubation Time 5 minutes at 37°C or 10 minutes at 25°C[1][2][6][9]
5 minutes at room temperature (microplate)[7][8]
Interferences EDTA can mask zinc and interfere with the assay.[3][6][7]
Not significantly affected by bilirubin, hemoglobin, or triglycerides at high levels.[1][2][6]

Mandatory Visualizations

Assay Principle

Assay_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_detection Detection Zinc Zinc in Urine Complex Zinc-5-Br-PAPS Complex (Red) Zinc->Complex PAPS This compound Reagent PAPS->Complex Absorbance Measure Absorbance at 560 nm Complex->Absorbance Experimental_Workflow start Start sample_prep Urine Sample Preparation (Centrifuge if turbid) start->sample_prep reagent_prep Prepare Reagents (Blank, Standard, Samples) sample_prep->reagent_prep incubation Incubate (e.g., 5 min at 37°C) reagent_prep->incubation measurement Measure Absorbance at 560 nm incubation->measurement calculation Calculate Zinc Concentration measurement->calculation end End calculation->end

References

Application Notes and Protocols for Visual Detection of DNA Amplification with 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual detection of DNA amplification offers a simplified and rapid method for nucleic acid analysis, crucial for point-of-care diagnostics and resource-limited settings. The use of 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) as a metallochromic indicator provides a distinct colorimetric readout for the success of an amplification reaction. This technology is particularly well-suited for isothermal amplification methods like Loop-Mediated Isothermal Amplification (LAMP).

The underlying principle of this detection method relies on the large amount of pyrophosphate (PPi) produced as a byproduct during DNA amplification. In the absence of amplification, this compound forms a colored complex with a metal ion, typically zinc (Zn²⁺) or manganese (Mn²⁺). Upon successful DNA amplification, the newly synthesized PPi acts as a strong chelator, sequestering the metal ions from the this compound complex. This displacement of the metal ion leads to a stark and easily observable color change, indicating a positive result.[1][2][3][4] This method circumvents the need for sophisticated instrumentation, relying on a simple visual assessment.[4]

Principle of Detection

The this compound-based detection system operates on a metal-chelation and indicator-displacement mechanism. The key components are:

  • This compound: A pyridylazo dye that forms a colored complex with metal ions.

  • Metal Ions (Zn²⁺ or Mn²⁺): Form a complex with this compound, resulting in a distinct initial color (e.g., magenta with Zn²⁺).[2][3]

  • Pyrophosphate (PPi): A byproduct of DNA amplification. PPi has a high affinity for the metal ions.

The reaction proceeds as follows:

  • Initial State (No Amplification): this compound is complexed with the metal ions, imparting a specific color to the reaction mixture.

  • During Amplification: As the DNA polymerase incorporates nucleotides into the growing DNA strands, pyrophosphate is released.

  • Positive Reaction (Color Change): The accumulation of pyrophosphate leads to the chelation of the metal ions, displacing them from the this compound complex. This causes the solution to change color (e.g., from magenta to orange-yellow), providing a clear visual indication of a positive amplification reaction.[2][3]

Key Advantages

  • Visual Readout: The results can be interpreted by the naked eye, eliminating the need for expensive equipment.[1][4]

  • Rapidity: Isothermal amplification methods like LAMP, when combined with this visual detection, can provide results in under 30 minutes.[5]

  • High Sensitivity: The method has been shown to be highly sensitive, capable of detecting low copy numbers of target DNA.[3]

  • Robustness: The detection is not dependent on pH changes, making it less susceptible to variations in sample buffer composition.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound detection system.

Table 1: this compound Assay Performance Characteristics

ParameterValueSource
Molar Absorptivity130,000 L·mol⁻¹·cm⁻¹[6]
Measurement Wavelength560 nm (Range: 550 - 580 nm)[6]
Linearity LimitUp to 400 µg/dL (61.2 µmol/L) for Zinc[6]
Minimum Detection Limit20 µg/dL for Zinc[6]
Precision (CV)Within-run: < 4%; Between-run: < 5%[6]

Table 2: Recommended Reagent Concentrations for LAMP Assay

ReagentOptimal ConcentrationSource
5-Bromo-PAPS50-100 µM[7]
Mn²⁺75-150 µM[7]
Zn²⁺Not explicitly quantified in the provided search results for LAMP, but used in the "Vivid COVID-19 LAMP" assay.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound/Metal Ion Detection Mix

This protocol describes the preparation of the stock solution for the colorimetric indicator.

Materials:

  • This compound sodium salt

  • Zinc sulfate (B86663) (ZnSO₄) or Manganese chloride (MnCl₂)

  • Nuclease-free water

Procedure:

  • Prepare a 10 mM stock solution of this compound in nuclease-free water. Store protected from light.

  • Prepare a 10 mM stock solution of either ZnSO₄ or MnCl₂ in nuclease-free water.

  • To prepare the working detection mix, combine the this compound and metal ion stock solutions with the LAMP reaction buffer to achieve the desired final concentrations (refer to Table 2 for guidance, e.g., 75 µM this compound and 100 µM Mn²⁺).[7]

  • The detection mix should be prepared fresh before setting up the amplification reactions.

Protocol 2: Loop-Mediated Isothermal Amplification (LAMP) with this compound Visual Detection

This protocol provides a general framework for performing a LAMP reaction with colorimetric endpoint detection.

Materials:

  • LAMP primers (FIP, BIP, F3, B3, and optionally LoopF, LoopB)

  • Bst DNA polymerase

  • Deoxynucleotide triphosphates (dNTPs)

  • LAMP reaction buffer

  • This compound/Metal Ion Detection Mix (from Protocol 1)

  • Target DNA sample

  • Nuclease-free water

  • Heating block or water bath set to the optimal LAMP reaction temperature (typically 60-65°C)

Procedure:

  • Thaw all reagents on ice.

  • Prepare the LAMP master mix in a sterile microcentrifuge tube on ice. For a single 25 µL reaction, combine the following:

    • LAMP Reaction Buffer (to 1X)

    • dNTPs (to a final concentration of 1.4 mM each)

    • LAMP Primers (e.g., 1.6 µM FIP/BIP, 0.2 µM F3/B3, 0.4 µM LoopF/LoopB)

    • This compound/Metal Ion Detection Mix (to desired final concentrations)

    • Bst DNA Polymerase (e.g., 8 units)

    • Nuclease-free water to bring the volume to 24 µL.

  • Mix the master mix gently by pipetting.

  • Add 1 µL of the target DNA sample to the master mix. For the no-template control (NTC), add 1 µL of nuclease-free water.

  • Incubate the reactions at the optimal temperature for the LAMP assay (e.g., 65°C) for 30-60 minutes.

  • Following incubation, visually inspect the color of the reactions. A color change from the initial state (e.g., magenta) to the final state (e.g., orange-yellow) indicates a positive result. The NTC should remain the initial color.

Visualizations

Signaling_Pathway cluster_pre Pre-Amplification cluster_post Post-Amplification 5BrPAPS This compound Complex Colored Complex (e.g., Magenta) 5BrPAPS->Complex MetalIon Metal Ion (Zn²⁺/Mn²⁺) MetalIon->Complex ChelatedMetal PPi-Metal Complex Complex->ChelatedMetal Displacement Free5BrPAPS Free this compound (e.g., Yellow/Orange) Complex->Free5BrPAPS PPi Pyrophosphate (PPi) (Amplification Byproduct) PPi->ChelatedMetal DNA_Amplification DNA Amplification (e.g., LAMP) DNA_Amplification->PPi

Caption: Mechanism of this compound colorimetric detection.

Experimental_Workflow Start Start Prepare_Reagents 1. Prepare Master Mix (Buffer, dNTPs, Primers, Polymerase) Start->Prepare_Reagents Add_Detection_Mix 2. Add this compound/ Metal Ion Detection Mix Prepare_Reagents->Add_Detection_Mix Add_Sample 3. Add DNA Sample and NTC Add_Detection_Mix->Add_Sample Incubate 4. Incubate at Isothermal Temperature (e.g., 65°C) Add_Sample->Incubate Visual_Detection 5. Visual Inspection of Color Change Incubate->Visual_Detection End End Visual_Detection->End

Caption: Experimental workflow for DNA amplification with this compound.

Logical_Relationship cluster_positive Positive Reaction cluster_negative Negative Reaction (NTC) DNA_Present Target DNA Present Amplification_Occurs Amplification Occurs DNA_Present->Amplification_Occurs PPi_Produced PPi Produced Amplification_Occurs->PPi_Produced Color_Change Visual Color Change PPi_Produced->Color_Change No_DNA No Target DNA No_Amplification No Amplification No_DNA->No_Amplification No_PPi No PPi Production No_Amplification->No_PPi No_Color_Change No Color Change No_PPi->No_Color_Change

Caption: Logical relationship of positive and negative results.

References

Application Notes: Direct Colorimetric Measurement of Zinc Without Deproteinization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and protocol for the direct colorimetric measurement of zinc in various biological samples without the need for a deproteinization step. This method offers a rapid, high-throughput alternative to traditional atomic absorption spectrometry (AAS) by utilizing a specific chromogenic agent that forms a colored complex with zinc.

Principle of the Method

Key Advantages

  • High-Throughput Compatible : The assay is well-suited for use in 96-well microplate format, allowing for the simultaneous analysis of numerous samples.

  • Rapid : The reaction is typically fast, with incubation times often as short as 5-10 minutes.[4]

  • Sensitive : The assay can detect zinc concentrations in the micromolar range, making it suitable for a variety of biological samples.[7]

  • Reduced Use of Hazardous Reagents : The method avoids the need for corrosive acids typically used in sample digestion for AAS.[8][9]

Applications

This assay is suitable for the quantitative determination of zinc in a wide range of biological samples, including:

  • Plasma (heparinized)[2][6]

  • Urine[3][4][5]

  • Seminal Fluid[2][6]

  • Milk[3][5]

Data Presentation

Table 1: Performance Characteristics of Direct Colorimetric Zinc Assays
ParameterTypical Range/ValueReferences
Linearity Range 4 - 2000 µg/dL[1][2]
(equivalent to ~0.6 - 306 µmol/L)
Wavelength 550 - 580 nm (560 nm optimal)[1][3][4][5][6]
Sensitivity ~0.4 µmol/L[7]
Sample Volume 5 - 50 µL[4]
Incubation Time 5 - 10 minutes[4]
Incubation Temp. Room Temperature (20-25°C) or 37°C[4]
Table 2: Expected Zinc Concentrations in Human Samples
Sample TypeExpected Range (Male)Expected Range (Female)References
Serum/Plasma 72.6 - 127 µg/dL (11.1 - 19.5 µmol/L)70.6 - 114 µg/dL (10.7 - 17.5 µmol/L)[4]
Urine (24h) 300 - 800 µ g/24h 300 - 800 µ g/24h [4][6]
Children (Serum) 63.8 - 110 µg/dL (9.8 - 16.8 µmol/L)63.8 - 110 µg/dL (9.8 - 16.8 µmol/L)[4]
Newborns (Serum) 49.5 - 99.7 µg/dL (7.6 - 15.3 µmol/L)49.5 - 99.7 µg/dL (7.6 - 15.3 µmol/L)[4]

Note: Expected values can vary based on age, diet, and physiological conditions such as pregnancy.[4]

Visualizations

Chemical Reaction Principle

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Zn Zn²⁺ (from Sample) Complex Zn²⁺-5-Br-PAPS Complex (Stable, Colored) Zn->Complex Chromogen 5-Br-PAPS (Colorless/Slightly Colored) Chromogen->Complex pH Alkaline pH (e.g., pH 9.8) pH->Complex Buffer Buffer Buffer->Complex

Caption: Principle of the direct colorimetric zinc assay.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis ReagentPrep Prepare Reagents (Standards, Buffers, Chromogen) Dispense Dispense Samples & Standards into Microplate ReagentPrep->Dispense SamplePrep Prepare Samples (Serum, Plasma, Urine, etc.) SamplePrep->Dispense AddReagent Add Chromogenic Reagent to all wells Dispense->AddReagent Incubate Incubate (5-10 min at RT or 37°C) AddReagent->Incubate Measure Measure Absorbance (at 560 nm) Incubate->Measure Calculate Calculate Results (vs. Standard Curve) Measure->Calculate

References

Application Notes and Protocols for the Quantification of Heavy Metals in Environmental Samples Using 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Br-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive, water-soluble chromogenic reagent belonging to the pyridylazo dye family.[1][2] It is a derivative of 5-Br-PADAP, engineered to overcome the poor aqueous solubility of its predecessor, making it exceptionally suitable for analyses in aqueous systems, including environmental and biological samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in the spectrophotometric quantification of heavy metals in environmental samples.

Chemical Properties of this compound

PropertyDescriptionReference
Full Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate[2]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[2]
Molecular Weight 537.34 g/mol [2]
Appearance Reddish-brown crystalline powder[2]
Solubility High solubility in water[3]

Principle of Detection

The quantification of heavy metals using this compound is based on the principle of chelation and colorimetry. This compound acts as a ligand that binds to metal ions to form a stable, colored coordination complex.[1][3] This complexation event causes a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic or red shift), resulting in a distinct color change.[1] The uncomplexed this compound solution is typically yellow, while the metal complexes can range from red to blue or purple depending on the specific metal ion.[4][5] The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can be quantified using a spectrophotometer by applying the Beer-Lambert Law.[1]

Data Presentation: Quantitative Spectrophotometric Characteristics

This compound is most extensively characterized for the determination of Zinc (Zn²⁺). While it is known to form colored complexes with a variety of other heavy metals, detailed quantitative performance data for these complexes is not as readily available in scientific literature.[1][4][5][6]

Metal Ionλmax of Complex (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH RangeLinearity Range & Detection Limit (LOD)Color of Complex
Zn²⁺ 552 - 5601.30 x 10⁵ - 1.33 x 10⁵7.5 - 9.8Linear up to 400 µg/dL; LOD: 20 µg/dL (in serum)[7]Red[3][4]
Cu²⁺ Data not readily availableData not readily availableData not readily availableData not readily availableGreen[6]
Ni²⁺ Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Co²⁺ Data not readily availableData not readily availableData not readily availableData not readily availableBlue[5]
Pb²⁺ Data not readily availableData not readily availableData not readily availableData not readily availablePink-Purple[5]
Cd²⁺ Data not readily availableData not readily availableData not readily availableData not readily availablePink-Purple[5]
Fe²⁺/Fe³⁺ Data not readily availableData not readily availableData not readily availableData not readily availablePink-Purple[5]
Hg²⁺ Data not readily availableData not readily availableData not readily availableData not readily availablePink-Purple[5]

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (e.g., 1 mM): Prepare the stock solution by dissolving the appropriate amount of this compound powder in high-purity deionized water. For example, dissolve 5.37 mg of this compound (MW: 537.34 g/mol ) in 10 mL of deionized water. Store this solution protected from light at 2-8°C. For quantitative assays, freshly prepared solutions are recommended.[6]

  • Buffer Solutions: The choice of buffer is critical to maintain the optimal pH for the complexation reaction.

    • For Zinc (pH 9.8): Prepare a 200 mmol/L bicarbonate buffer.[7]

    • For General Screening/Other Metals: An acetic acid-Tris buffer or a MES buffer can be used to investigate the optimal pH for complex formation with other metals.[5]

  • Metal Standard Solutions (e.g., 1000 ppm): Use commercially available certified standard solutions for the heavy metals of interest. Prepare a series of working standards by serial dilution of the stock solution in deionized water or a matrix-matching solution (e.g., 2% HNO₃).[5]

  • Masking Agent Solutions (if required): To improve selectivity, a masking agent can be used to prevent interfering ions from reacting with this compound. For example, a 4 mmol/L solution of dimethylglyoxime (B607122) can be incorporated into the buffer for zinc analysis to mask the presence of Ni²⁺.[1][7]

Sample Preparation for Environmental Samples

The goal of sample preparation is to bring the target heavy metals into an aqueous solution, free from interfering matrix components. The choice of method depends on the sample matrix.

  • Water Samples (e.g., river water, wastewater):

    • Collect the water sample in a pre-cleaned polyethylene (B3416737) bottle.

    • Acidify the sample to pH < 2 with concentrated nitric acid (HNO₃) to prevent precipitation of metals.

    • Filter the sample through a 0.45 µm filter to remove suspended solids.

    • The filtered, acidified sample can typically be used directly in the analytical procedure. If concentrations are very low, a preconcentration step may be necessary.

  • Soil and Sediment Samples:

    • Dry the sample at 105°C to a constant weight.

    • Grind the dried sample to a fine powder and sieve it.

    • Perform an acid digestion to extract the metals. A common method is EPA method 3050B (or similar), which involves digestion with nitric acid and hydrogen peroxide. Microwave-assisted digestion is often preferred as it is faster and more efficient.[8]

    • After digestion, dilute the sample with deionized water, filter it, and bring it to a known final volume. This solution is now ready for analysis.

Spectrophotometric Determination Protocol (Example for Zinc)

This protocol is adapted from established methods for zinc determination and can be used as a starting point for other metals, which will require optimization.[1][7]

  • Prepare the Working Reagent: Mix the this compound solution with the appropriate buffer (e.g., bicarbonate buffer, pH 9.8). If needed, include any masking agents in this working reagent. For instance, a working reagent could contain 0.02 mmol/L this compound, 200 mmol/L bicarbonate buffer, 170 mmol/L sodium citrate, and 4 mmol/L dimethylglyoxime.[1][7]

  • Set up the Assay: Pipette 1.0 mL of the working reagent into a series of cuvettes or microplate wells for the blank, standards, and samples.

  • Add Standards and Samples: Add 50 µL of the prepared standard solutions and environmental samples to their respective cuvettes. For the reagent blank, add 50 µL of deionized water.

  • Incubation: Mix the contents of the cuvettes well and incubate at room temperature (25°C) for 10 minutes or at 37°C for 5 minutes to allow for complete color development.[1][7]

  • Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for the metal complex (e.g., 552 nm for zinc).[1] Zero the instrument using the reagent blank.

  • Read Absorbance: Measure the absorbance of all standards and samples.

Data Analysis
  • Construct a Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding known concentrations.

  • Perform Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is desirable.

  • Calculate Sample Concentration: Use the equation of the calibration curve to calculate the concentration of the heavy metal in the unknown samples based on their measured absorbance values. Remember to account for any dilution factors introduced during sample preparation.

Interferences and Selectivity

This compound can react with multiple metal ions, which can lead to interferences if multiple reactive metals are present in a sample.[5][9] Selectivity can be improved through several strategies:

  • pH Optimization: The formation of metal-5-Br-PAPS complexes is highly pH-dependent. By carefully controlling the pH of the reaction, it may be possible to selectively determine one metal in the presence of others.[1]

  • Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with this compound. For example, cyanides can mask Ag, Hg, Cu, Zn, Cd, and Ni.[10][11] Triethylenetetraamine and N-(Dithiocarboxy)sarcosine have been used as masking agents for the determination of manganese and iron, respectively, with the related compound 5-Br-PADAP.[12] The choice of masking agent is critical and must be validated for the specific sample matrix and target analyte.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, etc.) Digestion Acid Digestion / Filtration (to solubilize metals) Sample->Digestion PreparedSample Prepared Aqueous Sample Digestion->PreparedSample Reaction Complexation Reaction (Color Development) PreparedSample->Reaction Reagent This compound Reagent + Buffer (+ Masking Agent) Reagent->Reaction Measurement Measure Absorbance (at λmax) Reaction->Measurement Quantification Quantify Metal Concentration in Sample Measurement->Quantification Calibration Prepare Calibration Curve (using standards) Calibration->Quantification G Metal Heavy Metal Ion (Mⁿ⁺) PAPS This compound (Yellow Solution) Complex [M(this compound)] Complex (Colored Solution) PAPS->Complex + Mⁿ⁺ (Chelation) Complex->PAPS Shift in λmax (Color Change) G Sample Sample containing Target Metal (T) & Interfering Ion (I) MaskingAgent Add Masking Agent (M) Sample->MaskingAgent PAPS Add this compound Reagent MaskingAgent->PAPS Interfering ion is masked (I-M complex forms) Measurement Selective Measurement of Target Metal Complex PAPS->Measurement Target metal reacts (T-PAPS complex forms)

References

handling and storage conditions for 5-Br-PAPS reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive and water-soluble colorimetric reagent.[1][2] It is widely utilized for the quantitative determination of various metal ions, most notably zinc (Zn²⁺).[3][4] Its application is crucial in diverse fields including biochemistry, clinical diagnostics, and environmental science.[1][2] The core principle of its function lies in its ability to form a stable and distinctly colored chelate complex with metal ions in an alkaline environment, allowing for spectrophotometric quantification.[1][4]

Chemical and Physical Properties

The key properties of the this compound reagent are summarized below.

PropertyValueReferences
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate[3][5]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1][5]
Molecular Weight 537.34 g/mol [1][5]
Appearance Orange to reddish-brown crystalline powder[3][5]
Solubility Water-soluble[1][3]
Optimal pH Range for Zinc Chelation 7.5 - 9.8[1][3][4]
Maximum Absorbance (λmax) of Zinc Complex ~552 - 560 nm[1][3][4]

Handling and Storage Conditions

Proper handling and storage are critical to maintain the integrity and performance of the this compound reagent.

ConditionSolid ReagentReconstituted SolutionsReferences
Storage Temperature 2-8°C or Room Temperature (18-22°C). Check supplier recommendations.2-8°C[5][6][7]
Stability Stable for at least 12 months at 2-8°C.Working reagent stable for 30 days at 2-8°C. Stock solution (R2) stable for 90 days at 2-8°C.[5][7][8]
Precautions Protect from moisture and light. Keep tightly closed. Ensure good ventilation of the work station.Store tightly closed to prevent contamination. Do not use if the solution appears turbid.[5][7][8][9]
Safety Measures Wear personal protective equipment. Avoid inhalation of dust. Wash hands after handling.Do not eat, drink, or smoke when using.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol details the preparation of a stock solution and a working solution for use in colorimetric assays.

Materials:

  • This compound reagent powder

  • Deionized or distilled water

  • Bicarbonate buffer (200 mmol/L, pH 9.8)

  • Volumetric flasks

  • Pipettes

Procedure:

A. Stock Solution Preparation (1.1 mM)

  • Calculate Mass: To prepare 100 mL of a 1.1 mM stock solution, weigh out 0.0591 g of this compound powder (MW = 537.34 g/mol ).[1]

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70-80 mL of deionized or distilled water.

  • Mixing: Gently swirl or vortex the flask until the powder is completely dissolved.

  • Final Volume: Bring the solution to a final volume of 100 mL with deionized or distilled water. Mix thoroughly.

  • Storage: Store the stock solution at 2-8°C.[8]

B. Working Solution Preparation (0.02 mM)

  • From Stock Solution:

    • To prepare 10 mL of a 0.02 mM working solution, pipette 0.182 mL of the 1.1 mM stock solution into a 10 mL volumetric flask.[1]

    • Add 9.818 mL of 200 mmol/L Bicarbonate buffer (pH 9.8) to the flask.[1]

    • Mix thoroughly. The working solution is now ready for use.

  • Direct Preparation:

    • To directly prepare 100 mL of a 0.02 mM working solution, weigh out 0.00107 g of this compound powder.[1]

    • Dissolve the powder in 100 mL of 200 mmol/L Bicarbonate buffer (pH 9.8).[1]

    • Mix until fully dissolved.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve_stock Dissolve in Deionized Water weigh->dissolve_stock volume_stock Bring to Final Volume dissolve_stock->volume_stock store_stock Store at 2-8°C volume_stock->store_stock pipette_stock Pipette Stock Solution store_stock->pipette_stock Dilute for use add_buffer Add Bicarbonate Buffer (pH 9.8) pipette_stock->add_buffer mix_working Mix Thoroughly add_buffer->mix_working ready Ready for Use mix_working->ready

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Colorimetric Determination of Zinc

This protocol provides a general procedure for the quantification of zinc in samples such as serum, plasma, and urine.[6]

Materials:

  • This compound working solution (as prepared in Protocol 1)

  • Zinc standard solution (e.g., 200 µg/dL)[6]

  • Samples (serum, plasma, etc.)

  • Spectrophotometer or microplate reader

  • Cuvettes or microplate

Procedure:

  • Assay Setup: Prepare tubes or microplate wells for a reagent blank, standard, and samples.

  • Reagent Addition: Pipette 1000 µL of the this compound working solution into each cuvette.[6]

  • Sample/Standard Addition:

    • Reagent Blank: Add 50 µL of distilled water.

    • Standard: Add 50 µL of the zinc standard solution.[6]

    • Sample: Add 50 µL of the sample.[6]

  • Incubation: Mix the contents of each cuvette and incubate for 10 minutes at 25°C or 5 minutes at 37°C.[4][6]

  • Measurement: Measure the absorbance of the standard (A_STD) and the sample (A_Sample) at 546-560 nm against the reagent blank.[4][6][8]

  • Calculation: Calculate the zinc concentration in the sample using the following formula:

    • Zinc Concentration = (A_Sample / A_STD) * Concentration of Standard

G Zn Zn²⁺ (in sample) Complex Zn²⁺-PAPS Complex (Red) Zn->Complex PAPS This compound Reagent (Yellowish) PAPS->Complex Measurement Measure Absorbance (~560 nm) Complex->Measurement

Caption: Principle of the this compound colorimetric assay for zinc detection.

Applications

The primary application of this compound is the determination of zinc concentrations in various biological samples.[6][11] It is also used for the detection of other metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[3]

A novel application involves the detection of nucleic acid amplification.[12] This method relies on the detection of pyrophosphate, a byproduct of the amplification process. The pyrophosphate is used to generate hydrogen peroxide, which in turn oxidizes Fe(II) to Fe(III). This compound then forms a colored complex with the Fe(III), allowing for sensitive colorimetric detection of the nucleic acid amplification.[12]

G cluster_amplification Nucleic Acid Amplification cluster_detection Colorimetric Detection NA Nucleic Acid Amplification (e.g., LAMP) PPi Pyrophosphate (PPi) Byproduct NA->PPi H2O2 Hydrogen Peroxide (H₂O₂) Generation PPi->H2O2 Fe2 Fe(II) → Fe(III) Oxidation H2O2->Fe2 PAPS_Fe3 This compound + Fe(III) → Colored Complex Fe2->PAPS_Fe3 Detect Colorimetric Measurement PAPS_Fe3->Detect

Caption: Workflow for nucleic acid amplification detection using this compound.

Performance Characteristics

The this compound assay for zinc is known for its high sensitivity and reliability.

ParameterValueReferences
Measuring Range 4 - 2000 µg/dL[6]
Lower Detection Limit 4 µg/dL[6]
Interferences EDTA anticoagulant can mask zinc. No significant interference from high levels of bilirubin, hemoglobin, or triglycerides.[4][6]

Troubleshooting

IssuePossible CauseSolution
Low or no color development Reagent degradationEnsure proper storage of this compound. Prepare fresh working solutions.
Incorrect pH of the bufferVerify the pH of the bicarbonate buffer is 9.8.
Presence of chelating agents (e.g., EDTA) in the sampleUse serum or heparinized plasma as the sample.[8]
High background absorbance Contaminated reagents or glasswareUse high-purity water and acid-washed glassware.[8]
Turbid working solutionDo not use if the solution appears turbid. Prepare a fresh solution.[8]

For further information or specific applications, please refer to the manufacturer's safety data sheet and product information.

References

Troubleshooting & Optimization

how to overcome EDTA interference in 5-Br-PAPS zinc measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 5-Br-PAPS zinc assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during zinc measurement, with a specific focus on overcoming interference from EDTA.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound zinc assay?

The this compound assay is a direct colorimetric method for quantifying zinc. In an alkaline environment, zinc ions (Zn²⁺) form a stable, colored complex with the chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound). The intensity of the resulting red-purple color is directly proportional to the zinc concentration in the sample and is measured spectrophotometrically, typically at a wavelength of 546-560 nm.[1][2][3]

Q2: Why does EDTA interfere with the this compound zinc assay?

EDTA (Ethylenediaminetetraacetic acid) is a powerful chelating agent that binds strongly to zinc ions.[1] This action, often referred to as "masking," forms a stable Zn-EDTA complex, which prevents the zinc from reacting with the this compound reagent.[1] Consequently, the presence of EDTA in the sample will lead to an underestimation or complete lack of a colorimetric signal, resulting in falsely low zinc concentration readings.

Q3: Can I use plasma samples collected in EDTA tubes for this assay?

Direct use of plasma collected in EDTA tubes is not recommended and will lead to inaccurate results due to the interference described in Q2.[3] Several assay kit manufacturers explicitly state that EDTA-plasma samples are unsuitable for their this compound based assays.[3]

Q4: Are there any alternative anticoagulants that do not interfere with the this compound assay?

Yes, for plasma samples, heparin is a suitable anticoagulant that does not interfere with this colorimetric zinc assay. Serum samples are also appropriate for use.

Q5: Besides EDTA, what other substances can interfere with the this compound assay?

While the this compound assay is robust, high concentrations of other strong chelating agents could potentially interfere. However, the assay is generally not affected by common biological substances like bilirubin, hemoglobin, and triglycerides within typical physiological ranges.[1]

Troubleshooting Guide: Overcoming EDTA Interference

This guide provides two primary strategies for addressing EDTA interference in zinc measurements using the this compound assay.

Issue: Low or no color development in samples known to contain zinc.

This is the classic symptom of EDTA interference. The troubleshooting workflow is outlined below.

EDTA_Interference_Workflow cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Pre-treatment Method cluster_3 Post-treatment Analysis Start Low or No Color Development CheckSample Was the sample collected in an EDTA tube? Start->CheckSample Recollect Option 1: Recollect Sample (Use Heparin Tube or Serum) CheckSample->Recollect Yes Pretreat Option 2: Sample Pre-treatment (If recollection is not possible) CheckSample->Pretreat Yes Analyze Analyze the Supernatant using the this compound Assay Recollect->Analyze TCA_Precip Recommended: Trichloroacetic Acid (TCA) Precipitation to remove EDTA and proteins Pretreat->TCA_Precip TCA_Precip->Analyze

Caption: Workflow for troubleshooting EDTA interference.

Experimental Protocols

Method 1: Trichloroacetic Acid (TCA) Precipitation

This method is recommended for samples where recollection is not feasible. TCA precipitation effectively denatures and precipitates proteins and can help to dissociate the Zn-EDTA complex, allowing for the measurement of free zinc in the supernatant.

Materials:

  • EDTA-plasma sample

  • Trichloroacetic acid (TCA) solution, 20% (w/v)

  • Microcentrifuge

  • pH meter or pH strips

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M (for pH adjustment)

  • This compound zinc assay kit reagents

Protocol:

  • Precipitation:

    • In a microcentrifuge tube, add 1 part of 20% TCA solution to 4 parts of your EDTA-plasma sample (e.g., 100 µL of 20% TCA to 400 µL of plasma).

    • Vortex the mixture thoroughly.

    • Incubate on ice for 15-30 minutes to allow for complete protein precipitation.[4][5]

  • Centrifugation:

    • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, which contains the zinc. Be cautious not to disturb the protein pellet.

  • pH Neutralization:

    • The supernatant will be highly acidic. It is crucial to neutralize it before proceeding with the this compound assay, which requires an alkaline pH.

    • Carefully add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to be within the optimal range for the this compound assay (typically pH 9.5-10.0).

  • Zinc Measurement:

    • Use the neutralized supernatant as your sample in the this compound assay. Follow the manufacturer's instructions for the assay protocol.

    • Remember to account for the dilution factor introduced during the TCA precipitation and neutralization steps when calculating the final zinc concentration.

TCA_Precipitation_Workflow Start EDTA-Plasma Sample Add_TCA Add 20% TCA (1:4 ratio) Start->Add_TCA Incubate Incubate on Ice (15-30 min) Add_TCA->Incubate Centrifuge Centrifuge at 14,000 rpm (10 min, 4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Neutralize Neutralize with NaOH (to pH 9.5-10.0) Collect_Supernatant->Neutralize Assay Perform this compound Assay Neutralize->Assay

Caption: TCA precipitation experimental workflow.

Method 2: Cation Exchange (Conceptual Approach)

Relative Stability of Metal-EDTA Complexes

Metal IonStability Constant (log K)
Ca²⁺10.65
Mg²⁺8.79
Zn²⁺ 16.5
Fe³⁺25.1

Data sourced from multiple references.[6][7]

As the table indicates, the Zn-EDTA complex is significantly more stable than Ca-EDTA and Mg-EDTA complexes.[8] Therefore, a very large molar excess of calcium or magnesium would be required to displace a meaningful amount of zinc, and complete recovery is unlikely. This method should be considered experimental and would require thorough validation.

Conceptual Protocol:

  • To an aliquot of the EDTA-plasma sample, add a high concentration of a calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) solution. A molar excess of at least 100-fold or higher relative to the estimated EDTA concentration may be necessary.

  • Allow the sample to incubate for a period to allow for the cation exchange to reach equilibrium.

  • Proceed with the this compound assay, keeping in mind that the high concentration of added cations may influence the assay's performance and should be tested with controls.

  • A standard curve prepared in a similar matrix (with the added cation) is essential for accurate quantification.

Due to the experimental nature of this approach and the high stability of the Zn-EDTA complex, the TCA precipitation method is the more reliable and recommended solution.

Alternative Zinc Quantification Methods

If overcoming EDTA interference proves to be too challenging or if you require an alternative, consider methods that are less susceptible to such interference:

MethodPrincipleCompatibility with EDTA
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomizes the sample and uses a mass spectrometer to separate and quantify ions based on their mass-to-charge ratio.High. Can accurately measure total zinc content regardless of chelation.
Atomic Absorption Spectrophotometry (AAS) Measures the absorption of light by free atoms in a gaseous state.High. Similar to ICP-MS, it measures total elemental zinc.
Fluorometric Assays Utilize fluorescent probes that bind to zinc, resulting in a change in fluorescence intensity.Variable. Some fluorescent probes may be less susceptible to EDTA interference, but this needs to be validated for each specific probe.

Summary of Key Points

  • EDTA is a major interferent in the this compound zinc assay.

  • Avoid using EDTA-plasma samples whenever possible. Opt for serum or heparinized plasma.

  • If EDTA-plasma must be used, TCA precipitation is the recommended method to remove interference.

  • Cation exchange with Ca²⁺ or Mg²⁺ is theoretically possible but likely inefficient due to the high stability of the Zn-EDTA complex.

  • Alternative methods like ICP-MS or AAS offer a robust solution for zinc measurement in the presence of chelators.

References

Technical Support Center: Optimizing 5-Br-PAPS and Sulfotransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and buffer conditions for assays involving 5-Br-PAPS and sulfotransferases.

A Note on this compound Applications

This guide will leverage the well-established parameters for the this compound zinc assay as a model for optimizing colorimetric assays. Additionally, it will address the broader topic of optimizing pH and buffer conditions for sulfotransferase (SULT) assays, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate (B86663) donor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the this compound assay for zinc detection?

For the quantification of zinc, this compound typically requires an alkaline environment to form a stable, red-colored chelate. The optimal pH range is generally between 7.5 and 9.8.[1][2] Many commercial kits utilize a bicarbonate buffer at a pH of 9.8.[4][5][6]

Q2: What color change is expected in a this compound zinc assay?

An aqueous solution of this compound is typically reddish-orange. Upon chelation with zinc ions within the optimal pH range, the solution's color shifts to a red chelate complex.[2][4]

Q3: What is the optimal pH for sulfotransferase (SULT) enzyme activity?

The optimal pH for SULT enzymes can vary depending on the specific isoform. However, many human cytosolic SULTs exhibit optimal activity in a slightly acidic to neutral pH range, often between pH 6.5 and 7.8. For instance, some studies on SULT2A1 and SULT1A3 have utilized buffers at pH 7.8.[7] It is crucial to determine the optimal pH for your specific SULT enzyme empirically.

Q4: Can the sample's pH affect the assay results?

Yes, the sample's pH can significantly impact the final pH of the reaction mixture, potentially shifting it outside the optimal range for either enzyme activity or color development.[2] If you suspect this is an issue, consider increasing the buffering capacity of your reaction buffer or adjusting the sample's pH before adding it to the assay.[2][8]

Q5: What are common buffers used in SULT and this compound assays?

For this compound zinc assays, bicarbonate buffers are commonly used.[4][5][6] For SULT assays, Tris-HCl, phosphate, and ammonium (B1175870) bicarbonate buffers are frequently employed.[7][9] The choice of buffer can influence enzyme activity and should be optimized for your specific experimental conditions.

Troubleshooting Guides

Issue 1: No or Low Color Development in a this compound Assay
Possible Cause Troubleshooting Step
Incorrect pH The reaction buffer is outside the optimal range of 7.5-9.8 for zinc chelation. Verify the pH of your reaction buffer and adjust if necessary. Prepare a fresh buffer if you have concerns about its stability or accuracy.[2]
Reagent Degradation This compound is sensitive to light and moisture. Ensure it is stored correctly at 2-8°C and protected from light. If degradation is suspected, use a new vial of the reagent.[2]
Insufficient Analyte The concentration of zinc in your sample may be below the assay's detection limit. If possible, concentrate your sample.
Interfering Substances Chelating agents like EDTA will interfere with the assay by sequestering zinc ions. EDTA-plasma is not a suitable sample type.[8]
Issue 2: High Background Absorbance
Possible Cause Troubleshooting Step
Suboptimal pH The inherent color of this compound can vary with pH. The chosen pH might be causing high background absorbance at the measurement wavelength (typically 560 nm).[1][2] Measure the absorbance of a reagent blank (all components except the analyte). Consider optimizing the pH to maximize the signal-to-noise ratio.
Contaminated Reagents The water or buffer components may be contaminated with interfering metal ions. Use high-purity, deionized water and analytical-grade reagents. Treating buffers with a chelating resin can help remove trace metal contaminants.[2]
Issue 3: Low Activity in a Sulfotransferase (SULT) Assay
Possible Cause Troubleshooting Step
Suboptimal pH The buffer pH is not optimal for the specific SULT enzyme being studied. Perform a pH optimization experiment using a range of buffers and pH values (e.g., pH 6.0 to 8.5).
Incorrect Buffer Composition The chosen buffer type or its concentration may be inhibitory to the enzyme. Test alternative buffer systems (e.g., Tris, Phosphate, HEPES).
Cofactor Degradation or Insufficient Concentration PAPS is the essential sulfo-donor cofactor. Ensure it is not degraded and is present at a saturating concentration.
Enzyme Inactivity The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it under recommended conditions.

Data Presentation

Table 1: Quantitative Parameters for this compound Zinc Assay
ParameterValueSource(s)
Optimal pH Range 7.5 - 9.8[1][2]
Measurement Wavelength (λmax) 550 - 580 nm (typically 560 nm)[1][3]
Linearity Limit Up to 400 µg/dL[5][10]
Minimum Detection Limit As low as 20 µg/dL[10]
Common Buffer Bicarbonate (200 mmol/L, pH 9.8)[4][5][6]
Table 2: General Conditions for Sulfotransferase (SULT) Assays
ParameterRecommended Range/ConditionNotes
pH Range 6.5 - 8.0Highly dependent on the specific SULT isoform.
Common Buffers Tris-HCl, Phosphate, Ammonium BicarbonateBuffer choice should be optimized for each enzyme.
PAPS Concentration 10 - 50 µMShould be at or above the Km for the specific SULT.
Temperature 25°C or 37°CShould be consistent throughout the experiment.

Experimental Protocols

Protocol 1: pH Optimization for a Generic Colorimetric Assay (e.g., this compound for Zinc)
  • Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., from 7.0 to 10.0 in 0.5 pH unit increments). A common choice is a Good's buffer or bicarbonate buffer at a concentration of 100-200 mM.

  • Set up reactions: In a 96-well microplate, prepare reaction mixtures for a reagent blank, a standard (with a known concentration of the analyte), and your sample at each pH value.

  • Add reagents:

    • To each well, add the appropriate volume of the corresponding pH buffer.

    • Add the this compound reagent to all wells.

    • Add the blank (e.g., purified water), standard, or sample to the designated wells.[1]

  • Incubate: Mix gently and incubate the plate at a constant temperature (e.g., 5 minutes at 37°C or 10 minutes at 25°C).[1][5]

  • Measure absorbance: Read the absorbance of each well at 560 nm using a microplate reader.[1]

  • Analyze data: For each pH value, subtract the absorbance of the reagent blank from the absorbance of the standard and the sample. Plot the net absorbance versus pH to determine the optimal pH that provides the highest signal for the standard and the best signal-to-noise ratio.

Protocol 2: Generalized Experimental Workflow for a this compound Zinc Assay
  • Reagent Preparation: Prepare the this compound working solution in an appropriate alkaline buffer (e.g., bicarbonate buffer, pH 9.8).[5][6] Also, prepare zinc standards and your samples.

  • Assay Setup (96-well plate):

    • Pipette approximately 230 µL of the this compound working reagent into each well.[8]

    • Add 12 µL of the blank (purified water), zinc standard, or sample to the appropriate wells.[1][8]

  • Incubation: Mix the contents of the wells and incubate for a specified time and temperature (e.g., 5 minutes at room temperature or 37°C).[5][8]

  • Measurement: Measure the absorbance at 560 nm using a microplate reader.[1]

  • Calculation: Calculate the zinc concentration in the sample by comparing its absorbance to that of the zinc standard.

Visualizations

G cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis P1 Prepare Buffer (Varying pH) E1 Combine Buffer, Substrate, & PAPS in 96-well Plate P1->E1 P2 Prepare SULT Enzyme E2 Initiate Reaction with SULT Enzyme P2->E2 P3 Prepare Substrate & PAPS P3->E1 E1->E2 E3 Incubate at Constant Temperature (e.g., 37°C) E2->E3 D1 Stop Reaction E3->D1 D2 Measure Product Formation (e.g., Absorbance, Fluorescence) D1->D2 D3 Plot Activity vs. pH D2->D3 D4 Determine Optimal pH D3->D4

Caption: Workflow for experimental pH optimization in a sulfotransferase (SULT) assay.

G cluster_ph cluster_reagent cluster_enzyme cluster_interference Start Problem: Low or No Signal CheckpH Is buffer pH optimal for the assay? Start->CheckpH VerifypH Action: Verify pH of buffer. Perform pH optimization experiment. CheckpH->VerifypH No CheckReagent Are reagents (e.g., this compound, PAPS) properly stored and active? CheckpH->CheckReagent Yes NewReagent Action: Use fresh reagents. Store protected from light/moisture. CheckReagent->NewReagent No CheckEnzyme Is the enzyme active? CheckReagent->CheckEnzyme Yes NewEnzyme Action: Use a fresh enzyme aliquot. Verify storage conditions. CheckEnzyme->NewEnzyme No CheckInterference Are there interfering substances in the sample? CheckEnzyme->CheckInterference Yes CleanSample Action: Remove inhibitors (e.g., EDTA). Consider sample cleanup. CheckInterference->CleanSample Yes

Caption: Troubleshooting decision tree for low signal in enzymatic or colorimetric assays.

References

managing high background absorbance in 5-Br-PAPS experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol) for colorimetric assays. It focuses on managing the common issue of high background absorbance to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background absorbance in a this compound assay?

High background absorbance in colorimetric assays can stem from several factors.[1] The most common issues include intrinsic absorbance of the this compound reagent itself, contamination of reagents or labware, non-specific reactions, and interference from components within the biological sample (matrix effects).[1][2] Low-purity reagents may also contain contaminants that contribute to an elevated background signal.[3]

Q2: My reagent blank (no sample) shows high absorbance. What steps should I take?

A high reagent blank indicates an issue with the assay components themselves, independent of the sample.

  • Reagent Quality: Ensure you are using a high-purity grade of this compound. The uncomplexed dye should have minimal absorbance at the measurement wavelength (typically 550-580 nm).[4][5]

  • Buffer pH: The assay is typically performed at an alkaline pH (7.5-9.8).[4] Verify the pH of your buffer, as incorrect pH can affect the reagent's spectral properties.

  • Reagent Preparation: Prepare fresh reagents for each experiment. This compound solutions can degrade over time, potentially increasing background absorbance.

  • Water Quality: Use ultrapure, deionized water to prepare all buffers and solutions to avoid contamination with metal ions or particulates.

Q3: How do components in my biological sample contribute to high background?

Biological samples are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with colorimetric assays, a phenomenon known as the matrix effect.[1][2] These substances can cause high background by:

  • Turbidity: Particulates or precipitated proteins in the sample can scatter light, leading to artificially high absorbance readings.

  • Endogenous Color: Samples like serum may have intrinsic color (e.g., from bilirubin (B190676) or hemolysis) that absorbs light at the assay wavelength.[6]

  • Non-Specific Binding: Components in the sample may interact non-specifically with the this compound reagent.

Q4: What strategies can I use to minimize matrix effects from my samples?

Several sample preparation techniques can help mitigate interference.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[1][2] It is important to perform a dilution series to find the optimal dilution factor.[2]

  • Deproteinization: For serum or plasma samples, precipitating and removing proteins can eliminate a major source of interference.

  • Centrifugation/Filtration: To remove particulates and reduce turbidity, centrifuge your samples at high speed (e.g., 10,000 x g) or use a filter.[1]

  • Sample Background Control: For each sample, prepare a parallel well that contains the sample and all assay components except the one being measured (e.g., if measuring zinc, the control would be the sample in buffer without this compound, though more commonly it is the sample with a chelator). This allows you to subtract the absorbance caused by the sample itself.

Q5: Could my choice of anticoagulant for plasma collection be the problem?

Yes, certain anticoagulants can interfere with the assay. For instance, in zinc determination assays using this compound, EDTA is unsuitable because it is a strong chelating agent that will bind the zinc ions, making them unavailable to react with the this compound reagent.[4] Always verify that your chosen anticoagulant is compatible with the assay chemistry.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving high background absorbance.

Table 1: Troubleshooting High Background Absorbance
Symptom Potential Cause Recommended Action & Rationale
High absorbance in all wells, including reagent blank Reagent degradation or contamination.Prepare fresh reagents daily using high-purity water. Ensure this compound is stored correctly, protected from light.
Incorrect buffer pH.Calibrate your pH meter and verify the final pH of the assay buffer is within the optimal range (typically 7.5-9.8).[4]
Spectrophotometer issue.Check the plate reader settings. Ensure the correct wavelength (550-580 nm for the complex) is selected.[4] Run a plate reader performance check if available.
Reagent blank is acceptable, but sample wells (including background controls) are high Sample turbidity.Centrifuge samples at 10,000 x g for 10 minutes to pellet particulates.[7] Filter samples if necessary.[1]
Intrinsic sample color.Run a sample background control (sample + buffer, no this compound) for each sample and subtract this value from the test reading.
High concentration of interfering substances.Perform a serial dilution of your sample to find a dilution that minimizes background while keeping the analyte signal in the linear range.[1][2]
Inconsistent or variable background across the plate Pipetting inconsistency.Calibrate pipettes regularly. Use reverse pipetting for viscous samples. Ensure thorough mixing in each well.
Temperature fluctuations.Incubate the plate in a stable temperature environment (e.g., 25°C or 37°C).[4] Avoid placing the plate on cold or hot surfaces.
Well-to-well contamination.Use fresh pipette tips for each reagent and sample addition. Be careful to avoid splashing between wells.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying the source of high background absorbance.

G cluster_reagent Reagent Issues cluster_sample Sample Issues (Matrix Effect) start Start: High Background Absorbance Observed check_blank Is the Reagent Blank (no sample) high? start->check_blank reagent_quality Check Reagent Quality (Purity, Age) check_blank->reagent_quality Yes run_background_control Run Sample Background Control check_blank->run_background_control No buffer_ph Verify Buffer pH water_quality Use Ultrapure Water instrument_check Check Plate Reader Settings (Wavelength) water_quality->instrument_check dilute_sample Perform Sample Dilution centrifuge_sample Centrifuge/Filter Sample centrifuge_sample->instrument_check end Problem Resolved instrument_check->end

Caption: A flowchart for troubleshooting high background absorbance.

Experimental Protocols

General Protocol for a Sulfatase Activity Assay

This protocol is a generalized example for determining sulfatase activity in a 96-well plate format. It is adapted from commercially available kits that measure the hydrolysis of a sulfate (B86663) ester to a chromogenic product.[7] For this compound based assays, the principle is often chelation of a metal ion, but the workflow is similar.

Materials:

  • Sulfatase Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)[8]

  • Sulfatase Substrate (e.g., p-Nitrocatechol sulfate)[8]

  • Stop/Developing Solution (e.g., 1 N NaOH)[8]

  • Purified Sulfatase or biological sample (e.g., tissue homogenate)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in an appropriate buffer (e.g., PBS with protease inhibitors). Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[7]

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of the chromogenic product (e.g., 4-Nitrocatechol) to quantify enzyme activity.

  • Assay Setup:

    • Sample Wells: Add 1-10 µL of your sample supernatant to the wells.

    • Sample Background Control Wells: Add 1-10 µL of your sample supernatant to separate wells.

    • Positive Control: Add a known amount of purified sulfatase enzyme.

    • Adjust the volume in all wells to 100 µL with Assay Buffer.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer and Sulfatase Substrate.

    • Add 90 µL of the Reaction Mix to the Sample and Positive Control wells.

    • Prepare a Background Control Mix (Assay Buffer without Substrate) and add 90 µL to the Sample Background Control wells.

  • Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.[7]

  • Reaction Termination: Add 100 µL of Stop/Developing Solution to all wells. This stops the enzymatic reaction and allows the color to develop fully.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 515 nm for p-nitrocatechol product) on a microplate reader.[7]

  • Calculation: Subtract the reading from the Sample Background Control from the Sample reading. Calculate the sulfatase activity based on the standard curve.

Visual Representation of the Reaction Principle

The following diagram illustrates the basic principle of a colorimetric enzyme assay where an enzyme converts a substrate into a colored product.

G Enzyme Enzyme (e.g., Sulfatase) Product Colored Product (e.g., p-Nitrocatechol) Enzyme->Product catalyzes Substrate Colorless Substrate (e.g., p-Nitrocatechol Sulfate) Substrate->Product Measurement Measure Absorbance (at λmax) Product->Measurement is quantified by

Caption: Principle of a colorimetric enzyme assay.

Data Presentation

Table 2: Common Interfering Substances in Biological Samples

This table summarizes substances that may interfere with colorimetric assays and require consideration during sample preparation.

Substance Class Examples Potential Interference Mechanism Mitigation Strategy
Proteins Albumin, HemoglobinLight scattering (turbidity), non-specific binding, intrinsic color (hemolysis).[6]Deproteinization, centrifugation.
Lipids TriglyceridesLight scattering, sample turbidity.[6]Sample dilution, centrifugation.
Small Molecules Bilirubin, Uric AcidIntrinsic color, may react with assay reagents.[6]Use of sample background controls.
Chelating Agents EDTA, CitrateSequesters metal ions required for the reaction (critical in metal-sensing assays).[2][4]Use appropriate anticoagulants (e.g., heparin for zinc assays).
Reducing Agents DTT, β-mercaptoethanolMay interfere with redox-sensitive assays or reduce the chromogenic reagent.Remove via dialysis or use a different assay principle if possible.

References

preventing precipitation of 5-Br-PAPS in assay solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol) in assay solutions. The primary focus is to address and prevent the precipitation of this highly sensitive colorimetric reagent, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble derivative of 5-Bromo-PADAP, designed to overcome the poor aqueous solubility of its predecessor.[1] It is a highly sensitive colorimetric reagent primarily used for the spectrophotometric determination of various metal ions, most notably zinc (Zn²⁺).[2] It is also utilized for the quantification of other divalent metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[2]

Q2: What is the optimal pH range for using this compound in zinc assays?

For the detection of zinc, this compound forms a stable, colored complex in an alkaline environment. The recommended pH range is typically between 7.5 and 9.8.[1][2]

Q3: What are the storage and stability recommendations for this compound?

This compound should be stored at 2-8°C, protected from moisture and light.[2] Under these conditions, it is stable for at least 12 months. Improper storage can lead to degradation of the reagent.[2]

Q4: Can I use plasma or serum samples with any anticoagulant?

No, certain anticoagulants can interfere with the assay. For example, EDTA chelates zinc and therefore cannot be used for zinc determination with a this compound assay.[3][4] It is crucial to check the specific assay protocol for compatible anticoagulants.

Q5: What are some common interfering substances in this compound assays?

Besides incompatible anticoagulants, other substances can interfere with the assay. These can include other metal ions that may form complexes with this compound.[2] Biological samples may also contain matrix effects from proteins, lipids, and other small molecules that can lead to inaccurate results.[3] The contrast agent gadoxetate disodium (B8443419) has been shown to cause negative interference in zinc assays using this compound.[5]

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound in your assay solution can lead to inaccurate readings and variability in your results. This guide provides a systematic approach to identifying and mitigating the common causes of precipitation.

Observation Potential Cause Recommended Action
Precipitate forms immediately upon dissolving this compound powder. Poor Water Quality: The presence of contaminants or incorrect pH in the water used for dissolution.Use high-purity, deionized, or distilled water for all solutions. Ensure the water pH is neutral before adding the this compound powder.
Incorrect Solvent: Attempting to dissolve this compound in a solvent other than water or an appropriate buffer.This compound is designed to be water-soluble.[1] Dissolve it directly in high-purity water or the recommended buffer for your assay.
Precipitate forms after adding this compound solution to the assay buffer. Suboptimal pH: The final pH of the assay solution is outside the optimal range of 7.5-9.8.[1][2]Verify the pH of your final assay solution after all components have been added. Adjust the buffer concentration or pH as necessary to maintain the optimal range.
Incompatible Buffer Components: Certain salts or other components in your buffer may be reacting with this compound, reducing its solubility.If possible, prepare the this compound in the same buffer system used for the assay. If using a concentrated stock, ensure it is fully dissolved before diluting into the final assay buffer. Consider testing alternative buffer systems if precipitation persists.
High Salt Concentration: Extremely high concentrations of certain salts in the buffer can lead to "salting out" of the this compound.Review your buffer composition and consider reducing the salt concentration if it is excessively high.
Precipitate forms during the assay incubation. Temperature Fluctuations: Significant changes in temperature during the assay can affect the solubility of this compound.Maintain a constant and appropriate temperature throughout the assay as specified in your protocol.[6]
Interaction with Sample Matrix: Components within your biological sample (e.g., high concentrations of proteins or lipids) may be causing the this compound to precipitate.[3]Consider sample preparation steps such as dilution, deproteinization, or centrifugation to remove interfering substances.[3][6]
Solution appears turbid or contains fine particles. Reagent Degradation: Improper storage or use of expired this compound can lead to the formation of insoluble degradation products.[2]Always use fresh, properly stored reagents. If you suspect degradation, discard the old reagent and use a new vial.[2]
Contamination: Contamination of the this compound solution or assay components with particulate matter.Use clean labware and filter your buffer solutions if necessary.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference(s)
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1]
Molecular Weight 537.34 g/mol [1]
Appearance Reddish-brown crystalline powder[1]
Solubility in Water Water-soluble[1]
Optimal pH Range for Zinc Chelation 7.5 - 9.8[1][2]
Maximum Absorbance (λmax) of Zinc Complex ~552 - 560 nm[1]

Experimental Protocols

Protocol 1: Preparation of a 1.1 mM this compound Stock Solution

This protocol is recommended for routine use to ensure consistency across multiple experiments.

Materials:

  • This compound powder (MW: 537.34 g/mol )

  • High-purity, deionized or distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculation: To prepare 100 mL of a 1.1 mM stock solution, weigh out 0.0591 g of this compound powder (0.0011 mol/L * 0.1 L * 537.34 g/mol ).

  • Dissolution:

    • Transfer the weighed powder to a 100 mL volumetric flask.

    • Add approximately 70-80 mL of deionized or distilled water.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder.

    • If necessary, vortex the solution for 1-2 minutes or sonicate for up to 5 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final volume of 100 mL with deionized or distilled water.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of a 0.02 mM this compound Working Solution

This protocol is for the direct preparation of a working solution for immediate use in an assay.

Materials:

  • 1.1 mM this compound stock solution (from Protocol 1)

  • Alkaline buffer (e.g., 200 mmol/L Bicarbonate buffer, pH 9.8)

  • Volumetric flask or appropriate tubes for dilution

Procedure:

  • Calculation: To prepare 10 mL of a 0.02 mM working solution from a 1.1 mM stock solution, you will need 0.182 mL of the stock solution ((0.02 mM * 10 mL) / 1.1 mM).

  • Dilution:

    • Pipette 9.818 mL of the alkaline buffer into a suitable container.

    • Add 0.182 mL of the 1.1 mM this compound stock solution.

    • Mix thoroughly by vortexing or inverting the tube.

  • Use: The working solution is now ready for immediate use in your assay.

Visualizations

Troubleshooting this compound Precipitation start Precipitate Observed in This compound Solution q1 When did the precipitation occur? start->q1 a1 During initial dissolution q1->a1 Initial Dissolution a2 After adding to buffer q1->a2 Buffering a3 During assay incubation q1->a3 Incubation sol1 Check water quality (use high-purity water). Ensure correct solvent is used. a1->sol1 sol2 Verify final assay pH is within 7.5-9.8. Check for incompatible buffer components. Assess salt concentration. a2->sol2 sol3 Maintain constant temperature. Consider sample matrix effects (dilution, deproteinization). a3->sol3

Caption: A logical workflow for troubleshooting this compound precipitation issues.

This compound Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in High-Purity Water weigh->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution sonicate Vortex / Sonicate check_dissolution->sonicate No adjust_volume Adjust to Final Volume check_dissolution->adjust_volume Yes sonicate->dissolve stock_solution Stock Solution (e.g., 1.1 mM) adjust_volume->stock_solution dilute Dilute Stock in Assay Buffer stock_solution->dilute working_solution Working Solution (e.g., 0.02 mM) dilute->working_solution end End working_solution->end

Caption: A step-by-step workflow for the preparation of this compound solutions.

References

unstable color development in 5-Br-PAPS reactions with samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Br-PAPS-based assays. It specifically addresses the common issue of unstable color development in reactions with various samples.

Troubleshooting Guide: Unstable Color Development

Unstable or inconsistent color development in this compound assays can arise from a variety of factors, from reagent integrity to sample-specific interferences. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: No or Low Color Development

Potential CauseRecommended Action
Incorrect pH The reaction buffer is outside the optimal pH range for complex formation (typically 7.5-9.5 for zinc).[1][2][3][4] Verify the pH of your reaction buffer and adjust if necessary. Prepare a fresh buffer if there are concerns about its stability.
Reagent Degradation This compound is sensitive to light and moisture.[2] Improper storage can lead to degradation. Store the reagent at 2-8°C, protected from light. If degradation is suspected, use a new vial of the reagent.
Insufficient Analyte The concentration of the target analyte (e.g., metal ion or pyrophosphate) in the sample is below the assay's detection limit.[2] Concentrate the sample if possible or refer to the assay protocol for the specified linear range and sensitivity.
Expired/Improperly Stored Reagents Use of expired or improperly stored reagents can alter their reactivity.[5] Always check the expiration date and store all reagents according to the manufacturer's instructions.

Issue 2: High Background Absorbance

Potential CauseRecommended Action
Suboptimal pH The inherent color of this compound can vary with pH, leading to high background at the measurement wavelength.[2] Measure the absorbance of a reagent blank. If it is high, consider optimizing the pH to maximize the signal-to-noise ratio.
Contaminated Reagents Buffers or water used in the assay may be contaminated with interfering metal ions.[2] Use high-purity, deionized water and analytical-grade buffer components. Consider treating buffers with a chelating resin to remove trace metal contaminants.
Improper Blanking The spectrophotometer was not properly blanked before sample measurement. Ensure the instrument is blanked with a solution containing all reaction components except the analyte.

Issue 3: Inconsistent or Irreproducible Results

Potential CauseRecommended Action
Sample Matrix Interference Biological samples contain endogenous substances (proteins, lipids, etc.) that can interfere with the assay, known as the matrix effect.[6] This can lead to inaccurate quantification.
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[6] Perform a dilution series to find the optimal dilution factor.
Sample Preparation: Implement a sample preparation protocol, such as deproteinization for serum or plasma, to remove interfering components.[6]
Matrix-Matched Standards: Prepare standard curves in a matrix that closely mimics the sample matrix to compensate for interference.[6]
Pipetting Inaccuracy Variability in pipetting can significantly affect the outcome of the assay.[5][7] Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Temperature Fluctuations Inconsistent incubation temperatures can lead to variable reaction rates. Ensure a stable and consistent incubation temperature as specified in the protocol.
Incorrect Wavelength Reading The absorbance is being measured at the wrong wavelength. Verify the correct wavelength for the specific this compound-analyte complex (e.g., ~552 nm for zinc).[1][2]

Issue 4: Unexpected Color Changes

Potential CauseRecommended Action
pH Shift from Sample The sample itself may alter the final pH of the reaction mixture, moving it out of the optimal range.[2] Measure the final pH of the reaction mixture and increase the buffering capacity if necessary.
Reaction with Non-Target Metals This compound can react with various metal ions.[1][2][8] The observed color may be due to a complex with a contaminant metal. Refer to the literature for the spectral properties of other this compound metal complexes and use appropriate masking agents if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: this compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive colorimetric reagent.[8][9] Its primary application lies in its ability to form stable, colored complexes with various metal ions, a process called chelation.[1][8][9] The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis using a spectrophotometer.[9]

Q2: What is the optimal pH for this compound reactions?

A2: The optimal pH for the formation of the this compound-metal complex varies depending on the metal ion. For zinc (Zn²⁺), the most common application, the optimal pH range is typically between 7.5 and 9.5.[1][2][3][4]

Q3: What are the absorbance maxima (λmax) for this compound and its zinc complex?

A3: Uncomplexed this compound has a reported absorbance maximum of around 449 nm.[2] The red chelate formed between this compound and zinc exhibits a maximum absorbance at approximately 552 nm, with a sensitive range of 550-580 nm.[1][2][4]

Q4: How can I assess for matrix effects in my samples?

A4: A spike and recovery experiment is a common method to determine if your sample has a matrix effect.[6] Add a known amount of the analyte to your sample and to a control matrix (e.g., saline). The percentage recovery of the spiked analyte in your sample compared to the control indicates the extent of the matrix effect. A recovery significantly different from 100% suggests the presence of matrix interference.

Q5: Can this compound be used for applications other than metal ion detection?

A5: Yes, a significant application of this compound is in the detection of pyrophosphate (PPi), a byproduct of many enzymatic reactions, including DNA and RNA synthesis.[9][10] This is particularly useful for monitoring the progress of nucleic acid amplification techniques like Loop-mediated isothermal amplification (LAMP).[9][10]

Quantitative Data Summary

Table 1: Performance Characteristics of the this compound Assay for Zinc

ParameterValue
Molar Absorptivity (ε)~130,000 L·mol⁻¹·cm⁻¹[4]
Measurement Wavelength560 nm (Range: 550 - 580 nm)[4]
Linearity LimitUp to 400 µg/dL (61.2 µmol/L)[4][11]
Minimum Detection Limit~20 µg/dL[4][11]
Suitable Sample TypesSerum, Plasma, Urine, Cell Lysates, Tissue Extracts[4]
Unsuitable Sample TypesEDTA-plasma[4]

Table 2: Optimal pH and λmax for this compound Complexes with Various Metal Ions

Metal IonOptimal pH Rangeλmax of Complex (nm)Color of Complex
Zinc (Zn²⁺)7.5 - 9.5[1][2][3][4]~552[1][2]Red[1]
Copper (Cu²⁺)VariesVariesVaries
Iron (Fe²⁺/Fe³⁺)VariesVariesVaries
Nickel (Ni²⁺)VariesVariesVaries
Cobalt (Co²⁺)VariesVariesVaries
Note: Detailed quantitative data for metal complexes other than zinc is not as extensively available in the reviewed literature.

Experimental Protocols

Protocol 1: General Colorimetric Determination of Zinc using this compound

This protocol provides a general framework. Specific concentrations and volumes may need to be optimized for your particular application and instrumentation.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound in high-purity deionized water. The concentration should be optimized based on the expected zinc concentration range.

    • Reaction Buffer: Prepare a buffer solution to maintain the optimal pH (e.g., Tris-HCl or borate (B1201080) buffer at pH 8.5-9.5).[8]

    • Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations using a certified zinc standard.

  • Assay Procedure (Microplate Format):

    • Pipette the reaction buffer into the wells of a microplate.

    • Add a small volume of the blank (deionized water), zinc standards, or samples to the appropriate wells.

    • Add the this compound stock solution to initiate the reaction.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow for color development.[4]

    • Measure the absorbance of each well at ~560 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Caption: Troubleshooting workflow for unstable color development in this compound assays.

General Mechanism of this compound Metal Ion Detection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_measurement Measurement Metal_Ion Metal Ion (e.g., Zn²⁺) in Sample Complex Metal-5-Br-PAPS Complex (Colored, e.g., Red) Metal_Ion->Complex PAPS This compound Reagent (Yellowish) PAPS->Complex Conditions Optimal pH (e.g., 7.5 - 9.5) Measurement Measure Absorbance at λmax (e.g., ~560 nm) Complex->Measurement Color intensity is proportional to concentration

Caption: General mechanism of this compound colorimetric metal ion detection.

Signaling Pathway for Pyrophosphate (PPi) Detection using this compound cluster_reaction Nucleic Acid Amplification (e.g., LAMP) cluster_detection Colorimetric Detection cluster_observation Observation Amplification DNA/RNA Synthesis PPi Pyrophosphate (PPi) (Byproduct) Amplification->PPi generates Mn_PPi Mn₂P₂O₇ Precipitate PPi->Mn_PPi reacts with Mn²⁺ to form PAPS_Mn This compound-Mn²⁺ Complex (Colored) PAPS_Free Free this compound (Different Color) PAPS_Mn->PAPS_Free releases Color_Change Visible Color Change PAPS_Free->Color_Change results in Mn_PPi->PAPS_Free causes release of

Caption: Signaling pathway for pyrophosphate (PPi) detection in nucleic acid amplification.

References

improving the sensitivity and detection limit of 5-Br-PAPS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and detection limits of 5-Br-PAPS assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays. Follow the logical troubleshooting tree to diagnose and resolve problems.

Troubleshooting_Guide issue issue cause cause solution solution start Start Troubleshooting high_background High Background Absorbance start->high_background Issue? low_signal Low or No Signal start->low_signal Issue? inconsistent_results Inconsistent/Irreproducible Results start->inconsistent_results Issue? hb_cause1 Suboptimal pH high_background->hb_cause1 Potential Cause hb_cause2 Contaminated Reagents/Water high_background->hb_cause2 Potential Cause hb_cause3 Sample Turbidity/Color high_background->hb_cause3 Potential Cause ls_cause1 Incorrect pH low_signal->ls_cause1 Potential Cause ls_cause2 Degraded this compound Reagent low_signal->ls_cause2 Potential Cause ls_cause3 Insufficient Analyte Concentration low_signal->ls_cause3 Potential Cause ls_cause4 Presence of Chelating Agents low_signal->ls_cause4 Potential Cause ir_cause1 Pipetting Errors inconsistent_results->ir_cause1 Potential Cause ir_cause2 Fluctuating Incubation Temperature/Time inconsistent_results->ir_cause2 Potential Cause ir_cause3 Sample Heterogeneity inconsistent_results->ir_cause3 Potential Cause hb_sol1 Verify and adjust buffer pH to the optimal range (7.5-9.8 for zinc). hb_cause1->hb_sol1 Solution hb_sol2 Use high-purity water and analytical-grade reagents. Prepare fresh solutions. hb_cause2->hb_sol2 Solution hb_sol3 Centrifuge samples to remove particulates. Use a sample blank to correct for background absorbance. hb_cause3->hb_sol3 Solution ls_sol1 Ensure buffer pH is within the optimal range for complex formation. ls_cause1->ls_sol1 Solution ls_sol2 Store reagent at 2-8°C, protected from light and moisture. Use a fresh vial if degradation is suspected. ls_cause2->ls_sol2 Solution ls_sol3 Concentrate the sample if possible or ensure the concentration is within the assay's detection limit. ls_cause3->ls_sol3 Solution ls_sol4 Avoid using EDTA-containing plasma samples for zinc assays. ls_cause4->ls_sol4 Solution ir_sol1 Use calibrated pipettes and ensure accurate dispensing of all reagents and samples. ir_cause1->ir_sol1 Solution ir_sol2 Ensure consistent incubation conditions for all samples and standards. ir_cause2->ir_sol2 Solution ir_sol3 Properly homogenize samples before taking aliquots for the assay. ir_cause3->ir_sol3 Solution

Caption: A logical troubleshooting tree for this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used for the quantitative determination of various substances, most notably zinc and pyrophosphate. The underlying principle involves the formation of a stable, colored complex between the this compound reagent (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol) and the target analyte.[1] The intensity of the color produced is directly proportional to the concentration of the analyte and can be measured using a spectrophotometer.[1]

Q2: What are the primary applications of the this compound assay?

A2: The main applications include:

  • Clinical Diagnostics: Measuring zinc levels in biological samples like serum, plasma, and urine.[1][2]

  • Molecular Biology: Detecting pyrophosphate, a byproduct of nucleic acid amplification, making it useful in techniques like Loop-mediated isothermal amplification (LAMP).[3][2][4]

  • Enzyme Kinetics: Monitoring reactions that produce or consume zinc or pyrophosphate.

Q3: What is the optimal pH for the this compound assay for zinc determination?

A3: For zinc detection, the this compound assay is typically performed in an alkaline environment. The optimal pH range is generally between 7.5 and 9.8.[3] Many commercial kits utilize a bicarbonate buffer at pH 9.8.[3][1]

Q4: What wavelength should be used to measure the absorbance of the this compound-zinc complex?

A4: The red chelate complex formed between this compound and zinc has a maximum absorbance typically in the range of 550 nm to 580 nm.[5] A commonly used wavelength is 560 nm.[6][7][5]

Q5: How should this compound reagents be stored?

A5: this compound is sensitive to light and moisture. It should be stored at 2-8°C and protected from light.[3][7] Once reconstituted, the working solution is typically stable for a limited period; for example, some preparations are stable for up to 30 days at 2-8°C when stored properly.[8]

Q6: What are common interferences in the this compound assay for zinc?

A6: Common interferences include:

  • Chelating agents: EDTA strongly chelates zinc and must be avoided in sample collection (i.e., use serum or heparinized plasma instead of EDTA plasma).[6][1]

  • Other metal ions: Although this compound is highly sensitive to zinc, it can also react with other metal ions. Masking agents, such as dimethylglyoxime (B607122) for nickel, can be included in the reagent mixture to improve specificity.[1][9]

  • Sample turbidity: Particulates in the sample can scatter light and lead to artificially high absorbance readings. Centrifugation of samples is recommended to remove any precipitates.[10][6]

Q7: How can I improve the signal-to-noise ratio of my assay?

A7: To improve the signal-to-noise ratio, consider the following:

  • Optimize pH: Ensure the buffer pH is optimal for maximal color development.[3]

  • Increase Incubation Time/Temperature: Within limits, increasing the incubation time or temperature can promote the completion of the color-forming reaction.[6][1]

  • Use High-Quality Reagents: Ensure your this compound reagent is not degraded and use high-purity water and other reagents.[3][10]

  • Proper Blanking: Use a reagent blank (containing all components except the analyte) to zero the spectrophotometer. For turbid samples, a sample blank (sample without the this compound reagent) can also be used to correct for background absorbance.[10]

Data Presentation

Table 1: Quantitative Performance Characteristics of the this compound Zinc Assay

ParameterTypical Value
Measurement Wavelength550 - 580 nm (typically 560 nm)[5]
Linearity LimitUp to 400 µg/dL (61.2 µmol/L)[5][11]
Minimum Detection Limit4 - 20 µg/dL[1][5][11]
Intra-assay Precision (CV)< 5%[8]
Inter-assay Precision (CV)< 5%[8]
Reagent Stability (2-8°C)At least 12 months (unopened)[7]

Table 2: Recommended Incubation Conditions for this compound Zinc Assay

TemperatureIncubation Time
25°C (Room Temperature)10 minutes[1][5]
37°C5 minutes[1][5]

Experimental Protocols

Protocol 1: Determination of Zinc in Serum/Plasma

1. Reagent Preparation:

  • Working Reagent: Prepare the this compound working solution according to the manufacturer's instructions. A typical formulation includes 0.02 mmol/L this compound in a 200 mmol/L bicarbonate buffer (pH 9.8), containing 170 mmol/L sodium citrate, 4 mmol/L dimethylglyoxime, and 1% detergent.[1][5]

  • Zinc Standard (200 µg/dL): Use a commercially available certified zinc standard.

2. Sample Preparation:

  • Collect blood in a tube without EDTA (e.g., serum tube or with heparin).

  • Centrifuge the blood sample to separate the serum or plasma.

  • If the sample is turbid, centrifuge again at a higher speed (e.g., 6,000 rpm for 15 minutes) and use the clear supernatant.[6]

3. Assay Procedure (Microplate Format):

  • Pipette 230 µL of the working reagent into the wells of a 96-well microplate.[7]

  • Add 12 µL of the blank (purified water), zinc standard, or sample to the appropriate wells.[6][7]

  • Mix gently by pipetting up and down, avoiding the formation of bubbles.[6]

  • Incubate for 5 minutes at 37°C or 10 minutes at room temperature.[1][5]

  • Measure the absorbance at 560 nm using a microplate reader.[6][7]

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standard and samples.

  • Calculate the zinc concentration in the samples using the following formula: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x 200[7]

Protocol 2: Detection of Pyrophosphate (PPi) in LAMP Assays

This protocol describes the manganese (Mn²⁺) chelation method.

PPi_Detection_Pathway reagent reagent complex complex product product analyte analyte reaction reaction PAPS This compound (Yellow) PAPS_Mn This compound-Mn²⁺ Complex (Red) PAPS->PAPS_Mn + Mn Mn²⁺ Mn->PAPS_Mn Mn_PPi Mn²⁺-PPi Complex PAPS_Mn->Mn_PPi releases Free_PAPS Free this compound (Yellow) PAPS_Mn->Free_PAPS competes for Mn²⁺ PPi Pyrophosphate (PPi) (from LAMP reaction) PPi->Mn_PPi PPi->Free_PAPS

Caption: Signaling pathway for pyrophosphate detection.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution in nuclease-free water.

  • Manganese Chloride (MnCl₂) Stock Solution: Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.[3]

2. Assay Procedure:

  • To your LAMP reaction mix, add this compound and MnCl₂ to final concentrations of 75 µM and 100 µM, respectively.[3] Note: The optimal concentrations may need to be determined empirically.

  • Perform the LAMP reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes).[3]

  • During the reaction, PPi is generated, which chelates the Mn²⁺ ions, releasing the free this compound.[3]

  • A color change from red (this compound-Mn²⁺ complex) to yellow (free this compound) indicates a positive reaction.[2]

3. Data Analysis:

  • The result can be determined by visual inspection of the color change.

  • For quantitative analysis, the absorbance can be measured. The free this compound has an absorbance maximum around 450 nm, while the Mn²⁺ complex absorbs at a longer wavelength (around 550 nm). The ratio of absorbance at these two wavelengths can be used for quantification.[3]

Experimental Workflows and Signaling Pathways

Zinc_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Working Reagent and Standards pipette_reagent Pipette 230 µL Working Reagent into wells prep_reagents->pipette_reagent prep_samples Prepare Samples (e.g., centrifuge serum) add_samples Add 12 µL Blank/ Standard/Sample to wells prep_samples->add_samples pipette_reagent->add_samples mix_incubate Mix and Incubate (e.g., 5 min at 37°C) add_samples->mix_incubate read_absorbance Read Absorbance at 560 nm mix_incubate->read_absorbance calculate_conc Calculate Zinc Concentration read_absorbance->calculate_conc

Caption: A generalized experimental workflow for the this compound zinc assay.

Zinc_Signaling_Pathway reagent reagent complex complex product product analyte analyte condition condition Zn Zinc Ions (Zn²⁺) in Sample Zn_PAPS Zn²⁺-5-Br-PAPS Red Chelate Complex Zn->Zn_PAPS + PAPS This compound Reagent (Colorless/Yellowish) PAPS->Zn_PAPS pH Alkaline pH (e.g., pH 9.8) pH->Zn_PAPS facilitates reaction Absorbance Measure Absorbance at 560 nm Zn_PAPS->Absorbance results in

Caption: The chemical principle of the this compound assay for zinc detection.

References

Navigating Temperature Fluctuations in 5-Br-PAPS Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the 5-Br-PAPS assay, maintaining experimental accuracy is paramount. This guide provides a comprehensive resource for troubleshooting and understanding the critical role of temperature in achieving reliable and reproducible results. The this compound [2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol] assay is a highly sensitive colorimetric method predominantly used for the quantitative determination of zinc.[1] However, its accuracy is intrinsically linked to precise temperature control throughout the experimental workflow.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the this compound assay that can be attributed to temperature fluctuations.

Problem Potential Cause Recommended Solution
Low or Inconsistent Absorbance Readings Assay temperature is too low. A colder temperature can slow down the chemical reaction between this compound and the analyte (e.g., zinc), leading to incomplete color development and consequently, lower absorbance readings.[2] Ensure all reagents, samples, and standards are brought to the recommended assay temperature (typically 20-25°C or 37°C) before starting the experiment.[2][3] Use a calibrated incubator or water bath to maintain a stable temperature during the incubation step.
Inconsistent temperature across the microplate. Temperature gradients across a 96-well plate can lead to variability in reaction rates and absorbance readings between wells. Avoid stacking plates during incubation and ensure the plate is placed in the center of the incubator for uniform heating.[4]
High Background Absorbance Reagent degradation due to improper storage temperature. The this compound reagent is sensitive to light and moisture and should be stored at 2-8°C.[5] Improper storage at elevated temperatures can lead to degradation of the reagent, resulting in high background absorbance. Always check the expiration date and store reagents as recommended.
Reaction temperature is too high. Excessively high temperatures can potentially accelerate the degradation of the this compound reagent or other assay components, leading to increased background signal. Adhere strictly to the recommended incubation temperature in the assay protocol.
Poor Reproducibility (High Coefficient of Variation) Fluctuating ambient laboratory temperature. Significant changes in room temperature during the assay setup and execution can introduce variability. Perform the assay in a temperature-controlled environment.
Reagents not equilibrated to room temperature. Adding cold reagents to the reaction mixture can cause a temporary drop in temperature, affecting the initial reaction rate. Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before use.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the this compound assay?

A1: Most protocols for the this compound assay recommend a constant temperature between 20°C and 37°C.[3] A common protocol suggests incubating for 10 minutes at 25°C or for a shorter duration of 5 minutes at 37°C, highlighting the temperature-dependent nature of the reaction.[3][5]

Q2: How does temperature affect the this compound reaction kinetics?

A2: Like most chemical reactions, the rate of the color-forming reaction between this compound and zinc is temperature-dependent. Higher temperatures generally increase the reaction rate, leading to faster color development. Conversely, lower temperatures will slow the reaction down.[2] This is why incubation times are often adjusted based on the chosen temperature.

Q3: Can I perform the this compound assay at room temperature on the benchtop?

A3: While some protocols allow for incubation at room temperature, it is crucial that the "room temperature" remains stable throughout the experiment.[6] Significant fluctuations in ambient temperature can lead to inconsistent results. For optimal reproducibility, using a calibrated incubator or water bath is highly recommended.

Q4: How should the this compound reagent be stored to prevent temperature-related degradation?

A4: The this compound reagent should be stored at 2-8°C and protected from light and moisture to ensure its stability.[5] Some formulations may be stable at room temperature (18-22°C) when sealed, but should be refrigerated after opening.[3]

Q5: My results are still inconsistent despite controlling the incubation temperature. What else could be the issue?

A5: If incubation temperature is well-controlled, consider other factors such as improper reagent mixing, inaccurate pipetting, or contamination of reagents or samples. Ensure all components are thoroughly mixed before use and that pipettes are properly calibrated.

Experimental Protocols

Standard this compound Assay Protocol for Zinc Quantification

This protocol is a generalized procedure and may require optimization based on the specific kit and sample type.

  • Reagent Preparation: Prepare the this compound working solution and zinc standards according to the manufacturer's instructions. Allow all reagents to equilibrate to the chosen assay temperature (e.g., 25°C).

  • Sample Preparation: Prepare samples (e.g., serum, plasma, cell lysates) as required. Ensure the final sample pH is compatible with the assay.

  • Assay Procedure:

    • Pipette the appropriate volume of the this compound working solution into each well of a 96-well microplate.

    • Add a small volume of blank (deionized water), standards, and samples to their respective wells.

    • Mix the contents of the wells gently but thoroughly.

  • Incubation: Incubate the microplate at a constant temperature (e.g., 25°C for 10 minutes or 37°C for 5 minutes).[3][5]

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 560 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the standards and samples. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the zinc concentration in the samples from the standard curve.

Visualizations

This compound Assay Workflow

5-Br-PAPS_Assay_Workflow reagent_prep Reagent & Sample Preparation temp_equilibration Temperature Equilibration (e.g., 25°C) reagent_prep->temp_equilibration assay_setup Assay Setup (Pipetting into Microplate) temp_equilibration->assay_setup incubation Incubation (Constant Temperature) assay_setup->incubation absorbance_reading Absorbance Reading (~560 nm) incubation->absorbance_reading data_analysis Data Analysis absorbance_reading->data_analysis

Caption: A generalized workflow for the this compound assay.

Troubleshooting Logic for Temperature-Related Issues

Troubleshooting_Temperature_Issues start Inconsistent or Unexpected Results check_temp Was Incubation Temperature Stable? start->check_temp check_equilibration Were Reagents Equilibrated to Assay Temperature? check_temp->check_equilibration Yes solution_incubator Use Calibrated Incubator/Water Bath check_temp->solution_incubator No check_storage Were Reagents Stored Correctly (2-8°C)? check_equilibration->check_storage Yes solution_equilibration Equilibrate Reagents Before Use check_equilibration->solution_equilibration No solution_storage Use Fresh Reagents Stored Properly check_storage->solution_storage No other_issues Investigate Other Variables (e.g., Pipetting, Contamination) check_storage->other_issues Yes

Caption: A logical flow for troubleshooting temperature-related problems.

Connection to Signaling Pathways

For instance, a study investigating a signaling pathway that involves zinc release from metallothioneins could use the this compound assay to measure the amount of released zinc in cell lysates under different experimental conditions. This would provide quantitative data on the activity of that specific signaling event.

Zinc in a Signaling Context

Zinc_Signaling stimulus External Stimulus (e.g., Oxidative Stress) zinc_release Zinc Release from Metallothionein stimulus->zinc_release free_zinc Increase in Intracellular Free Zn²⁺ zinc_release->free_zinc assay Quantification via This compound Assay free_zinc->assay downstream Modulation of Downstream Targets (Enzymes, Transcription Factors) free_zinc->downstream response Cellular Response downstream->response

Caption: Role of this compound assay in studying zinc-mediated signaling.

References

dealing with high protein or lipid content in samples for 5-Br-PAPS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 5-Br-PAPS assay who encounter challenges with high protein or lipid content in their samples.

Troubleshooting Guide: High Protein or Lipid Content

High concentrations of proteins and lipids in biological samples can interfere with the this compound assay, leading to inaccurate quantification of the analyte. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Inaccurate or inconsistent results with high-protein or high-lipid samples.

Potential Cause Recommended Solution
Turbidity from precipitated proteins or lipids scattering light Visually inspect the sample after reagent addition. If turbid, centrifuge the sample prior to analysis to pellet insoluble material.[1][2]
Proteins binding to the analyte, making it unavailable for reaction Implement a protein precipitation step. Common methods include trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation, or the use of organic solvents like acetone.[3][4][5]
Lipids causing emulsification or interfering with color development Perform a lipid removal step. Options include solvent extraction (e.g., with chloroform (B151607)/methanol) or using commercially available lipid-removing agents.[6][7][8]
Matrix effects from complex biological samples Prepare a sample matrix-matched standard curve to account for interferences. Dilute the sample if the concentration of interfering substances is excessively high, ensuring the analyte concentration remains within the detection range.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a colorimetric method used for the quantitative determination of analytes like zinc.[1] The principle is based on the reaction of the analyte with 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) to form a colored complex. The intensity of the color, measured spectrophotometrically (typically around 560 nm), is directly proportional to the analyte concentration in the sample.[1][9]

Q2: At what concentration do proteins and lipids start to interfere with the assay?

The exact concentration at which interference becomes significant can vary depending on the specific sample matrix and assay conditions. However, for samples such as cell lysates and tissue extracts, high concentrations of proteins or lipids are known to potentially affect assay results.[2] Some commercial kits state no significant interference from high levels of triglycerides (up to 1000 mg/dL), hemoglobin (up to 500 mg/dL), or bilirubin (B190676) (up to 40 mg/dL) in serum and plasma samples.[9][10] It is recommended to perform validation experiments, such as spike and recovery, to determine the interference threshold for your specific sample type.

Q3: Can I simply centrifuge my sample to remove protein and lipid interference?

Centrifugation is an effective first step for removing gross turbidity and insoluble particulates from your sample.[1][2] If your sample is visibly turbid after preparation, centrifugation at high speed (e.g., >10,000 x g) can clarify the supernatant for analysis. However, this may not be sufficient to remove all dissolved proteins or emulsified lipids that can still interfere with the assay.

Q4: Which protein precipitation method is best for the this compound assay?

The choice of protein precipitation method depends on the nature of your sample and the analyte.

  • Trichloroacetic Acid (TCA) Precipitation: A common and effective method for removing most proteins.[3][4] It is crucial to neutralize the pH of the supernatant before adding it to the this compound reaction, as the assay is pH-sensitive.

  • Organic Solvent Precipitation (e.g., Acetone, Ethanol): These solvents can precipitate proteins by reducing their solubility.[3][11] This method can be gentler than TCA precipitation. Ensure the final concentration of the organic solvent in the assay well is low enough to not interfere with the reaction.

Q5: How can I remove lipids from my samples?

For lipid-rich samples, several methods can be employed:

  • Solvent Extraction: A common method involves extraction with a chloroform/methanol (B129727) mixture. This is highly effective but requires careful handling of organic solvents.[8][12]

  • Commercially Available Reagents: Products like Cleanascite™ are available for lipid removal and can be a simpler and safer alternative to solvent extraction.[6][7]

Q6: Will sample preparation to remove proteins or lipids also remove the analyte?

This is a critical consideration. It is essential to validate your chosen sample preparation method to ensure that the analyte of interest is not co-precipitated or extracted along with the interfering substances. This can be assessed through spike and recovery experiments. Add a known amount of the analyte to your sample before and after the clean-up procedure and compare the recovery.

Experimental Protocols

Protein Precipitation with Trichloroacetic Acid (TCA)
  • Sample Preparation: To 100 µL of your sample, add 25 µL of 20% (w/v) TCA.

  • Incubation: Vortex the mixture and incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte.

  • Neutralization: Neutralize the supernatant by adding a small amount of a suitable base (e.g., 1 M NaOH) until the pH is within the optimal range for the this compound assay (typically pH 7-8).

  • Analysis: Use the neutralized supernatant in the this compound assay.

Lipid Removal with Chloroform/Methanol
  • Homogenization: Homogenize the wet tissue sample in a mixture of chloroform and methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. This will separate the mixture into two phases.

  • Lipid Extraction: The lipids will be in the lower chloroform phase. The upper aqueous/methanol phase contains the analyte and other water-soluble components.

  • Supernatant Collection: Carefully collect the upper aqueous phase for analysis.

  • Analysis: Use the collected aqueous phase in the this compound assay. Be mindful of any residual organic solvent, which should be evaporated if necessary.

Quantitative Data Summary

The effectiveness of different sample preparation methods can be compared. The following table summarizes expected outcomes based on common laboratory procedures.

Method Target Interferent Typical Removal Efficiency Key Considerations
High-Speed Centrifugation Particulates, some precipitated proteins/lipidsVariableSimple, but may not remove all dissolved interferents.
TCA Precipitation Proteins>95%Requires pH neutralization of the supernatant.
Acetone Precipitation Proteins>90%Can be less harsh than TCA.
Chloroform/Methanol Extraction Lipids60-70%[6][7]Effective but uses hazardous solvents.
Cleanascite™ Lipid Removal Lipids61-70%[6][7]Simpler and safer than solvent extraction.

Visualizations

Experimental Workflow for Sample Preparation

experimental_workflow cluster_sample Sample cluster_protein Protein Removal cluster_lipid Lipid Removal cluster_assay Assay Sample High Protein/Lipid Sample TCA TCA Precipitation Sample->TCA High Protein Solvent Solvent Extraction (e.g., Chloroform/Methanol) Sample->Solvent High Lipid Centrifuge1 Centrifuge TCA->Centrifuge1 Neutralize Neutralize Supernatant Centrifuge1->Neutralize Assay This compound Assay Neutralize->Assay Centrifuge2 Phase Separation (Centrifuge) Solvent->Centrifuge2 Collect Collect Aqueous Phase Centrifuge2->Collect Collect->Assay

Caption: Workflow for high-protein and high-lipid sample preparation.

Decision Tree for Troubleshooting

troubleshooting_tree Start Inaccurate Results with High Protein/Lipid Sample Turbid Is the sample turbid? Start->Turbid Centrifuge Centrifuge sample Turbid->Centrifuge Yes HighProtein Is protein content high? Turbid->HighProtein No Rerun Rerun Assay Centrifuge->Rerun Precipitate Perform Protein Precipitation (e.g., TCA) HighProtein->Precipitate Yes HighLipid Is lipid content high? HighProtein->HighLipid No Validate Validate with Spike & Recovery Precipitate->Validate HighLipid->Rerun No Extract Perform Lipid Removal (e.g., Solvent Extraction) HighLipid->Extract Yes Extract->Validate Validate->Rerun

Caption: Troubleshooting decision tree for this compound assay.

References

Validation & Comparative

A Comparative Guide to Clinical Zinc Determination: 5-Br-PAPS Method vs. Atomic Absorption Spectroscopy and Inductively Coupled Plasma-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of zinc concentrations in clinical samples is crucial for a wide range of research and diagnostic applications, from monitoring nutritional status to investigating the role of zinc in various disease states. This guide provides a comprehensive comparison of the widely used 5-Br-PAPS colorimetric method with two established atomic spectroscopy techniques: Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We present a detailed overview of each method's validation parameters, experimental protocols, and key performance characteristics to assist you in selecting the most appropriate technique for your laboratory's needs.

Method Comparison at a Glance

The choice of analytical method for zinc determination depends on various factors, including the required sensitivity, sample throughput, cost of instrumentation, and the nature of the sample matrix. The following tables provide a summary of the key performance characteristics of the this compound method, FAAS, and ICP-MS for clinical zinc quantification.

Table 1: General Performance Characteristics

FeatureThis compound AssayFlame Atomic Absorption Spectroscopy (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle ColorimetricAtomic AbsorptionMass Spectrometry
Sample Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Ease of Use SimpleModerateComplex
Common Interferences Bilirubin, Hemoglobin, Triglycerides (can be minimized)Spectral and chemical interferencesIsobaric and polyatomic interferences

Table 2: Analytical Performance for Serum/Plasma Zinc Quantification

ParameterThis compound AssayFlame Atomic Absorption Spectroscopy (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Linearity Range Up to 400 µg/dL (can be extended with dilution)[1]0.1 - 1.2 µg/mL[2]Wide linear range, typically up to 1000 µg/L or higher
Limit of Detection (LOD) 4 - 20 µg/dL[1][3]2.86 µg/g[2]0.017 - 0.27 µg/L[4]
Limit of Quantification (LOQ) ~15 µg/L9.53 µg/g[2]~0.05 µg/L
Intra-assay Precision (%CV) < 4%[5]< 9%[2]≤ 15%[6][7]
Inter-assay Precision (%CV) < 5%[5]< 10%[2]≤ 15%[6][7]
Accuracy (% Recovery) 93 - 103%[8]94.28%[2]Within ±15%[6][7][9]

Method Principles and Workflows

This compound Method

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Sample (Serum/Plasma) Sample (Serum/Plasma) Add this compound Reagent Add this compound Reagent Sample (Serum/Plasma)->Add this compound Reagent Incubate Incubate Add this compound Reagent->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Standard Curve Standard Curve Measure Absorbance->Standard Curve Calculate Zinc Concentration Calculate Zinc Concentration Standard Curve->Calculate Zinc Concentration

Experimental Workflow for the this compound Method.
Atomic Absorption Spectroscopy (AAS)

Flame Atomic Absorption Spectroscopy (FAAS) is a technique where a liquid sample is aspirated into a flame, causing the zinc atoms to be atomized. A light beam from a zinc hollow cathode lamp is directed through the flame, and the amount of light absorbed by the zinc atoms is measured. According to the Beer-Lambert law, the absorbance is proportional to the concentration of zinc in the sample.

G cluster_0 Sample Preparation cluster_1 AAS Analysis cluster_2 Data Analysis Sample (Serum/Plasma) Sample (Serum/Plasma) Dilution/Digestion Dilution/Digestion Sample (Serum/Plasma)->Dilution/Digestion Aspirate into Flame Aspirate into Flame Dilution/Digestion->Aspirate into Flame Atomic Absorption Measurement Atomic Absorption Measurement Aspirate into Flame->Atomic Absorption Measurement Calibration Curve Calibration Curve Atomic Absorption Measurement->Calibration Curve Determine Zinc Concentration Determine Zinc Concentration Calibration Curve->Determine Zinc Concentration

Experimental Workflow for AAS.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that utilizes an inductively coupled plasma to ionize the sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the number of ions for a specific mass, allowing for the quantification of zinc with very low detection limits.[12]

G cluster_0 Sample Preparation cluster_1 ICP-MS Analysis cluster_2 Data Analysis Sample (Serum/Plasma) Sample (Serum/Plasma) Acid Digestion/Dilution Acid Digestion/Dilution Sample (Serum/Plasma)->Acid Digestion/Dilution Nebulization Nebulization Acid Digestion/Dilution->Nebulization Ionization in Plasma Ionization in Plasma Nebulization->Ionization in Plasma Mass Spectrometry Mass Spectrometry Ionization in Plasma->Mass Spectrometry Internal Standard Calibration Internal Standard Calibration Mass Spectrometry->Internal Standard Calibration Quantify Zinc Concentration Quantify Zinc Concentration Internal Standard Calibration->Quantify Zinc Concentration

Experimental Workflow for ICP-MS.

Detailed Experimental Protocols

This compound Method for Serum/Plasma Zinc Determination

Materials:

  • This compound colorimetric reagent kit (containing this compound reagent, buffer solution, and zinc standard)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm

  • Micropipettes and tips

  • 96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the this compound reagent and buffer solution according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of zinc standards with known concentrations by diluting the provided zinc standard with deionized water. A typical range would be from 0 to 400 µg/dL.

  • Sample Preparation: Serum or plasma samples can typically be used directly without deproteinization. If samples are expected to have very high zinc concentrations, they should be diluted with deionized water.

  • Assay:

    • Pipette a specific volume of standards, samples, and a blank (deionized water) into separate wells of the microplate or cuvettes.

    • Add the prepared working reagent to each well/cuvette.

    • Mix gently and incubate at room temperature for 5-10 minutes.[1][13]

  • Measurement: Measure the absorbance of each well/cuvette at 560 nm.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus zinc concentration. Determine the zinc concentration of the samples from the standard curve.

Flame Atomic Absorption Spectroscopy (FAAS) for Serum/Plasma Zinc Determination

Materials:

  • Atomic Absorption Spectrometer equipped with a zinc hollow cathode lamp and an air-acetylene burner

  • Certified zinc standard solution (1000 mg/L)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or high-purity deionized water for dilution

  • Volumetric flasks and pipettes

  • Centrifuge

Procedure:

  • Instrument Setup: Set up the AAS according to the manufacturer's instructions for zinc analysis. The typical wavelength for zinc is 213.9 nm.

  • Standard Preparation: Prepare a series of working zinc standards (e.g., 0.1, 0.2, 0.5, 1.0, and 1.2 µg/mL) by diluting the stock standard solution with 1% (v/v) nitric acid.

  • Sample Preparation (Deproteinization):

    • To 1.0 mL of serum or plasma, add 1.0 mL of 10% TCA solution.

    • Vortex the mixture and let it stand for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • The clear supernatant is used for analysis.

    • Alternatively, a simple dilution with deionized water (e.g., 1:10) can be used, but this may be subject to matrix interferences.[14]

  • Measurement: Aspirate the blank, standards, and sample supernatants into the flame and record the absorbance readings.

  • Calculation: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the zinc concentration in the samples from the calibration curve, taking into account the dilution factor.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Serum/Plasma Zinc Determination

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer

  • Certified zinc standard solution (1000 mg/L)

  • Internal standard solution (e.g., Gallium, 67Zn)

  • High-purity nitric acid

  • Deionized water (Type I)

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Setup: Tune and calibrate the ICP-MS according to the manufacturer's guidelines for zinc analysis.

  • Standard Preparation: Prepare a series of calibration standards containing zinc at various concentrations (e.g., 0, 1, 5, 10, 50, 100 µg/L) in a matrix of 1% nitric acid. Spike each standard with the internal standard to a final concentration.

  • Sample Preparation:

    • Dilute serum or plasma samples (e.g., 1:50 or 1:100) with a diluent containing 1% nitric acid and the internal standard.[15]

    • The high dilution factor minimizes matrix effects.

  • Measurement: Introduce the blank, standards, and diluted samples into the ICP-MS. The instrument will measure the ion intensity for the zinc isotopes (e.g., 64Zn, 66Zn) and the internal standard.

  • Calculation: The software will generate a calibration curve by plotting the ratio of the zinc isotope intensity to the internal standard intensity against the zinc concentration of the standards. The zinc concentration in the samples is then calculated from this curve, accounting for the dilution factor.

Conclusion

The this compound method offers a simple, cost-effective, and high-throughput solution for the routine determination of clinical zinc levels. It is particularly well-suited for laboratories without access to specialized atomic spectroscopy instrumentation. While FAAS provides good sensitivity and is a well-established reference method, it has a lower sample throughput and can be subject to matrix interferences that may require a deproteinization step. ICP-MS stands out for its exceptional sensitivity and ability to perform multi-element analysis, making it the gold standard for trace element research. However, the high cost of instrumentation and complexity of operation are significant considerations.

Ultimately, the selection of the most appropriate method for clinical zinc determination will depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, budgetary constraints, and the available laboratory infrastructure. This guide provides the necessary data and protocols to make an informed decision based on a thorough understanding of the validation and performance characteristics of each technique.

References

A Comparative Guide to 5-Br-PAPS and Zincon for Spectrophotometric Zinc Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate and sensitive quantification of zinc, the choice of a suitable spectrophotometric reagent is paramount. This guide provides a detailed comparison of two commonly employed chromogenic agents: 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Br-PAPS) and 2-carboxy-2'-hydroxy-5'-sulfoformazyl-benzene (Zincon). This analysis is based on their respective performance characteristics and experimental protocols to aid in selecting the optimal method for specific analytical needs.

Principle of Detection

Both this compound and Zincon operate on the principle of chelation, where they form a colored complex with zinc ions in a solution. The intensity of the resulting color is directly proportional to the zinc concentration and can be quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer.

This compound reacts with zinc in an alkaline environment to form a stable, red chelate complex.[1][2] This reaction is known for its high sensitivity.[1]

Zincon forms a blue-colored complex with zinc in a solution buffered to an alkaline pH.[3] While it is a well-established method, it is also known to react with other heavy metals, necessitating the use of masking agents for selective zinc determination.[3][4]

Performance Characteristics: A Side-by-Side Comparison

The selection of a spectrophotometric reagent is often dictated by its analytical performance. The following table summarizes the key quantitative parameters for this compound and Zincon based on available experimental data.

ParameterThis compoundZincon
Wavelength of Maximum Absorbance (λmax) 550-580 nm (typically 560 nm)[1][5]620 nm[3]
Optimal pH Range 7.5 - 9.8[1][2]~9.0[3]
Molar Absorptivity (ε) ~130,000 L·mol⁻¹·cm⁻¹[1]Not explicitly stated in searched results
Linearity Limit Up to 400 µg/dL[1][2]Not explicitly stated in searched results
Minimum Detection Limit As low as 4 µg/dL[6]0.02 mg/L (2 µg/dL)[3]
Common Interferences EDTA[7]Copper, Nickel, Cobalt, Iron, and other heavy metals[4]

Experimental Workflow

The general workflow for zinc analysis using either reagent involves sample preparation, reagent addition, incubation, and spectrophotometric measurement.

cluster_prep Sample Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, etc.) Deproteinization Deproteinization (if required) Sample->Deproteinization pH_Adjustment pH Adjustment Deproteinization->pH_Adjustment Add_Reagent Addition of This compound or Zincon pH_Adjustment->Add_Reagent Incubation Incubation Add_Reagent->Incubation Spectrophotometry Spectrophotometric Measurement Incubation->Spectrophotometry Calculation Concentration Calculation Spectrophotometry->Calculation

Caption: Generalized experimental workflow for spectrophotometric zinc analysis.

Detailed Experimental Protocols

Below are representative protocols for the determination of zinc using this compound and Zincon.

Protocol 1: Zinc Determination with this compound

This protocol is adapted from commercially available assay kits.

  • Reagent Preparation: Prepare a working reagent solution containing this compound in a suitable buffer (e.g., bicarbonate buffer, pH 9.8).[2][6]

  • Sample Preparation: Use serum, plasma (heparinized, avoid EDTA), or other biological fluids directly. If necessary, deproteinize the sample.[7]

  • Assay Procedure:

    • Pipette a small volume of the sample (e.g., 12 µL) into a microplate well.[5]

    • Add a larger volume of the this compound working reagent (e.g., 230 µL).[5]

    • Mix and incubate at room temperature for 5-10 minutes.[2][5]

  • Measurement: Measure the absorbance at 560 nm against a reagent blank.[5]

  • Calculation: Determine the zinc concentration using a standard curve prepared with known concentrations of zinc.

Protocol 2: Zinc Determination with Zincon

This protocol is based on standard analytical methods.

  • Reagent Preparation:

    • Zincon Solution: Dissolve 0.13 g of Zincon powder in 2 mL of 1 M NaOH and dilute to 100 mL with deionized water.[8]

    • Buffer Solution: Prepare a buffer solution at pH 9.0.[3]

    • Cyanide Solution: Prepare a potassium cyanide solution to mask interfering ions. (Caution: Highly toxic).[3]

    • Cyclohexanone (B45756) Solution: To selectively demask zinc.[3]

  • Sample Preparation: Adjust the pH of the water sample to be analyzed. For total zinc, acid digestion may be required.

  • Assay Procedure:

    • To a 50 mL sample, add the cyanide solution.

    • Add the buffer solution and then the Zincon solution.

    • Add cyclohexanone to release the zinc to form the complex with Zincon.[3]

  • Measurement: Measure the absorbance at 620 nm against a reagent blank.[3]

  • Calculation: Calculate the zinc concentration from a calibration curve.

Comparative Analysis of Reagents

The choice between this compound and Zincon depends on the specific requirements of the analysis, including sensitivity, sample matrix, and potential interfering substances.

cluster_5BrPAPS This compound cluster_Zincon Zincon PAPS_Sensitivity High Molar Absorptivity (High Sensitivity) PAPS_Wavelength λmax ~560 nm PAPS_Interference Less Prone to Cationic Interference (EDTA is a major interferent) PAPS_pH Optimal pH 7.5 - 9.8 Zincon_Sensitivity Established Method Zincon_Wavelength λmax ~620 nm Zincon_Interference Interference from multiple heavy metals (Requires masking agents) Zincon_pH Optimal pH ~9.0

Caption: Key characteristics of this compound versus Zincon for zinc analysis.

Conclusion

Both this compound and Zincon are effective reagents for the spectrophotometric determination of zinc.

This compound appears to offer higher sensitivity, as indicated by its significantly greater molar absorptivity.[1] It is also less susceptible to interference from other metal ions, which simplifies the experimental procedure by often eliminating the need for masking agents.[9] This makes it a strong candidate for analyzing biological samples where high sensitivity and specificity are crucial.

Zincon is a well-established and cost-effective reagent. However, its lower selectivity means that for complex samples containing various metal ions, additional steps involving masking and demasking agents are necessary to achieve accurate zinc quantification.[3][4] This can increase the complexity and potential for error in the analysis.

For researchers in drug development and other scientific fields requiring robust and sensitive zinc analysis, particularly with complex biological matrices, this compound presents a more advantageous profile. For applications where cost is a primary concern and the sample matrix is relatively simple, or where appropriate masking procedures can be readily implemented, Zincon remains a viable option.

References

5-Br-PAPS versus atomic absorption spectroscopy for zinc measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Zinc Measurement: 5-Br-PAPS Colorimetric Assay versus Atomic Absorption Spectroscopy

For researchers, scientists, and drug development professionals, the accurate quantification of zinc is critical for a vast array of applications, from clinical diagnostics to monitoring enzyme kinetics. This guide provides a comprehensive comparison of two widely employed analytical techniques for zinc measurement: the this compound (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) colorimetric assay and the gold-standard Atomic Absorption Spectroscopy (AAS). We will delve into the principles of each method, present comparative experimental data, and provide detailed experimental protocols to assist in selecting the most suitable method for your research needs.

Principle of Methods

This compound Colorimetric Assay: This method is based on the principle of spectrophotometry. In an alkaline buffered solution, zinc ions (Zn²⁺) react with the chromogenic agent this compound to form a stable, colored chelate complex.[1][2] The intensity of the resulting color is directly proportional to the zinc concentration in the sample and is measured by the absorbance of light at a specific wavelength, typically around 560 nm.[2][3]

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific technique for elemental analysis.[4] The fundamental principle involves the absorption of light by free atoms in a gaseous state.[5] A sample containing zinc is introduced into a high-temperature atomizer, such as a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (GF-AAS), which converts the zinc into free, ground-state atoms.[6] A light source, typically a hollow cathode lamp containing zinc, emits a specific wavelength of light (213.9 nm for zinc) that is characteristic of the element.[4] These ground-state zinc atoms absorb this light, and the amount of light absorbed is directly proportional to the concentration of zinc in the sample, following the Beer-Lambert law.[6]

Performance Comparison

The choice between the this compound assay and AAS often depends on factors such as the required sensitivity, sample matrix, available equipment, and the number of samples to be analyzed. While AAS is considered the reference method due to its high specificity and sensitivity, the this compound assay offers a simpler, more accessible, and often higher-throughput alternative. However, studies comparing the two methods have yielded conflicting results regarding their correlation and agreement.

One study found a poor correlation (R=0.18) between a this compound colorimetric method and Flame AAS (FAAS) for serum zinc, with the colorimetric method tending to report higher values.[1] Conversely, another study reported a good correlation between their this compound-based method and AAS.[7] A third study evaluating a commercial this compound kit concluded that it was unsuitable for the accurate determination of serum zinc compared to AAS due to significant bias.[4]

Below is a summary of quantitative data from comparative studies:

Performance MetricThis compound Colorimetric AssayAtomic Absorption Spectroscopy (AAS)References
Principle Colorimetric (Chelate Formation)Atomic Absorption[1][4]
Wavelength ~560 nm213.9 nm[3][4]
Correlation with AAS (r) 0.18 to good correlation (study dependent)N/A (Reference Method)[1][7]
Precision (CV%) Within-run: <4%, Between-run: <5%Generally low, but dependent on sample prep[1][7]
Detection Limit 4 µg/dLFlame AAS: ~0.04 mg/L, GF-AAS: ~0.052 µmol/L[8][9]
Linear Range Up to 400 µg/dLDependent on calibration standards[8]
Common Interferences EDTA, High concentrations of other minerals (e.g., iron, copper), High protein/lipid levelsMagnesium, Silica, Matrix effects[1][2]
Sample Throughput High (microplate compatible)Lower (sample-by-sample analysis)[8]
Equipment Cost Low (Spectrophotometer)High (AAS Instrument)[4]

Experimental Protocols

This compound Colorimetric Assay for Zinc in Serum

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • This compound chromogen solution

  • Buffer solution (pH ~9.8)

  • Zinc calibrator (e.g., 200 µg/dL)

  • Purified water

  • Microplate reader or spectrophotometer

  • Micropipettes and tips

  • Microplates or cuvettes

Procedure:

  • Reagent Preparation: Prepare the Color Developer Solution by mixing the this compound chromogen and buffer solution according to the kit instructions. Allow all reagents to come to room temperature before use.

  • Sample Preparation:

    • For serum or plasma, remove any insoluble substances by centrifugation. Note that EDTA-plasma cannot be used as EDTA interferes with the assay.[1]

    • For tissue extracts or cell lysates, if the sample is turbid, centrifuge to remove particulates. High concentrations of proteins or lipids may interfere and can be removed by ultrafiltration or acid precipitation (e.g., with 5% TCA).[2]

  • Assay:

    • Pipette 230 µL of the prepared Color Developer Solution into each well of a microplate.[2]

    • Add 12 µL of either purified water (for the blank), Zinc Calibrator, or your sample to the appropriate wells.[2]

    • Mix gently and incubate at room temperature for 5 minutes.[2]

  • Measurement:

    • Read the absorbance at 560 nm. A reference wavelength of 700 nm can be used to correct for background absorbance.[1]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the calibrator and samples.

    • Calculate the zinc concentration in the sample using the following formula: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

Atomic Absorption Spectroscopy for Zinc in Serum

This protocol describes a general procedure for Flame AAS.

Materials:

  • Atomic Absorption Spectrometer with a zinc hollow cathode lamp

  • Air-acetylene flame

  • Zinc standard solutions for calibration (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L)

  • Deionized water

  • Nitric acid (HNO₃)

  • Trichloroacetic acid (TCA) for deproteinization (optional)

  • Micropipettes and tips

  • Volumetric flasks

Procedure:

  • Instrument Setup:

    • Install the zinc hollow cathode lamp and set the wavelength to 213.9 nm.

    • Optimize the instrument parameters, including slit width, lamp current, and flame conditions (air-acetylene flow rates), according to the manufacturer's instructions.

  • Standard Preparation:

    • Prepare a series of zinc working standards by diluting a stock solution with deionized water containing a small amount of nitric acid (e.g., 1%).

  • Sample Preparation:

    • Direct Dilution: Dilute the serum sample 10-fold with deionized water. This method is simpler but may be prone to interference from serum components.

    • Deproteinization: Mix the serum sample with an equal volume of 10% TCA. Vortex and then centrifuge to pellet the precipitated proteins. The clear supernatant is then analyzed. This method can reduce matrix interference.

  • Measurement:

    • Aspirate the blank (deionized water with nitric acid) and zero the instrument.

    • Aspirate the calibration standards in increasing order of concentration and generate a calibration curve.

    • Aspirate the prepared samples and record their absorbance.

  • Calculation:

    • The concentration of zinc in the prepared sample is determined from the calibration curve.

    • The final zinc concentration in the original serum sample is calculated by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

experimental_workflow_5_Br_PAPS cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep Prepare Color Developer Solution add_reagent Add 230 µL Color Developer to Well reagent_prep->add_reagent sample_prep Prepare Sample (Centrifuge/Dilute) add_sample Add 12 µL Blank/ Calibrator/Sample sample_prep->add_sample add_reagent->add_sample incubate Incubate 5 min at Room Temp add_sample->incubate read_abs Read Absorbance at 560 nm incubate->read_abs calculate Calculate Zinc Concentration read_abs->calculate

Caption: Workflow for Zinc Measurement using the this compound Colorimetric Assay.

experimental_workflow_AAS cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_setup Instrument Setup (Wavelength: 213.9 nm) aspirate_blank Aspirate Blank & Zero Instrument instrument_setup->aspirate_blank standard_prep Prepare Calibration Standards aspirate_standards Aspirate Standards & Generate Curve standard_prep->aspirate_standards sample_prep Prepare Sample (Dilute/Deproteinize) aspirate_samples Aspirate Samples sample_prep->aspirate_samples aspirate_blank->aspirate_standards aspirate_standards->aspirate_samples determine_conc Determine Concentration from Calibration Curve aspirate_samples->determine_conc calculate_final Calculate Final Concentration determine_conc->calculate_final

Caption: Workflow for Zinc Measurement using Atomic Absorption Spectroscopy (AAS).

Conclusion

Both the this compound colorimetric assay and Atomic Absorption Spectroscopy are valuable methods for the quantification of zinc. AAS, particularly GF-AAS, offers superior sensitivity and is considered the reference method, making it ideal for applications requiring high accuracy and the measurement of very low zinc concentrations. However, it is more expensive, has a lower sample throughput, and requires a skilled operator.

The this compound assay, on the other hand, is a simple, rapid, and cost-effective method that is well-suited for high-throughput screening and routine analysis in clinical or research laboratories where a spectrophotometer is readily available. The significant discrepancies in correlation with AAS reported in the literature suggest that the accuracy of colorimetric methods can be highly dependent on the specific kit and the sample matrix. Therefore, it is crucial to validate the this compound assay against a reference method like AAS, especially when analyzing complex biological samples or when a high degree of accuracy is required for diagnostic purposes. Researchers should carefully consider the specific requirements of their study, including sample type, required sensitivity, and available resources, when choosing between these two methods.

References

A Comparative Guide to Serum Zinc Determination: The 5-Br-PAPS Method Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and precise quantification of serum zinc, this guide provides a comprehensive comparison of the widely used 5-Br-PAPS colorimetric method with alternative analytical techniques. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed protocols for key experiments.

Introduction to Serum Zinc Quantification

Zinc is an essential trace element vital for numerous physiological processes, including enzymatic activity, immune function, and protein synthesis. Accurate measurement of serum zinc levels is crucial for diagnosing and managing zinc deficiency or toxicity. A variety of analytical methods are available for this purpose, each with its own set of advantages and limitations. This guide focuses on the this compound (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) method, a popular colorimetric assay, and compares its accuracy and precision with other common techniques such as Atomic Absorption Spectrometry (AAS) and other colorimetric assays.

Method Comparison: Accuracy and Precision

The performance of an analytical method is primarily assessed by its accuracy, the closeness of a measured value to a standard or known value, and its precision, the closeness of two or more measurements to each other. The following table summarizes the reported accuracy and precision data for the this compound method and its alternatives for serum zinc determination.

MethodPrincipleAccuracy (Correlation with AAS)Within-Run Precision (CV%)Between-Run Precision (CV%)
This compound Colorimetricr = 0.996[1], r = 0.98[2], r = 0.958[3]0.3 - 3.5%[2], 0.7 - 1.0%[1], 1.4 - 4.2%[3]1.9 - 3.1%[2], 1.4 - 1.9%[1], 3.5 - 8.1%[3]
Atomic Absorption Spectrometry (AAS) Atomic AbsorptionReference Method1.2 - 11.4% (Repeatability RSDr)[4]6.1 - 12.9% (Reproducibility RSDR)[4]
Porphyrin-based Colorimetric ColorimetricGood correlation with AAS[5]0.76 - 3.59%[5]2.08 - 5.20%[5]
4-(2-pyridylazo)resorcinol (PAR) Colorimetric Colorimetricr² = 0.9826[6]Mean CV: 6.7%[6]Mean CV: 7%[6]

Note: CV% (Coefficient of Variation) is a measure of relative variability. A lower CV% indicates higher precision. Correlation coefficient (r) indicates the strength of the linear relationship between two methods, with a value closer to 1 indicating a stronger positive correlation.

Experimental Protocols

This compound Method for Serum Zinc Determination

This colorimetric method is based on the principle that zinc forms a stable, colored complex with the this compound reagent in an alkaline buffer. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the zinc concentration in the sample.[7]

Materials:

  • This compound reagent solution

  • Alkaline buffer (e.g., Bicarbonate buffer, pH 9.8)

  • Zinc standard solution (e.g., 200 µg/dL)

  • Deproteinizing agent (optional, depending on the specific kit)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.[8][9]

Procedure:

  • Sample Preparation: Serum samples are typically used directly. If required by the specific kit, a deproteinization step with an agent like trichloroacetic acid may be performed.[2]

  • Reaction Setup:

    • Pipette the this compound reagent and buffer solution into test tubes or microplate wells.

    • Add a specific volume of serum sample, standard, or blank (deionized water) to the respective tubes/wells.

  • Incubation: Incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for color development.[8]

  • Measurement: Measure the absorbance of the samples and the standard against the reagent blank at 560 nm.[9]

  • Calculation: Calculate the zinc concentration in the sample using the absorbance values of the sample and the standard.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis serum Serum Sample mix Mix Sample/Standard/Blank with Reagent serum->mix standard Zinc Standard standard->mix blank Blank (Water) blank->mix reagent This compound Reagent reagent->mix incubate Incubate (e.g., 5-10 min) mix->incubate measure Measure Absorbance at 560 nm incubate->measure calculate Calculate Zinc Concentration measure->calculate

References

A Comparative Guide to Zinc Quantification: 5-Br-PAPS vs. Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of zinc is critical for a myriad of applications, from cellular biology research to pharmaceutical quality control. While various analytical methods are available, each possesses distinct advantages and limitations. This guide provides an objective comparison of the 5-Br-PAPS colorimetric assay with other widely used zinc quantification techniques, namely Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and the Zincon colorimetric method. Supported by experimental data, this comparison aims to equip researchers with the necessary information to select the most suitable method for their specific needs.

Principle of the this compound Method

The this compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) method is a direct colorimetric assay. In an alkaline environment, zinc ions (Zn²⁺) form a stable, colored complex with the this compound reagent. The intensity of this color, which is directly proportional to the zinc concentration, is measured spectrophotometrically at a wavelength of approximately 560 nm.

Performance Comparison of Zinc Quantification Methods

The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize the key quantitative parameters for the this compound assay and its alternatives.

Table 1: Performance Characteristics of Zinc Quantification Methods

ParameterThis compoundFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Zincon
Limit of Detection (LOD) 4 - 20 µg/dL[1][2]0.043 ppm (4.3 µg/dL)[3][4]~60 ng/L (0.006 µg/dL) for Zn species0.02 mg/L (2 µg/dL)
Limit of Quantification (LOQ) Not explicitly stated, but assay range starts at 4 µg/dL[5]0.131 ppm (13.1 µg/dL)[3][4]Not explicitly stated for total zincNot explicitly stated
Linearity Range Up to 400 - 2000 µg/dL[1][2]0.20 - 0.75 ppm (20 - 75 µg/dL)[3][4]Wide dynamic rangeUp to 3.00 mg/L (300 µg/dL)
Precision (CV%) Intra-assay: < 5%, Inter-assay: < 5%[5]Intra-day & Inter-day: < 1%[3][4]Typically < 5%Not explicitly stated
Correlation with AAS Good correlation reported (r = 0.993 with a similar method)[2][6]N/AGood agreement reportedWeak correlation reported (R² = 0.1644)[7]
Sample Throughput High (microplate compatible)ModerateHigh (with autosampler)High (microplate compatible)
Instrumentation Cost Low (Spectrophotometer)ModerateHighLow (Spectrophotometer)
Interferences EDTA, high concentrations of other metals can be masked[1][8]Chemical and spectral interferences can occurIsobaric and polyatomic interferencesNumerous metal ions (e.g., Cu, Fe, Ni)

Correlation of this compound with Other Methods

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the summarized protocols for the key zinc quantification methods.

This compound Assay Protocol (Microplate Format)
  • Reagent Preparation : Prepare the this compound working reagent according to the manufacturer's instructions. This typically involves mixing a buffer solution with the this compound chromogen.

  • Sample Preparation : Serum or plasma samples can often be used directly without deproteinization[10]. For other samples like tissue extracts or cell lysates, a deproteinization step with trichloroacetic acid (TCA) may be necessary[10].

  • Assay Procedure :

    • Pipette 12 µL of blank (purified water), zinc calibrator, or sample into the wells of a microplate[10].

    • Add 230 µL of the prepared this compound working reagent to each well[10].

    • Mix gently and incubate at room temperature for 5 minutes[10].

  • Measurement : Read the absorbance at 560 nm using a microplate reader[10].

  • Calculation : Calculate the zinc concentration based on the absorbance of the samples relative to the calibrator.

Flame Atomic Absorption Spectrometry (FAAS) Protocol for Serum Zinc
  • Sample Preparation :

    • Direct Dilution : Dilute serum samples 1:10 with deionized water.

    • Deproteinization : Mix serum with an equal volume of 10% (w/v) trichloroacetic acid, vortex, and centrifuge. The protein-free supernatant is then analyzed.

  • Standard Preparation : Prepare a series of zinc standards (e.g., 0.1 to 1.0 ppm) from a certified stock solution.

  • Instrumentation :

    • Set up the FAAS instrument with a zinc hollow cathode lamp.

    • Use an air-acetylene flame.

    • Set the wavelength to 213.9 nm.

  • Measurement : Aspirate the blank, standards, and prepared samples into the flame and record the absorbance readings.

  • Calculation : Construct a calibration curve from the standard readings and determine the zinc concentration in the samples.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol for Serum Zinc
  • Sample Preparation : Dilute serum samples (e.g., 1:50 or 1:100) with a diluent containing a weak acid (e.g., nitric acid), a surfactant (e.g., Triton X-100), and an internal standard (e.g., Germanium).

  • Standard Preparation : Prepare a series of multi-element standards containing zinc at various concentrations.

  • Instrumentation :

    • Set up the ICP-MS instrument.

    • Optimize plasma conditions and ion optics for zinc detection.

  • Measurement : Introduce the blank, standards, and prepared samples into the plasma and measure the ion intensity for the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn).

  • Calculation : Generate a calibration curve and calculate the zinc concentration in the samples, correcting for the internal standard.

Zincon Assay Protocol
  • Reagent Preparation : Prepare a buffer solution (pH 9.0) and a Zincon reagent solution.

  • Sample Preparation : Samples may require digestion for total zinc analysis.

  • Assay Procedure :

    • Add a masking agent (e.g., cyanide) to the sample to complex interfering metals.

    • Add a releasing agent (e.g., cyclohexanone) to selectively free the zinc.

    • Add the Zincon reagent to form a blue-colored complex with zinc.

  • Measurement : Measure the absorbance of the solution at approximately 620 nm.

  • Calculation : Determine the zinc concentration from a standard curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows and the underlying chemical principle of the this compound assay.

G This compound Assay Principle cluster_reactants Reactants cluster_conditions Reaction Conditions Zn Zinc Ions (Zn²⁺) in Sample Complex Stable Red-Colored Zn-5-Br-PAPS Complex Zn->Complex PAPS This compound Reagent PAPS->Complex Alkaline Alkaline pH Alkaline->Complex Measurement Spectrophotometric Measurement at 560 nm Complex->Measurement

Caption: Chemical principle of the this compound zinc assay.

G Zinc Quantification Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Serum, Plasma, etc.) deproteinization Deproteinization (if necessary) start->deproteinization This compound (some samples) AAS (TCA method) dilution Dilution start->dilution AAS (direct) ICP-MS deproteinization->dilution AAS assay Perform Assay (Add Reagents/Aspirate) dilution->assay measurement Measure Signal (Absorbance/Ion Intensity) assay->measurement calculation Calculate Concentration (vs. Standards) measurement->calculation end Final Result calculation->end

Caption: General experimental workflow for zinc quantification.

References

A Comparative Analysis of Pyrophosphate Detection Methods: 5-Br-PAPS vs. Turbidity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of pyrophosphate (PPi) is crucial for monitoring a wide range of biochemical reactions, from DNA sequencing to enzyme kinetics. This guide provides a comprehensive comparison of two prevalent methods: the colorimetric 5-Br-PAPS assay and the turbidimetric analysis of magnesium pyrophosphate precipitation. We will delve into their underlying principles, performance metrics, and experimental protocols to facilitate an informed decision for your specific research needs.

At a Glance: this compound vs. Turbidity

FeatureThis compound MethodTurbidity Method
Principle Colorimetric; based on metal ion chelation by PPi from a colored complex.Turbidimetric; based on the precipitation of magnesium pyrophosphate.
Detection Limit High sensitivity, with the iron-based method detecting as low as 0.075 µmol/L.[1]Generally lower sensitivity compared to this compound.
Dynamic Range Wide dynamic range, adaptable by adjusting reagent concentrations.More limited dynamic range, susceptible to saturation at high PPi concentrations.
Specificity High; less prone to interference from non-specific precipitation. Can be affected by other metal chelators.Can be affected by any substance that causes turbidity in the reaction mixture.
Reproducibility High; the iron-based method shows a coefficient of variation (CV) of less than 3.67%.[1]Can be lower due to variability in precipitation and particle size.
Workflow Can be a simple one-step (Mn²⁺ method) or a multi-step enzymatic cascade (Fe³⁺ method).Typically a one-step process integrated into the primary reaction.
Instrumentation Requires a spectrophotometer or plate reader.Can be measured with a turbidimeter or a standard spectrophotometer.
Visual Inspection Yes, provides a distinct color change.Yes, the formation of a white precipitate is visible at high PPi concentrations.[2]

Signaling Pathways and Experimental Workflows

This compound Method (Manganese Chelation)

The this compound method can be performed using a direct chelation reaction with manganese (Mn²⁺). In this approach, this compound is pre-complexed with Mn²⁺, forming a colored solution. The introduction of pyrophosphate, a strong chelator, sequesters the Mn²⁺ from the this compound complex, resulting in a distinct color change.

G cluster_reagents Initial State cluster_reaction Chelation Reaction 5BrPAPS_Mn This compound-Mn²⁺ Complex (Colored) Free_5BrPAPS Free this compound (Different Color) 5BrPAPS_Mn->Free_5BrPAPS PPi displaces this compound PPi_Mn PPi-Mn²⁺ Complex PPi Pyrophosphate (PPi) (Analyte) PPi->PPi_Mn G PPi Pyrophosphate (PPi) Enzyme1 Enzymatic Conversion PPi->Enzyme1 H2O2 Hydrogen Peroxide (H₂O₂) Enzyme1->H2O2 Oxidation Oxidation H2O2->Oxidation Fe2 Ferrous Iron (Fe²⁺) Fe2->Oxidation Fe3 Ferric Iron (Fe³⁺) Oxidation->Fe3 Colored_Complex This compound-Fe³⁺ Complex (Colored) Fe3->Colored_Complex 5BrPAPS This compound 5BrPAPS->Colored_Complex G cluster_reactants Reactants in Solution PPi Pyrophosphate (PPi) Precipitation Precipitation Reaction PPi->Precipitation Mg Magnesium Ions (Mg²⁺) Mg->Precipitation Mg2P2O7 Magnesium Pyrophosphate (Insoluble Precipitate) Precipitation->Mg2P2O7 Turbidity Increased Turbidity Mg2P2O7->Turbidity

References

performance characteristics of commercially available 5-Br-PAPS zinc assay kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of zinc is crucial in a multitude of biological studies. The 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) assay has emerged as a popular colorimetric method for this purpose. This guide provides a comparative overview of the performance characteristics of several commercially available this compound zinc assay kits, supported by experimental data gleaned from publicly available resources.

Principle of the this compound Zinc Assay

cluster_sample Sample Preparation cluster_assay Assay Reaction cluster_detection Detection Sample Biological Sample (e.g., Serum, Plasma, Cell Lysate) ProteinBoundZinc Protein-Bound Zinc Sample->ProteinBoundZinc FreeZinc Free Zinc Ions (Zn²⁺) Sample->FreeZinc DenaturingAgent Denaturing Agent (in Buffer) ProteinBoundZinc->DenaturingAgent dissociation FiveBrPAPS This compound Reagent FreeZinc->FiveBrPAPS chelation ChelateComplex Zinc-5-Br-PAPS Chelate Complex (Colored) FiveBrPAPS->ChelateComplex Spectrophotometer Spectrophotometer (Absorbance at 560 nm) ChelateComplex->Spectrophotometer measurement Concentration Zinc Concentration (Proportional to Absorbance) Spectrophotometer->Concentration

Diagram 1: Assay Principle Workflow.

Performance Characteristics

The following table summarizes the key performance characteristics of several commercially available this compound zinc assay kits. The data has been compiled from the manufacturers' product information.

FeatureAdipoGen Life Sciences (JaICA)Kamiya Biomedical CompanySpectrum Diagnostics
Catalog Number JAI-CZN-001KT-761330001 / 330002
Detection Method ColorimetricColorimetricColorimetric
Assay Principle This compoundThis compoundThis compound
Detection Range 4 - 1,000 µg/dL[1][7]4 - 1,000 µg/dL[9]20 - 400 µg/dL (linear range)[2]
Lower Detection Limit 4 µg/dLNot specified20 µg/dL[2]
Sample Types Serum, Plasma, Urine, Saliva, Cell lysate, Tissue extract, Plant extract, Food extract, Water[1][7]Biological Fluids[9]Serum, Plasma, Urine[2]
Assay Time ~10 minutes[7]5 minutes[8]5 minutes at 37°C or 10 minutes at 25°C[2]
Wavelength 560 nm (550 - 580 nm)[1][7]560 nm[8]546 nm[10]
Interfering Substances EDTA[7]EDTA[8]EDTA, Hemoglobin (>500 mg/dL), Bilirubin (>40 mg/dL), Triglycerides (>1000 mg/dL)[2][10]
Precision Intra-assay CV: < 5%[7]Not specifiedNot specified

Experimental Protocol

The following is a generalized experimental protocol based on the methodologies provided for the various kits. For precise details, always refer to the manufacturer's instructions included with the specific kit.

Materials Required:

  • This compound Zinc Assay Kit (including buffer, chelate color reagent, and zinc standard)

  • Microplate reader capable of measuring absorbance at 560 nm

  • 96-well microtiter plate

  • Micropipettes and tips

  • Distilled or deionized water

  • Samples for analysis

Assay Procedure:

  • Reagent Preparation:

    • Prepare the working reagent by mixing the buffer and the this compound chelate color reagent according to the kit's instructions.

  • Sample Preparation:

    • For serum or plasma, remove any insoluble substances by centrifugation. Note that EDTA-plasma is generally not suitable as EDTA interferes with the assay.[7][8]

    • For cell lysates or tissue extracts, samples may need to be centrifuged to remove turbidity.[8] High concentrations of proteins or lipids may require removal by ultrafiltration.[8]

  • Assay Protocol (Microplate Format):

    • Add distilled water to a well to serve as a blank.

    • Add the zinc standard to a separate well.

    • Add your samples to the remaining wells. A typical sample volume is around 12 µL.[6][8]

    • Add the prepared working reagent (typically around 230 µL) to all wells (blank, standard, and samples).[6][8]

    • Incubate the plate at room temperature for 5 to 10 minutes.[2][6][8]

    • Measure the absorbance at 560 nm using a microplate reader.[6][7][8] Some protocols suggest a secondary reading at a reference wavelength (e.g., 700 nm) to correct for background absorbance.[6]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standard and the samples.

    • Calculate the zinc concentration in the samples by comparing their corrected absorbance to the corrected absorbance of the known zinc standard.

G A Prepare Working Reagent (Buffer + this compound) B Pipette Blank, Standard, and Samples into 96-well Plate C Add Working Reagent to all wells B->C D Incubate at Room Temperature (5-10 minutes) C->D E Measure Absorbance at 560 nm D->E F Calculate Zinc Concentration E->F

Diagram 2: General Experimental Workflow.

Concluding Remarks

References

Navigating Precision in Biochemical Assays: A Comparative Guide to the 5-Br-PAPS Method and Sulfotransferase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental data are paramount. This guide provides a comprehensive comparison of the inter-assay and intra-assay precision of the 5-Br-PAPS method. It also addresses a common point of confusion by detailing the precision of established sulfotransferase activity assays, for which this compound is a structural analog to a key co-factor. This clarification is crucial for selecting the appropriate analytical method and for the correct interpretation of results.

The this compound Method: A Tool for Zinc Quantification

Contrary to a common misconception that links it to direct sulfotransferase activity measurement, the this compound method is a robust and widely used colorimetric assay for the quantification of zinc in various biological samples.[1][2] The principle of this method lies in the reaction of zinc with the chromogen 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) in an alkaline solution to form a stable colored chelate complex. The intensity of this color, measured spectrophotometrically, is directly proportional to the zinc concentration in the sample.[3][4]

Inter-Assay and Intra-Assay Precision of the this compound Zinc Assay

The precision of an assay is a measure of its reproducibility. Intra-assay precision (within-run precision) reflects the consistency of results within a single experimental run, while inter-assay precision (between-run precision) indicates the reproducibility across different runs, often on different days. The this compound method for zinc determination demonstrates high precision, as summarized in the table below.

AssayParameterCoefficient of Variation (CV%)
This compound Zinc AssayIntra-Assay Precision< 5%
Inter-Assay PrecisionData not consistently reported

Note: The coefficient of variation (CV) is a standardized measure of dispersion of a probability distribution or frequency distribution. It is defined as the ratio of the standard deviation to the mean.

Experimental Protocol for the this compound Zinc Assay

The following is a generalized protocol for the determination of zinc concentration using the this compound method.[3][5]

  • Sample Preparation : Serum, plasma, urine, cell lysates, or tissue extracts can be used. Insoluble materials should be removed by centrifugation. EDTA-plasma is not suitable as EDTA interferes with the assay.[3]

  • Reagent Preparation : A coloring reagent solution is prepared containing this compound, a buffer to maintain an alkaline pH (e.g., borate (B1201080) buffer pH 9.5), and a chelating agent to mask interfering ions.[6]

  • Assay Procedure :

    • A specific volume of the sample is mixed with the coloring reagent solution.

    • The reaction is incubated at room temperature for a defined period (e.g., 5 minutes).

    • The absorbance of the resulting colored complex is measured using a spectrophotometer at a wavelength of 555-560 nm.

  • Calculation : The zinc concentration in the sample is determined by comparing its absorbance to that of a known zinc standard.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare Biological Sample (e.g., Serum, Cell Lysate) Mix Mix Sample with Coloring Reagent Sample->Mix Reagent Prepare this compound Coloring Reagent Reagent->Mix Incubate Incubate at Room Temperature (5 min) Mix->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate Zinc Concentration Measure->Calculate Standard Prepare Zinc Standard Curve Standard->Calculate

Experimental workflow for the this compound zinc assay.

Sulfotransferase Activity Assays: Measuring the Rate of Sulfonation

Sulfotransferases (SULTs) are a superfamily of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. They catalyze the transfer of a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. Given the structural similarity of this compound to PAPS, there can be confusion regarding its role. However, direct measurement of SULT activity relies on other established methods.[1][2]

Precision of Common Sulfotransferase Activity Assays

A variety of assays are used to measure sulfotransferase activity, each with its own advantages in terms of sensitivity, throughput, and precision. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for these assays.[7]

Assay TypeTypical Intra-Assay CV%Typical Inter-Assay CV%Key Features
Radiometric Assays < 10%< 15%High sensitivity and universality, but involves handling of radioisotopes.
Photometric Assays < 10%< 15%Simple, cost-effective, and suitable for high-throughput screening.
Fluorometric Assays < 10%< 15%High sensitivity and suitable for real-time monitoring.
LC-MS/MS Assays < 15%< 15%High specificity and accuracy, but requires specialized equipment.
Experimental Protocol for a Phosphatase-Coupled Sulfotransferase Assay

This method is a widely used non-radioactive, colorimetric assay for measuring the activity of all sulfotransferases that utilize PAPS. The assay involves two enzymatic steps:

  • The sulfotransferase transfers a sulfonyl group from PAPS to the acceptor substrate, producing PAP.

  • A specific phosphatase is then used to hydrolyze PAP, releasing inorganic phosphate (B84403) (Pi).

  • The released Pi is detected using a malachite green-based reagent, and the color intensity is proportional to the sulfotransferase activity.[1][8]

G cluster_reaction Enzymatic Reactions cluster_detection Detection cluster_analysis Data Analysis SULT_reaction Sulfotransferase Reaction: PAPS + Substrate -> Sulfated Substrate + PAP Phosphatase_reaction Phosphatase Reaction: PAP -> AMP + Pi SULT_reaction->Phosphatase_reaction Product of SULT reaction is substrate for phosphatase Add_reagent Add Malachite Green Reagent Phosphatase_reaction->Add_reagent Measure Measure Absorbance at ~620 nm Add_reagent->Measure Calculate Calculate Sulfotransferase Activity Measure->Calculate Standard Prepare Phosphate Standard Curve Standard->Calculate

Workflow of a phosphatase-coupled sulfotransferase assay.

Conclusion

References

Evaluating the Specificity of 5-Br-PAPS for Zinc Detection in the Presence of Other Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of zinc is critical in numerous biological and pharmaceutical research areas. The metallochromic indicator 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as 5-Br-PAPS, is a widely utilized reagent for the spectrophotometric determination of zinc. Its popularity stems from its high sensitivity and water solubility, facilitating its use in aqueous biological samples. However, a comprehensive understanding of its specificity is paramount, as the presence of other metal ions can lead to significant interference. This guide provides an objective comparison of the specificity of this compound for zinc, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.

Performance Characteristics of this compound with Divalent Metal Ions

This compound forms a stable, colored complex with zinc in an alkaline environment, typically between pH 7.5 and 9.8, with a maximum absorbance (λmax) around 552-560 nm.[1][2] While highly sensitive to zinc, this compound is not entirely selective and can form complexes with other divalent metal ions, which can lead to overestimation of zinc concentrations. The most common interfering ions in biological and environmental samples are iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][3]

The following table summarizes the spectrophotometric properties of this compound complexes with several divalent metal ions, providing a quantitative basis for comparison.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Color of Complex
Zinc (Zn²⁺)~552 nm~130,000Red
Copper (Cu²⁺)Not specifiedNot specifiedGreen
Nickel (Ni²⁺)Not specifiedNot specifiedNot specified
Cobalt (Co²⁺)Not specifiedNot specifiedNot specified

Note: The molar absorptivity for interfering ions is often not reported in literature focused on zinc analysis, as the primary goal is to eliminate their signal. One study reported a molar absorptivity of 130,000 L·mol⁻¹·cm⁻¹ for the zinc-5-Br-PAPS complex.[4][5]

Mitigating Interference: The Role of Masking Agents

To enhance the specificity of this compound for zinc, masking agents are frequently employed. These agents form stable, often colorless, complexes with interfering metal ions, preventing them from reacting with this compound. The choice of masking agent is critical and depends on the composition of the sample matrix.

Commonly used masking agents for iron and copper interference in zinc assays include:

  • For Iron (Fe²⁺/Fe³⁺): Citric acid, sodium citrate, or metaphosphoric acid.[1][3]

  • For Copper (Cu²⁺): Salicylaldoxime, 2-mercaptobenzothiazole, or dithiocarboxysarcosine.[1]

  • Other: Dimethylglyoxime is also utilized in some formulations to mask interference.[2][6]

The inclusion of these masking agents in the reaction buffer is a standard practice in commercially available this compound-based zinc assay kits.

Experimental Protocol: Evaluating the Specificity of this compound

The following protocol provides a generalized framework for researchers to evaluate the specificity of this compound for zinc in their specific experimental context.

Objective: To determine the extent of interference from various metal ions on the colorimetric determination of zinc using this compound.

Materials:

  • This compound solution (e.g., 0.1 mM in deionized water)

  • Zinc standard solution (e.g., 1000 µM)

  • Standard solutions of potential interfering metal ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺, Ca²⁺, Mg²⁺) at various concentrations

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.6)

  • Masking agent solutions (optional, e.g., 1 M sodium citrate, 10 mM salicylaldoxime)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~560 nm

  • Acid-washed glassware or disposable cuvettes/plates

Procedure:

  • Preparation of Zinc Standard Curve:

    • Prepare a series of zinc standards of known concentrations in the reaction buffer.

    • Add the this compound solution to each standard.

    • Incubate for a specified time at a constant temperature.

    • Measure the absorbance at the λmax of the zinc-5-Br-PAPS complex (~560 nm).

    • Plot absorbance versus zinc concentration to generate a standard curve.

  • Interference Study (Without Masking Agents):

    • Prepare a set of solutions containing a fixed concentration of zinc (e.g., a mid-range concentration from the standard curve).

    • To each of these solutions, add an increasing concentration of a potential interfering metal ion.

    • Add the this compound solution.

    • Incubate and measure the absorbance as before.

    • Calculate the percentage of interference at each concentration of the interfering ion.

  • Interference Study (With Masking Agents):

    • Repeat the interference study as described in step 2, but add a specific masking agent to the reaction buffer before the addition of the metal ions and this compound.

    • Compare the interference levels with and without the masking agent to evaluate its effectiveness.

  • Data Analysis:

    • The tolerance limit for each interfering ion can be defined as the maximum concentration of the ion that causes an error of less than a predetermined percentage (e.g., ±5%) in the determination of the zinc concentration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_prep Reagent Preparation cluster_std_curve Standard Curve Generation cluster_interference Interference Study prep_5BrPAPS Prepare this compound Solution add_5BrPAPS_std Add this compound prep_5BrPAPS->add_5BrPAPS_std add_5BrPAPS_int Add this compound prep_5BrPAPS->add_5BrPAPS_int prep_Zn_std Prepare Zinc Standards add_buffer_std Add Buffer to Standards prep_Zn_std->add_buffer_std add_Zn_int Add Fixed [Zn] prep_Zn_std->add_Zn_int prep_interferents Prepare Interfering Metal Ion Solutions add_interferent Add Increasing [Interferent] prep_interferents->add_interferent prep_buffer Prepare Reaction Buffer prep_buffer->add_buffer_std add_buffer_int Add Buffer (+/- Masking Agent) prep_buffer->add_buffer_int add_buffer_std->add_5BrPAPS_std incubate_std Incubate add_5BrPAPS_std->incubate_std measure_abs_std Measure Absorbance at ~560 nm incubate_std->measure_abs_std plot_curve Plot Standard Curve measure_abs_std->plot_curve add_buffer_int->add_Zn_int add_Zn_int->add_interferent add_interferent->add_5BrPAPS_int incubate_int Incubate add_5BrPAPS_int->incubate_int measure_abs_int Measure Absorbance incubate_int->measure_abs_int analyze_int Analyze Interference measure_abs_int->analyze_int

Fig. 1: Experimental workflow for evaluating the specificity of this compound.

Comparison with Alternative Zinc Indicators

While this compound is a prevalent choice, other colorimetric and fluorescent indicators are available for zinc determination.

  • Zincon: Another common colorimetric indicator for zinc. However, some studies have shown a weak correlation between results obtained with Zincon-based methods and those from atomic absorption spectrophotometry, a gold-standard technique for metal analysis.

  • 4-(2-pyridylazo)resorcinol (PAR): A versatile metallochromic indicator that can be used for the determination of numerous metal ions, including zinc.

  • Fluorescent Probes (e.g., Zinpyr-1, FluoZin-3): These offer higher sensitivity for detecting low concentrations of free zinc within cellular environments but require specialized equipment (fluorometers or fluorescence microscopes).

Direct quantitative comparisons of the specificity of these indicators under identical experimental conditions are scarce in the literature. Therefore, it is crucial for researchers to validate their chosen method with their specific sample matrix and potential interferents.

Conclusion

This compound is a highly sensitive and convenient reagent for the spectrophotometric determination of zinc. However, its lack of absolute specificity necessitates careful consideration of potential interferences from other metal ions, particularly iron and copper. The judicious use of appropriate masking agents can significantly enhance its selectivity for zinc. For applications requiring high accuracy, especially at low zinc concentrations, it is advisable to validate the this compound method against a reference method such as atomic absorption spectrophotometry. By understanding the performance characteristics of this compound and implementing appropriate controls, researchers can confidently utilize this valuable tool for accurate zinc quantification.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory practice. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a sensitive colorimetric reagent often used in the detection of metal ions. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While it is not classified as a hazardous substance, general laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment to prevent skin and eye contact or inhalation.

PPE ComponentSpecification
Gloves Nitrile rubber gloves are recommended.
Eye Protection Chemical splash goggles should be worn.
Lab Coat A fully buttoned lab coat is mandatory.
Respiratory Protection If handling the powder form, work in a certified chemical fume hood to avoid dust inhalation.
In Case of Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.
Eye Contact Rinse cautiously with water for several minutes.
Inhalation Move the person to fresh air and ensure they are comfortable for breathing.
Ingestion If swallowed, seek medical advice. Do not induce vomiting.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its waste products depends on the nature of the waste stream. Given its primary application in detecting metal ions such as zinc, copper, and nickel, it is crucial to consider the potential contamination of the waste with these metals.

Step 1: Waste Identification and Segregation

Properly characterizing the waste is the first and most critical step.

  • Unused/Expired this compound (Solid):

    • This is considered the primary chemical waste.

    • Do not mix with any other waste.

  • Aqueous Solutions of this compound (No Heavy Metals):

    • Solutions that have not been used for metal ion detection.

    • Segregate from solutions containing metals.

  • Aqueous Solutions of this compound (Containing Heavy Metals):

    • This is a hazardous waste stream due to the presence of metal ions.

    • Segregate based on the specific metal(s) present if required by your institution's waste management policy.

  • Contaminated Labware:

    • Includes items such as pipette tips, gloves, and paper towels that have come into contact with this compound.

    • Solid waste contaminated with heavy metals should be treated as hazardous.

Step 2: Waste Collection and Labeling

Proper containment and labeling are essential for safety and compliance.

  • Solid this compound Waste:

    • Collect in a clearly labeled, sealed container. The original container is ideal if it is in good condition.

    • The label should include: "this compound (Solid Waste)", the quantity, and the date of disposal.

  • Aqueous Waste (No Heavy Metals):

    • Collect in a designated, leak-proof container, preferably plastic.

    • Label as "Aqueous Waste: this compound".

  • Aqueous Waste (With Heavy Metals):

    • Collect in a separate, leak-proof container.

    • Label clearly as "Hazardous Waste: this compound with [List Metal(s)]". For example: "Hazardous Waste: this compound with Zinc and Copper".

  • Contaminated Solid Waste:

    • Collect in a designated, lined waste container.

    • If contaminated with heavy metals, label as "Hazardous Solid Waste: this compound Contaminated Debris with [List Metal(s)]".

Step 3: Storage and Disposal

Store all waste containers in a designated and well-ventilated satellite accumulation area away from incompatible materials.

  • For Unused/Expired Solid this compound and Contaminated Solid Waste: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • For Aqueous Waste (No Heavy Metals): While this compound itself is not classified as hazardous, it is best practice to consult with your institution's EHS office before disposing of it down the drain. Some municipalities have strict regulations on the disposal of any chemical waste into the sanitary sewer system.

  • For Aqueous Waste (With Heavy Metals): This is considered hazardous waste and must not be disposed of down the drain. Arrange for pickup by your institution's EHS office for proper treatment and disposal.

Disposal Workflow Diagram

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation cluster_2 Phase 3: Collection & Labeling cluster_3 Phase 4: Storage & Disposal Waste_Generation Waste Generation (Solid this compound, Aqueous Solutions, Contaminated Labware) Segregation Waste Segregation Waste_Generation->Segregation Identify Waste Type Solid_Waste Solid this compound Segregation->Solid_Waste Aqueous_No_Metal Aqueous Waste (No Heavy Metals) Segregation->Aqueous_No_Metal Aqueous_With_Metal Aqueous Waste (With Heavy Metals) Segregation->Aqueous_With_Metal Contaminated_Solid Contaminated Solids Segregation->Contaminated_Solid Labeling Proper Labeling of Waste Containers Solid_Waste->Labeling Aqueous_No_Metal->Labeling Aqueous_With_Metal->Labeling Contaminated_Solid->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Store Safely EHS_Pickup Arrange EHS/Contractor Pickup Storage->EHS_Pickup For Hazardous Waste EHS_Consult Consult EHS for Drain Disposal Storage->EHS_Consult For Non-Hazardous Aqueous Waste

Caption: Workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Br-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Br-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a sensitive colorimetric reagent. Adherence to these procedural steps will foster a secure research environment and ensure the integrity of your experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, prudent laboratory practice dictates the use of appropriate personal protective equipment to minimize any potential risks associated with handling the powdered form, such as dust inhalation or skin and eye irritation.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the powdered reagent.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential dust particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredRecommended if handling large quantities or if there is a risk of significant dust generation. Work in a well-ventilated area.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and procedural consistency. The following workflow outlines the key stages of its use in a laboratory setting.

Figure 1. General Workflow for Handling this compound A Receiving and Storage B Preparation of Solutions A->B Don PPE C Experimental Use (e.g., Zinc Assay) B->C Follow Protocol D Decontamination C->D Post-Experiment E Waste Disposal D->E Segregate Waste Figure 2. Experimental Workflow for Zinc Quantification using this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Color Developer Solution D Dispense Color Developer Solution to Microplate A->D B Prepare Samples (Centrifuge if needed) E Add Blank, Standards, and Samples B->E C Prepare Standards and Blank C->E D->E F Incubate at Room Temperature (5 min) E->F G Read Absorbance at 560 nm F->G H Calculate Zinc Concentration G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.